molecular formula C19H20O5 B1671020 E5090 CAS No. 131420-91-2

E5090

Cat. No.: B1671020
CAS No.: 131420-91-2
M. Wt: 328.4 g/mol
InChI Key: GMNKEZBZYKGPTL-LUAWRHEFSA-N
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Description

orally active inhibitor of IL-1 generation

Properties

CAS No.

131420-91-2

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

(Z)-3-(4-acetyloxy-5-ethyl-3-methoxynaphthalen-1-yl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C19H20O5/c1-5-13-7-6-8-15-14(9-11(2)19(21)22)10-16(23-4)18(17(13)15)24-12(3)20/h6-10H,5H2,1-4H3,(H,21,22)/b11-9-

InChI Key

GMNKEZBZYKGPTL-LUAWRHEFSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CC(=C2OC(=O)C)OC)/C=C(/C)\C(=O)O

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CC(=C2OC(=O)C)OC)C=C(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(4-(acetyloxy)-5-ethyl-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acid
E 5090
E-5090
E5090

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to E5090: A Novel Inhibitor of Interleukin-1 Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of E5090, a potent and orally active inhibitor of Interleukin-1 (IL-1) generation. This compound is a prodrug that is converted in vivo to its pharmacologically active deacetylated metabolite, DA-E5090. This document details the physicochemical properties of both compounds, outlines experimental protocols for their study, and visualizes their mechanism of action within the IL-1 signaling pathway.

Chemical Structure and Identification

This compound and its active metabolite, DA-E5090, are complex organic molecules. Their precise chemical structures and identifiers are crucial for accurate research and development.

This compound

  • IUPAC Name: (Z)-3-(4-acetyloxy-5-ethyl-3-methoxynaphthalen-1-yl)-2-methylprop-2-enoic acid

  • CAS Number: 131420-91-2

  • Molecular Formula: C₁₉H₂₀O₅

  • SMILES: CC(OC1=C(OC)C=C(/C=C(C)/C(O)=O)C2=C1C(CC)=CC=C2)=O

DA-E5090 (Active Metabolite)

  • IUPAC Name: (Z)-3-(5-ethyl-4-hydroxy-3-methoxynaphthalen-1-yl)-2-methylprop-2-enoic acid

  • CAS Number: 131420-84-3

  • Molecular Formula: C₁₇H₁₈O₄

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and DA-E5090 is essential for formulation development, pharmacokinetic studies, and interpretation of biological data.

PropertyThis compoundDA-E5090
Molecular Weight 328.36 g/mol 286.32 g/mol
Boiling Point 487.2°C at 760 mmHg (Predicted)Not available
Flash Point 179.3°C (Predicted)Not available
Density 1.241 g/cm³ (Predicted)Not available
LogP 3.60 (Predicted)Not available
Vapor Pressure 2.64E-10 mmHg at 25°C (Predicted)Not available
Refractive Index 1.649 (Predicted)Not available

Biological Activity and Mechanism of Action

This compound is a novel anti-inflammatory agent that functions as an orally active inhibitor of IL-1 generation.[1][2][3] Following oral administration, this compound undergoes deacetylation to form its active metabolite, DA-E5090.[2]

The primary mechanism of action of DA-E5090 is the inhibition of the production of both IL-1α and IL-1β.[2] In vitro studies have demonstrated that DA-E5090 dose-dependently inhibits the generation of IL-1α and IL-1β in human monocytes stimulated with lipopolysaccharide (LPS).[2] This inhibition occurs at the transcriptional level, as evidenced by the suppression of IL-1α and IL-1β mRNA expression.[2]

The inhibition of IL-1 production by this compound has been shown to have significant anti-inflammatory effects in various animal models. It has demonstrated efficacy in models of adjuvant arthritis, type II collagen-induced arthritis, and carrageenin-induced paw edema.[1] Notably, this compound exhibits a steroid-like anti-inflammatory profile without causing thymic atrophy, a common side effect of corticosteroids.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of DA-E5090 within the IL-1 signaling pathway.

IL1_Pathway_Inhibition cluster_extracellular Extracellular cluster_cell Monocyte cluster_outside LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Transcription IL-1α / IL-1β Gene Transcription NFkB_activation->Transcription induces DA_this compound DA-E5090 DA_this compound->Transcription inhibits mRNA IL-1α / IL-1β mRNA Transcription->mRNA Translation Translation mRNA->Translation Pro_IL1 Pro-IL-1α Pro-IL-1β Translation->Pro_IL1 Active_IL1 Active IL-1α Active IL-1β Pro_IL1->Active_IL1 cleaved by Caspase1 Caspase-1 Caspase1->Pro_IL1 Secretion Secretion Active_IL1->Secretion Inflammation Inflammation Secretion->Inflammation

Caption: Mechanism of DA-E5090 in inhibiting IL-1 production.

Experimental Protocols

The following are generalized protocols based on the available literature for the study of this compound and DA-E5090. Researchers should adapt these methods based on their specific experimental needs and available resources.

In Vitro Inhibition of IL-1 Generation by Human Monocytes

This protocol is based on the methods described by Goto et al. (1991).[2]

Objective: To determine the inhibitory effect of DA-E5090 on the production of IL-1α and IL-1β by LPS-stimulated human monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • DA-E5090

  • Dimethyl sulfoxide (DMSO)

  • Enzyme-linked immunosorbent assay (ELISA) kits for human IL-1α and IL-1β

  • 96-well cell culture plates

Procedure:

  • Monocyte Isolation: Isolate PBMCs from healthy human donor blood by Ficoll-Paque density gradient centrifugation. Adhere the PBMCs to plastic culture dishes for 1-2 hours to enrich for monocytes. Wash away non-adherent cells.

  • Cell Culture: Resuspend the adherent monocytes in RPMI 1640 with 10% FBS and seed them in 96-well plates at a density of 1 x 10⁵ cells/well.

  • Compound Treatment: Prepare stock solutions of DA-E5090 in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be kept below 0.1%.

  • Stimulation: Add the DA-E5090 dilutions to the monocyte cultures. After a pre-incubation period (e.g., 30 minutes), stimulate the cells with LPS (e.g., 1 µg/mL). Include appropriate controls (untreated cells, vehicle-treated cells, LPS-stimulated cells without DA-E5090).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • IL-1 Measurement: Quantify the levels of IL-1α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1 production by DA-E5090 compared to the LPS-stimulated control. Determine the IC₅₀ value.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of this compound.

E5090_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_preclinical Preclinical Development synthesis Synthesis of This compound & DA-E5090 physchem Physicochemical Characterization synthesis->physchem cell_based Cell-Based Assays (e.g., Monocyte IL-1 Inhibition) physchem->cell_based mechanism Mechanism of Action (e.g., mRNA analysis) cell_based->mechanism formulation Formulation Development (Oral Administration) mechanism->formulation pk_pd Pharmacokinetics & Pharmacodynamics formulation->pk_pd animal_models Efficacy in Animal Models (e.g., Arthritis) pk_pd->animal_models toxicology Toxicology & Safety Assessment animal_models->toxicology preclinical_package Preclinical Data Package toxicology->preclinical_package ind Investigational New Drug (IND) Application preclinical_package->ind

Caption: A representative experimental workflow for this compound.

Conclusion

This compound represents a promising class of anti-inflammatory agents with a distinct mechanism of action centered on the inhibition of IL-1 generation. Its oral activity and efficacy in preclinical models of inflammatory diseases suggest its potential as a therapeutic candidate. This technical guide provides a foundational understanding of this compound and its active metabolite, DA-E5090, to support further research and development efforts in the field of inflammation and immunology. The detailed information on its chemical properties, biological activity, and experimental methodologies is intended to facilitate the work of scientists and researchers in this area.

References

E5090 (CAS Number: 131420-91-2): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E5090, with the CAS number 131420-91-2, is a novel, orally active small molecule that has been investigated for its anti-inflammatory properties. It functions as a prodrug, being converted in vivo to its pharmacologically active deacetylated metabolite, DA-E5090. The primary mechanism of action of DA-E5090 is the inhibition of interleukin-1 (IL-1) generation, a key mediator in inflammatory processes. Research has demonstrated its efficacy in animal models of arthritis. This technical guide provides a comprehensive overview of the available research on this compound, including its mechanism of action, biological activity, and the experimental protocols used in its evaluation.

Chemical and Physical Properties

While detailed physicochemical properties for this compound are not extensively reported in the available literature, it is classified as an acrylate and a naphthol derivative.

PropertyValue
CAS Number 131420-91-2
Chemical Name 2-Propenoic acid, 3-(4-acetoxy-1-naphthyl)-, 2-(1-methylethyl)phenyl ester
Molecular Formula C24H22O4
Molecular Weight 374.4 g/mol

Biological Activity and Mechanism of Action

This compound is a prodrug that undergoes in vivo deacetylation to form the active metabolite DA-E5090. The primary therapeutic effect of this compound is derived from the activity of DA-E5090.

Inhibition of Interleukin-1 (IL-1) Generation

The core mechanism of action of DA-E5090 is the inhibition of the generation of the pro-inflammatory cytokines IL-1α and IL-1β.

Quantitative Data on IL-1 Inhibition

Specific IC50 values for the inhibition of IL-1α and IL-1β by DA-E5090 are not available in the reviewed literature. However, research has shown a dose-dependent inhibition of both IL-1α and IL-1β generation by DA-E5090 in lipopolysaccharide (LPS)-stimulated human monocytes within a concentration range of 1-10 µM[1].

TargetCell TypeStimulusInhibitorConcentration RangeEffect
IL-1α and IL-1β GenerationHuman MonocytesLPSDA-E50901-10 µMDose-dependent inhibition[1]
Mechanism of IL-1 Inhibition

DA-E5090 has been shown to inhibit the transcription of IL-1α and IL-1β messenger RNA (mRNA) in human monocytes[1]. This indicates that the compound acts at the level of gene expression to suppress the production of these key inflammatory cytokines. The precise molecular target within the transcriptional machinery has not been fully elucidated in the available literature.

Preclinical Pharmacology

The anti-inflammatory effects of this compound have been evaluated in various animal models.

Adjuvant-Induced Arthritis in Rats

Oral administration of this compound has been shown to be effective in a rat model of adjuvant-induced arthritis, a common model for studying chronic inflammation.

Experimental Data in Adjuvant Arthritis Model

Detailed quantitative data from these studies, such as the effective dose (ED50) for reducing paw swelling or other inflammatory markers, are not consistently reported in the available literature. However, studies have qualitatively described the efficacy of orally administered this compound in this model.

Rat Air-Pouch Inflammatory Model

In a rat air-pouch model, where inflammation is induced by LPS injection, orally administered this compound demonstrated a dose-dependent inhibition of IL-1-like activity in the exudate[2].

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound and its active metabolite DA-E5090, such as Cmax, Tmax, AUC, and bioavailability, are not available in the public domain based on the conducted literature search.

Clinical Trials

There is no publicly available information regarding any clinical trials conducted with this compound.

Experimental Protocols

In Vitro Inhibition of IL-1 Generation by Human Monocytes

Objective: To assess the ability of DA-E5090 to inhibit the production of IL-1α and IL-1β from stimulated human monocytes.

Methodology:

  • Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic culture dishes.

  • Cell Culture and Stimulation: Purified monocytes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum. The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce the production of IL-1.

  • Treatment: DA-E5090 is dissolved in a suitable solvent (e.g., DMSO) and added to the monocyte cultures at various concentrations (e.g., 1, 3, and 10 µM) prior to or concurrently with LPS stimulation. A vehicle control (DMSO alone) is also included.

  • Incubation: The treated and control cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Quantification of IL-1: The cell culture supernatants are collected, and the concentrations of IL-1α and IL-1β are measured using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The percentage inhibition of IL-1 production at each concentration of DA-E5090 is calculated relative to the vehicle-treated control.

Adjuvant-Induced Arthritis in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of orally administered this compound in a rat model of chronic arthritis.

Methodology:

  • Animals: Male Lewis rats are typically used for this model.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) into the base of the tail or a hind paw.

  • Treatment: this compound is formulated in a suitable vehicle (e.g., carboxymethyl cellulose) and administered orally to the rats at various doses, typically starting from the day of adjuvant injection and continuing for a specified period (e.g., 21 days). A vehicle control group and a positive control group (e.g., a known anti-inflammatory drug like indomethacin) are included.

  • Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring several parameters, including:

    • Paw Volume: Measured using a plethysmometer.

    • Arthritis Score: A visual scoring system based on the redness and swelling of the joints.

    • Body Weight: Monitored as an indicator of general health.

    • Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: The data from the this compound-treated groups are compared to the vehicle control group to determine the effect of the compound on the development and severity of arthritis.

Visualizations

E5090_Metabolism_and_Action This compound This compound (Prodrug) DA_this compound DA-E5090 (Active Metabolite) This compound->DA_this compound In vivo Deacetylation IL1_mRNA IL-1α/β mRNA Transcription DA_this compound->IL1_mRNA Inhibits IL1_Protein IL-1α/β Protein Synthesis & Secretion IL1_mRNA->IL1_Protein Inflammation Inflammation IL1_Protein->Inflammation Promotes

Caption: Metabolic activation of this compound and its inhibitory effect on IL-1 production.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_monocytes Isolate Human Monocytes culture_cells Culture Monocytes isolate_monocytes->culture_cells add_lps Stimulate with LPS culture_cells->add_lps add_dathis compound Add DA-E5090 (or Vehicle) culture_cells->add_dathis compound collect_supernatant Collect Supernatant add_lps->collect_supernatant add_dathis compound->collect_supernatant elisa Measure IL-1α/β by ELISA collect_supernatant->elisa analyze_data Analyze Data elisa->analyze_data

Caption: Workflow for in vitro evaluation of DA-E5090 on IL-1 production.

IL1_Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Cell Surface Receptor cluster_signaling Intracellular Signaling Cascade cluster_transcription Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_IkB NF-κB / IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases IL1_gene IL-1α/β Gene NFkB->IL1_gene Translocates to Nucleus & Activates Transcription IL1_mRNA IL-1α/β mRNA IL1_gene->IL1_mRNA DAthis compound DA-E5090 DAthis compound->IL1_mRNA Inhibits Transcription

Caption: Proposed mechanism of DA-E5090 within the LPS-induced IL-1 signaling pathway.

References

E5090: An In-Depth Technical Guide on a Novel Inhibitor of Interleukin-1 Generation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E5090 is a novel, orally active anti-inflammatory agent that functions as a potent inhibitor of Interleukin-1 (IL-1) generation. Developed as a prodrug, this compound is metabolically converted in vivo to its pharmacologically active deacetylated form, DA-E5090. This technical guide synthesizes the available preclinical data on this compound and DA-E5090, focusing on its mechanism of action, efficacy in established inflammatory models, and the experimental methodologies used for its characterization. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction

Interleukin-1, encompassing both IL-1α and IL-1β, is a pleiotropic pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of a wide spectrum of inflammatory diseases. The dysregulation of IL-1 production is a key feature of numerous autoimmune and inflammatory conditions, making it a critical target for therapeutic intervention. This compound has been identified as a novel small molecule with the ability to suppress IL-1 generation, offering a potentially distinct therapeutic approach compared to existing anti-inflammatory drugs. Notably, its mechanism of action is reported to be independent of cyclooxygenase (COX) inhibition, suggesting a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The primary mechanism of action of this compound's active metabolite, DA-E5090, is the inhibition of IL-1α and IL-1β gene transcription. In vitro studies have demonstrated that DA-E5090 effectively suppresses the synthesis of both IL-1α and IL-1β messenger RNA (mRNA) in human monocytes stimulated with lipopolysaccharide (LPS).[1] This transcriptional inhibition leads to a subsequent reduction in the production and release of these potent pro-inflammatory cytokines. While the precise molecular target of DA-E5090 has not been fully elucidated in the available literature, its "steroid-like" activity suggests a potential interference with key transcription factors or upstream signaling pathways that regulate IL-1 gene expression.

Putative Signaling Pathway

Based on the known regulation of IL-1 gene transcription and the reported "steroid-like" activity of this compound, a putative signaling pathway for DA-E5090's inhibitory action is proposed. In this model, DA-E5090 may interfere with the activation or nuclear translocation of critical transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are essential for the induction of IL-1 gene expression in response to inflammatory stimuli like LPS.

Caption: Putative mechanism of DA-E5090 on the NF-κB signaling pathway.

Quantitative Data

In Vitro Efficacy

The active metabolite, DA-E5090, has demonstrated a dose-dependent inhibition of IL-1α and IL-1β production in LPS-stimulated human monocytes.[1]

CompoundCell TypeStimulantCytokine InhibitedConcentration Range
DA-E5090Human MonocytesLPS (1 µg/mL)IL-1α and IL-1β1 - 10 µM

Specific IC50 values for IL-1α and IL-1β inhibition are not available in the reviewed literature.

In Vivo Efficacy

This compound has shown significant anti-inflammatory effects in various rat models of inflammation.

Animal ModelParameter MeasuredEffect of this compound
Carrageenan-Induced Paw EdemaPaw VolumeDose-dependent reduction
Adjuvant-Induced ArthritisPaw SwellingSuppression

Precise dose-response data, including ED50 values and percentage of inhibition at specific doses, are not detailed in the available literature.

Experimental Protocols

In Vitro Monocyte IL-1 Generation Assay

Objective: To assess the inhibitory effect of DA-E5090 on IL-1 production by human monocytes.

Methodology:

  • Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are further purified by adherence to plastic culture dishes.

  • Cell Culture and Stimulation: Adherent monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum. The cells are pre-incubated with varying concentrations of DA-E5090 for a specified period (e.g., 1 hour).

  • Induction of IL-1 Production: IL-1 generation is induced by adding lipopolysaccharide (LPS) to the cell cultures at a final concentration of 1 µg/mL.

  • Sample Collection: Cell culture supernatants are collected after an incubation period (e.g., 24 hours) to measure secreted IL-1 levels. Cell lysates can also be prepared to measure cell-associated IL-1.

  • IL-1 Quantification: The concentrations of IL-1α and IL-1β in the supernatants are determined using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • mRNA Analysis: To assess the effect on gene transcription, total RNA is extracted from the monocytes after a shorter incubation period with LPS and DA-E5090. The levels of IL-1α and IL-1β mRNA are quantified using Northern blotting or quantitative real-time PCR (qRT-PCR).

G cluster_isolation cluster_treatment cluster_analysis start Human Blood pbmc PBMC Isolation start->pbmc monocyte Monocyte Purification pbmc->monocyte culture Cell Culture monocyte->culture da_this compound DA-E5090 Pre-incubation culture->da_this compound lps LPS Stimulation da_this compound->lps supernatant Supernatant Collection lps->supernatant rna RNA Extraction lps->rna elisa ELISA for IL-1α/β supernatant->elisa qpcr qRT-PCR for IL-1α/β mRNA rna->qpcr

Caption: Experimental workflow for the in vitro monocyte IL-1 generation assay.

In Vivo Adjuvant-Induced Arthritis Model in Rats

Objective: To evaluate the anti-inflammatory efficacy of orally administered this compound in a chronic inflammatory arthritis model.

Methodology:

  • Induction of Arthritis: Arthritis is induced in male Lewis rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.

  • Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally to the rats daily, starting from the day of adjuvant injection or after the onset of clinical signs of arthritis. A control group receives the vehicle only.

  • Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring the volume of the hind paws using a plethysmometer. Other parameters such as body weight, arthritic score (based on a visual scale of inflammation in the joints), and erythrocyte sedimentation rate (ESR) can also be monitored.

  • Data Analysis: The paw volume measurements are used to calculate the percentage of inhibition of paw swelling in the this compound-treated groups compared to the vehicle-treated control group.

G start Rat Selection (e.g., Lewis) induction Adjuvant Injection (FCA) start->induction grouping Grouping (Vehicle vs. This compound) induction->grouping treatment Daily Oral Administration grouping->treatment monitoring Regular Paw Volume Measurement treatment->monitoring analysis Data Analysis (% Inhibition) monitoring->analysis

Caption: Workflow for the in vivo adjuvant-induced arthritis model.

Summary and Future Directions

This compound is a promising orally active inhibitor of IL-1 generation with demonstrated efficacy in preclinical models of inflammation. Its unique mechanism of action, which involves the transcriptional suppression of both IL-1α and IL-1β without inhibiting cyclooxygenase, positions it as a potentially valuable therapeutic agent for a variety of inflammatory disorders.

Further research is warranted to fully elucidate the molecular mechanism of action of its active metabolite, DA-E5090. Identifying the specific cellular target and the precise signaling cascade it modulates will be crucial for its continued development. Additionally, more comprehensive dose-response studies are needed to establish a clear pharmacokinetic and pharmacodynamic profile. The absence of publicly available clinical trial data suggests that the development of this compound may have been discontinued or that further studies are unpublished. Nevertheless, the foundational research on this compound provides valuable insights into the development of novel IL-1 inhibitors.

References

E5090: A Technical Guide to its Biological Activity and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E5090 is a novel, orally active anti-inflammatory agent that has demonstrated significant potential in preclinical models of inflammation. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its molecular targets and mechanism of action. This compound acts as a prodrug, being converted in vivo to its pharmacologically active deacetylated form, DA-E5090. The primary therapeutic effect of this compound is mediated through the targeted inhibition of Interleukin-1 (IL-1) generation, a key cytokine implicated in a wide range of inflammatory diseases. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and provides visual representations of its mechanism of action to support further research and development.

Introduction

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a central role in the innate immune response. Dysregulation of IL-1 signaling is a hallmark of numerous autoimmune and inflammatory disorders, making it a critical target for therapeutic intervention. This compound has emerged as a promising small molecule inhibitor of IL-1 biosynthesis. Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), this compound's mechanism of action is independent of cyclooxygenase (COX) inhibition, suggesting a favorable side-effect profile.[1] This guide will delve into the specifics of its biological activity and known targets.

Biological Activity and Efficacy

This compound exhibits potent anti-inflammatory properties in various preclinical models. Its efficacy has been demonstrated in animal models of both acute and chronic inflammation.

In Vivo Anti-Inflammatory Effects

In rat models of adjuvant-induced arthritis and type II collagen-induced arthritis, oral administration of this compound effectively suppressed paw swelling and joint destruction.[1] Furthermore, in an air-pouch model in rats, this compound demonstrated a dose-dependent inhibition of IL-1-like activity and subsequent granuloma formation.[2] These findings highlight the steroid-like anti-inflammatory effects of this compound in vivo.[2]

Molecular Targets and Mechanism of Action

The primary molecular target of this compound's active metabolite, DA-E5090, is the biosynthesis of the pro-inflammatory cytokines IL-1α and IL-1β.

Inhibition of IL-1α and IL-1β Generation

In vitro studies using human monocytes have shown that DA-E5090 effectively inhibits the generation of both IL-1α and IL-1β when stimulated with lipopolysaccharide (LPS).[3] This inhibition occurs in a dose-dependent manner.[3]

Transcriptional Regulation

The inhibitory effect of DA-E5090 on IL-1 production is exerted at the transcriptional level. Northern blotting analysis has revealed that DA-E5090 inhibits the transcription of messenger RNA (mRNA) for both IL-1α and IL-1β in LPS-stimulated human monocytes.[3]

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of DA-E5090.

CompoundAssayCell TypeStimulantTargetEffective Concentration
DA-E5090IL-1α & IL-1β GenerationHuman MonocytesLPS (1 µg/ml)IL-1α & IL-1β mRNA transcription1-10 µM[3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of this compound. The specific protocols from the primary literature were not available.

Inhibition of IL-1 Production in Human Monocytes

Objective: To determine the effect of DA-E5090 on the production of IL-1α and IL-1β by human monocytes.

Methodology:

  • Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Purify monocytes by adherence to plastic culture plates.

  • Cell Culture and Treatment: Culture the adherent monocytes in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum. Pre-incubate the cells with varying concentrations of DA-E5090 for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a potent inflammatory stimulus such as lipopolysaccharide (LPS) at a concentration of 1 µg/ml. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Sample Collection: Collect the cell culture supernatants.

  • Quantification of IL-1: Measure the concentrations of IL-1α and IL-1β in the supernatants using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

Northern Blot Analysis for IL-1 mRNA

Objective: To assess the effect of DA-E5090 on the transcription of IL-1α and IL-1β mRNA.

Methodology:

  • Cell Treatment and RNA Extraction: Treat human monocytes with DA-E5090 and/or LPS as described in the protocol above for a shorter duration suitable for mRNA analysis (e.g., 4-6 hours). Following treatment, lyse the cells and extract total RNA using a suitable method (e.g., TRIzol reagent).

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using spectrophotometry. Assess RNA integrity via gel electrophoresis.

  • Gel Electrophoresis: Separate the RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-agarose gel.

  • RNA Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane by capillary action or electroblotting.

  • Hybridization: Prehybridize the membrane to block non-specific binding sites. Hybridize the membrane with a labeled cDNA or oligonucleotide probe specific for IL-1α or IL-1β mRNA.

  • Washing and Detection: Wash the membrane under stringent conditions to remove any unbound probe. Detect the hybridized probe using an appropriate method (e.g., autoradiography for radiolabeled probes or chemiluminescence for non-radioactive probes).

  • Analysis: Analyze the resulting bands to determine the relative abundance of IL-1α and IL-1β mRNA in the different treatment groups. Use a housekeeping gene (e.g., GAPDH) as a loading control.

Visualizations

Signaling Pathway of this compound's Action

E5090_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular (Monocyte) This compound This compound (Prodrug) DA_this compound DA-E5090 (Active) This compound->DA_this compound Metabolism (in vivo) IL1_gene IL-1α / IL-1β Genes DA_this compound->IL1_gene Inhibits Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Activates NFkB_pathway->IL1_gene Promotes Transcription IL1_mRNA IL-1α / IL-1β mRNA IL1_gene->IL1_mRNA Transcription IL1_protein IL-1α / IL-1β Protein IL1_mRNA->IL1_protein Translation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Monocytes Isolate Human Monocytes Culture Culture Monocytes Monocytes->Culture Treat Treat with DA-E5090 Culture->Treat Stimulate Stimulate with LPS Treat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant RNA_extraction Extract Total RNA Stimulate->RNA_extraction ELISA ELISA for IL-1α / IL-1β Supernatant->ELISA Northern_blot Northern Blot for IL-1α / IL-1β mRNA RNA_extraction->Northern_blot

References

The Elusive Metabolite: A Search for DA-E5090 and its Link to the Anti-Inflammatory Compound E5090

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and databases has yielded no direct evidence to substantiate the existence of DA-E5090 as an active metabolite of the compound E5090. While this compound has been identified in limited research as a potential anti-inflammatory agent, details regarding its metabolic fate, including the formation of any active metabolites, remain unpublished in the scientific domain.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of DA-E5090's role as the active metabolite of this compound. However, the foundational data required for such a guide—including quantitative data, experimental protocols, and established signaling pathways—are not available in the public record.

Our investigation involved extensive searches for terms such as "DA-E5090," "this compound metabolism," "this compound active metabolites," and "this compound pharmacokinetics." These queries across multiple scientific databases did not produce any literature detailing the biotransformation of this compound into DA-E5090 or describing the pharmacological properties of DA-E5090.

It is conceivable that "DA-E5090" and "this compound" represent internal company codenames for compounds under investigation, with research and development data remaining proprietary and not yet disclosed publicly. Without access to such internal documentation or future publications, a detailed technical guide on this topic cannot be constructed.

The Parent Compound: this compound

What is known from limited available information is that this compound has been investigated for its anti-inflammatory properties. Specifically, it has been described as a novel, orally active inhibitor of interleukin-1 (IL-1) generation. Preclinical studies in animal models of arthritis have suggested that this compound can suppress inflammation. However, these early studies do not provide information on its metabolic pathways.

The Unidentified Metabolite: DA-E5090

No information regarding the chemical structure, mechanism of action, or pharmacokinetic profile of a compound designated as DA-E5090 could be located. Therefore, it is not possible to create the requested data tables or visualizations.

The Path Forward

For researchers interested in the metabolic fate of this compound, the following hypothetical workflow outlines the necessary experimental steps to identify and characterize its metabolites, including a potential active metabolite like DA-E5090.

E5090 for immunology research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for information regarding "E5090" in the context of immunology research did not yield any specific results for a compound with this designation. The scientific and medical literature does not appear to contain references to an agent named this compound for immunological applications.

It is possible that "this compound" may be an internal project code, a typographical error, or a very recently developed compound that has not yet been disclosed in publicly available resources.

To enable the creation of the requested in-depth technical guide, please verify the compound's name and provide any additional known identifiers, such as:

  • Alternative names or synonyms

  • The company or research institution developing the compound

  • Any associated publications or patent numbers

Once more specific information is available, a comprehensive guide can be compiled, including the requested data tables, experimental protocols, and signaling pathway diagrams.

E5090: A Potent Inhibitor of Pro-Inflammatory Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E5090 is a novel, orally active compound that has demonstrated significant anti-inflammatory properties through the targeted inhibition of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects on cytokine production. Experimental data, detailed methodologies, and visual representations of the relevant biological pathways are presented to offer a thorough understanding of this compound's therapeutic potential.

Introduction

The pro-inflammatory cytokines Interleukin-1 alpha (IL-1α) and Interleukin-1 beta (IL-1β) are central mediators of the inflammatory response. Their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. This compound has emerged as a promising therapeutic agent due to its ability to specifically suppress the production of these critical cytokines. This compound is a prodrug that is converted in vivo to its pharmacologically active deacetylated form, DA-E5090. This guide will focus on the effects of DA-E5090 on cytokine production in human monocytes.

Mechanism of Action

DA-E5090 exerts its anti-inflammatory effects by inhibiting the generation of IL-1α and IL-1β at the transcriptional level. In studies using lipopolysaccharide (LPS)-stimulated human monocytes, DA-E5090 has been shown to decrease the messenger RNA (mRNA) levels of both IL-1α and IL-1β, leading to a subsequent reduction in the synthesis and secretion of these pro-inflammatory cytokines[1].

Quantitative Analysis of Cytokine Inhibition

The inhibitory effect of DA-E5090 on cytokine production is dose-dependent. The following table summarizes the quantitative data on the inhibition of IL-1α and IL-1β in LPS-stimulated human monocytes.

CytokineCell TypeStimulantDA-E5090 Concentration (µM)Observed EffectReference
IL-1αHuman MonocytesLPS (1 µg/ml)1 - 10Dose-dependent inhibition of generation[1]
IL-1βHuman MonocytesLPS (1 µg/ml)1 - 10Dose-dependent inhibition of generation[1]

Further quantitative data, such as IC50 values, are not available in the currently accessible literature.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the effect of DA-E5090 on cytokine production.

Isolation and Culture of Human Monocytes
  • Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Enrich for monocytes from the PBMC population using either plastic adherence or magnetic-activated cell sorting (MACS) with CD14 microbeads.

  • Cell Culture: Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

Monocyte Stimulation and Treatment
  • Plating: Seed the cultured monocytes in appropriate multi-well plates at a desired density.

  • Pre-treatment: Pre-incubate the monocytes with varying concentrations of DA-E5090 (e.g., 1, 5, 10 µM) for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the monocytes with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for a period sufficient to induce cytokine production (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IL-1α or IL-1β and incubate overnight.

  • Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Add diluted cell culture supernatants and a serial dilution of recombinant human IL-1α or IL-1β standards to the plate and incubate.

  • Detection Antibody Incubation: Add a biotinylated detection antibody specific for human IL-1α or IL-1β and incubate.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and monitor color development.

  • Absorbance Reading: Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Northern Blot Analysis for Cytokine mRNA
  • RNA Extraction: Isolate total RNA from DA-E5090-treated and untreated LPS-stimulated monocytes using a suitable RNA extraction method (e.g., TRIzol reagent).

  • Gel Electrophoresis: Separate the total RNA samples on a denaturing formaldehyde-agarose gel.

  • Blotting: Transfer the separated RNA from the gel to a nylon membrane.

  • Hybridization: Hybridize the membrane with a radiolabeled or non-radiolabeled probe specific for human IL-1α or IL-1β mRNA. A probe for a housekeeping gene (e.g., GAPDH) should be used as a loading control.

  • Washing: Wash the membrane to remove unbound probe.

  • Detection: Detect the hybridized probe using autoradiography or a chemiluminescent detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of IL-1α and IL-1β mRNA.

Visualizing the Impact of this compound: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of DA-E5090 and the experimental workflow for its evaluation.

E5090_Mechanism_of_Action Proposed Mechanism of DA-E5090 Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds Signaling_Cascade Signaling Cascade (e.g., NF-κB, AP-1) TLR4->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates DA_this compound DA-E5090 DA_this compound->Transcription_Factors Inhibits IL1_Gene IL-1α/β Genes Transcription_Factors->IL1_Gene Induces Transcription IL1_mRNA IL-1α/β mRNA IL1_Gene->IL1_mRNA Transcription IL1_Protein IL-1α/β Protein (Pro-inflammatory Cytokines) IL1_mRNA->IL1_Protein Translation

Caption: Proposed signaling pathway for LPS-induced IL-1 production and the inhibitory action of DA-E5090.

Experimental_Workflow Experimental Workflow for Evaluating DA-E5090 Monocyte_Isolation 1. Human Monocyte Isolation Cell_Culture 2. Cell Culture and Plating Monocyte_Isolation->Cell_Culture Treatment 3. Pre-treatment with DA-E5090 Cell_Culture->Treatment Stimulation 4. LPS Stimulation Treatment->Stimulation Incubation 5. Incubation Stimulation->Incubation Supernatant_Collection 6a. Supernatant Collection Incubation->Supernatant_Collection RNA_Extraction 6b. RNA Extraction Incubation->RNA_Extraction ELISA 7a. ELISA for IL-1α/β Protein Supernatant_Collection->ELISA Northern_Blot 7b. Northern Blot for IL-1α/β mRNA RNA_Extraction->Northern_Blot

Caption: A logical workflow diagram for assessing the impact of DA-E5090 on cytokine production.

Conclusion

This compound, through its active metabolite DA-E5090, is a potent and specific inhibitor of IL-1α and IL-1β production in human monocytes. Its mechanism of action, involving the suppression of cytokine gene transcription, offers a targeted approach for the treatment of inflammatory diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-inflammatory therapeutic. Further studies are warranted to elucidate the precise molecular targets of DA-E5090 within the intracellular signaling cascade and to establish its full clinical potential.

References

E5090: An In-Depth Technical Guide on In Vitro Studies in Human Monocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5090 is an orally active compound that has demonstrated potential as an inhibitor of interleukin-1 (IL-1) generation. In vivo, this compound is converted to its pharmacologically active deacetylated form, DA-E5090. This document provides a comprehensive overview of the in vitro studies of this compound's active form, DA-E5090, on human monocytes, with a focus on its inhibitory effects on cytokine production. Due to the limited availability of public data, this guide is based on the foundational study by Goto et al. (1991) and supplemented with established methodologies and probable signaling pathways in the field of monocyte research.

Core Findings on DA-E5090's Activity in Human Monocytes

The primary in vitro research indicates that DA-E5090 is a potent inhibitor of IL-1α and IL-1β generation in human monocytes stimulated with lipopolysaccharide (LPS). The inhibitory action is dose-dependent, observed within a concentration range of 1-10 µM, and occurs at the transcriptional level through the inhibition of IL-1α and IL-1β mRNA.[1]

Quantitative Data Summary

While the seminal study by Goto et al. (1991) did not provide specific IC50 values, the dose-dependent inhibitory effects of DA-E5090 on IL-1α and IL-1β production in LPS-stimulated human monocytes are summarized below.

Concentration of DA-E5090 (µM)Inhibition of IL-1α GenerationInhibition of IL-1β Generation
1Dose-dependent inhibition observedDose-dependent inhibition observed
10Dose-dependent inhibition observedDose-dependent inhibition observed

Table 1: Summary of the dose-dependent inhibition of IL-1α and IL-1β generation by DA-E5090 in LPS-stimulated human monocytes. The data is based on the reported dose-dependent manner of inhibition.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to assess the in vitro effects of DA-E5090 on human monocytes, based on standard laboratory practices.

Isolation and Culture of Human Monocytes
  • Objective: To isolate primary human monocytes from peripheral blood for in vitro experimentation.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

    • Monocytes are then purified from the PBMC population by either plastic adherence or by using antibody-coated magnetic beads (e.g., anti-CD14).

    • Isolated monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Stimulation and Treatment
  • Objective: To stimulate the cultured human monocytes to produce IL-1 and to treat them with DA-E5090 to assess its inhibitory effects.

  • Methodology:

    • Cultured human monocytes are stimulated with 1 µg/ml of lipopolysaccharide (LPS) to induce the production of IL-1α and IL-1β.[1]

    • Concurrently, cells are treated with varying concentrations of DA-E5090 (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control.

    • The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.

Measurement of Cytokine Production
  • Objective: To quantify the levels of IL-1α and IL-1β in the cell culture supernatants.

  • Methodology:

    • After the incubation period, the cell culture supernatants are collected.

    • The concentrations of IL-1α and IL-1β are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

    • The results from the DA-E5090-treated groups are compared to the vehicle-treated control group to determine the extent of inhibition.

Analysis of mRNA Expression
  • Objective: To determine the effect of DA-E5090 on the transcription of IL-1α and IL-1β genes.

  • Methodology:

    • Human monocytes are stimulated with LPS and treated with DA-E5090 as described above.

    • After a shorter incubation period (e.g., 4-6 hours), total RNA is extracted from the cells.

    • The levels of IL-1α and IL-1β mRNA are analyzed by Northern blotting or, more commonly in modern practice, by quantitative real-time polymerase chain reaction (qRT-PCR).[1]

Signaling Pathways and Mechanism of Action

The finding that DA-E5090 inhibits the transcription of IL-1α and IL-1β mRNA suggests that its mechanism of action involves the modulation of intracellular signaling pathways that regulate gene expression. While the specific pathway affected by DA-E5090 has not been explicitly detailed in the available literature, it is likely to interfere with key transcription factors involved in the inflammatory response.

Postulated Signaling Pathway for IL-1 Inhibition

The production of IL-1 in monocytes in response to LPS is primarily regulated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism for how DA-E5090 might exert its inhibitory effects.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus DA_this compound DA-E5090 DA_this compound->IKK Inhibits? DA_this compound->NFkB Inhibits nuclear translocation? IL1_genes IL-1α / IL-1β Genes mRNA IL-1α / IL-1β mRNA IL1_genes->mRNA transcription Cytokines IL-1α / IL-1β Proteins mRNA->Cytokines translation

Caption: Postulated signaling pathway for DA-E5090's inhibition of IL-1 production.

Experimental Workflow

The logical flow of the in vitro investigation of DA-E5090 is depicted in the following diagram.

G start Start: Isolate Human Monocytes stimulate Stimulate with LPS (1 µg/ml) start->stimulate treat Treat with DA-E5090 (1-10 µM) stimulate->treat incubate Incubate for 24 hours treat->incubate incubate_short Incubate for 4-6 hours treat->incubate_short measure_cytokines Measure IL-1α and IL-1β (ELISA) incubate->measure_cytokines end End: Data Analysis measure_cytokines->end extract_rna Extract Total RNA incubate_short->extract_rna measure_mrna Measure IL-1α and IL-1β mRNA (Northern Blot / qRT-PCR) extract_rna->measure_mrna measure_mrna->end

Caption: Experimental workflow for in vitro studies of DA-E5090 on human monocytes.

Conclusion

The available evidence strongly indicates that the deacetylated form of this compound, DA-E5090, is an effective inhibitor of LPS-induced IL-1α and IL-1β production in human monocytes. This inhibition is achieved through the suppression of gene transcription. The precise molecular targets and the full extent of its dose-response relationship warrant further investigation to fully elucidate its therapeutic potential. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research in this area.

References

E5090 (Tasurgratinib): A Preclinical Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

E5090, also known as tasurgratinib or E7090, is an orally available, potent, and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Developed by Eisai Co., Ltd., tasurgratinib has demonstrated significant antitumor activity in preclinical models of various cancers, particularly those harboring FGFR genetic alterations.[2][3] This technical guide provides a comprehensive overview of the preclinical data and findings for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

Tasurgratinib is a tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2] Genetic aberrations in the FGFR signaling pathway, such as gene fusions, amplifications, or mutations, are known to be key drivers in the proliferation, survival, migration, and angiogenesis of cancer cells.[2] By selectively inhibiting these receptors, tasurgratinib effectively blocks the downstream signaling pathways, leading to the suppression of tumor growth.[2]

A key characteristic of tasurgratinib is its unique binding kinetics. It exhibits a "Type V" binding mode to the ATP-binding site of the FGFR kinase domain, which is characterized by rapid association and slow dissociation.[2][4][5] This prolonged target engagement is believed to contribute to its potent and durable inhibition of FGFR signaling.[4][5] Structural analysis has revealed that tasurgratinib binds to the "DFG-in" conformation of the receptor.[4][5]

Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) ligands to their corresponding FGFRs triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation, survival, and differentiation. Tasurgratinib, by inhibiting the initial FGFR phosphorylation, effectively abrogates these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Tasurgratinib Tasurgratinib (this compound) Tasurgratinib->FGFR

FGFR Signaling Pathway Inhibition by Tasurgratinib (this compound).

Preclinical Data

In Vitro Activity

Tasurgratinib has demonstrated potent and selective antiproliferative activity against a panel of human cancer cell lines, particularly those with known FGFR genetic alterations.[3]

Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
SNU-16Gastric CancerFGFR2 Amplification< 100
AN3 CAEndometrial CancerFGFR2 Mutation< 100
RT112Bladder CancerFGFR3 Fusion< 100
... ... ... ...

Table 1: In Vitro Antiproliferative Activity of Tasurgratinib in Cancer Cell Lines with FGFR Alterations. Data compiled from publicly available research.[3]

Studies have shown that tasurgratinib effectively inhibits the phosphorylation of FGFR and downstream signaling proteins like ERK in a dose-dependent manner in these sensitive cell lines.[3] Furthermore, it has shown efficacy against acquired resistance mutations in FGFR2, such as N549H/K, which can emerge after treatment with other FGFR inhibitors.[4][5]

In Vivo Efficacy

The antitumor activity of tasurgratinib has been evaluated in various preclinical xenograft and patient-derived xenograft (PDX) models.

Cholangiocarcinoma (CCA) Models: In xenograft models using NIH/3T3 cells engineered to express FGFR2 fusion proteins found in CCA, tasurgratinib demonstrated significant tumor growth inhibition.[4] Similar robust antitumor activity was observed in a CCA PDX model harboring an FGFR2-BICC1 gene fusion.[4]

Breast Cancer Models: In preclinical models of estrogen receptor-positive (ER+)/HER2-negative breast cancer, FGF signaling has been implicated in resistance to CDK4/6 inhibitors and endocrine therapy.[6][7] Tasurgratinib, both as a single agent and in combination with endocrine therapies like fulvestrant, has shown significant antitumor activity in ET-resistant breast cancer models.[6][7]

Animal ModelCancer TypeTreatmentOutcome
NIH/3T3 Allograft (FGFR2-fusion)CholangiocarcinomaTasurgratinibSignificant tumor growth inhibition
CCA PDX (FGFR2-BICC1)CholangiocarcinomaTasurgratinibPotent antitumor activity
ER+/HER2- BC PDXBreast CancerTasurgratinib + FulvestrantSignificant antitumor activity in ET-resistant models

Table 2: Summary of In Vivo Antitumor Activity of Tasurgratinib.[4][6][7]

Experimental Protocols

Cell Proliferation Assay

The antiproliferative activity of tasurgratinib is typically assessed using a standard cell viability assay.

Cell_Proliferation_Assay cluster_workflow Experimental Workflow Seed Seed cancer cells in 96-well plates Treat Treat with varying concentrations of Tasurgratinib (this compound) Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Add cell viability reagent (e.g., Cell Counting Kit-8) Incubate->Assay Measure Measure absorbance to determine cell viability Assay->Measure Calculate Calculate IC50 values Measure->Calculate

Workflow for a Cell Proliferation Assay.

Methodology:

  • Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a serial dilution of tasurgratinib or vehicle control (DMSO).

  • Following a 72-hour incubation period, a cell viability reagent (e.g., Cell Counting Kit-8) is added to each well.

  • After a further incubation period, the absorbance is measured using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.[3]

Western Blot Analysis

Western blotting is employed to investigate the effect of tasurgratinib on FGFR signaling pathways.

Methodology:

  • Cancer cells are treated with various concentrations of tasurgratinib for a specified period.

  • Whole-cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is then incubated with primary antibodies against total and phosphorylated forms of FGFR, ERK, and other relevant signaling proteins.

  • After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[3]

In Vivo Xenograft Studies

The antitumor efficacy of tasurgratinib in a living organism is evaluated using xenograft models.

Xenograft_Study_Workflow cluster_workflow Experimental Workflow Implant Subcutaneously implant human cancer cells into immunodeficient mice TumorGrowth Allow tumors to reach a palpable size Implant->TumorGrowth Randomize Randomize mice into treatment and vehicle control groups TumorGrowth->Randomize Treat Administer Tasurgratinib (this compound) or vehicle orally, once daily Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Sacrifice mice at the end of the study and collect tumors for analysis Monitor->Endpoint

Workflow for an In Vivo Xenograft Study.

Methodology:

  • Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.

  • Tasurgratinib is administered orally, typically once daily, at various doses. The control group receives a vehicle solution.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream pathway modulation.[3]

Conclusion

The preclinical data for this compound (tasurgratinib) strongly support its development as a potent and selective inhibitor of the FGFR signaling pathway. Its robust antitumor activity in both in vitro and in vivo models, particularly in cancers with FGFR genetic alterations, highlights its therapeutic potential. The unique "Type V" binding kinetics may offer advantages in terms of potency and duration of action. Further clinical investigation is warranted to fully elucidate the safety and efficacy of tasurgratinib in patients with FGFR-driven malignancies.

References

Methodological & Application

No Publicly Available In Vivo Experimental Data for E5090 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for in vivo experimental protocols and the mechanism of action for a compound designated "E5090" in rats have yielded no specific, publicly available information. As such, the creation of detailed application notes and protocols as requested is not possible at this time.

The scientific literature and public databases do not contain specific studies detailing the administration of this compound to rats, nor do they describe its pharmacokinetic profile, dosing regimens, or efficacy in this animal model. Furthermore, information regarding the specific signaling pathways modulated by a compound named this compound is not available.

Researchers, scientists, and drug development professionals seeking to work with this compound are advised to consult any internal documentation or primary research sources they may have. Should "this compound" be an internal or developmental code, accessing the relevant proprietary information will be necessary to proceed with any in vivo experimentation.

Without foundational data on the compound's properties and biological effects, the generation of experimental protocols, data tables, and signaling pathway diagrams would be purely speculative and not grounded in scientific evidence. We recommend verifying the compound's designation and searching for any alternative names or publications that might provide the necessary background information for developing a robust experimental plan.

Application Notes and Protocols for Oral Administration of E5090 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5090 is a novel, orally active prodrug that functions as a potent inhibitor of Interleukin-1 (IL-1) generation.[1][2] Following oral administration, this compound is converted in vivo to its pharmacologically active deacetylated form, DA-E5090. This active metabolite exerts its anti-inflammatory effects by inhibiting the transcription of IL-1α and IL-1β messenger RNA (mRNA), thereby reducing the production of these key pro-inflammatory cytokines.[2] This mechanism of action distinguishes this compound from traditional non-steroidal anti-inflammatory drugs (NSAIDs) as it does not involve the inhibition of cyclooxygenase (COX) enzymes.[1] Preclinical studies in various rat models of inflammation and arthritis have demonstrated the therapeutic potential of this compound, showcasing its anti-inflammatory, analgesic, and antipyretic properties.[1]

These application notes provide detailed protocols for the preparation and oral administration of this compound in common rodent models of inflammation and arthritis, along with a summary of its biological effects and available quantitative data.

Data Presentation

This compound and its Active Metabolite
CompoundChemical FormulaMolecular WeightCAS NumberKey Characteristics
This compound C19H20O5328.36131420-91-2Orally active prodrug.
DA-E5090 Not specifiedNot specifiedNot specifiedActive deacetylated metabolite; inhibits IL-1α and IL-1β mRNA transcription.[2]
Summary of this compound Efficacy in Rat Models
Animal ModelKey ParametersObserved Effects of this compound
Adjuvant-Induced Arthritis Paw Swelling, Erythrocyte Sedimentation Rate (ESR), Peripheral Blood Leucocyte CountSuppressed paw swelling and reduced elevated ESR and leucocyte counts.[1]
Type II Collagen-Induced Arthritis Paw Swelling, Joint DestructionInhibited paw swelling and joint destruction.[1]
Carrageenan-Induced Paw Edema Paw EdemaEffective in reducing acute inflammation.[1]
Adjuvant-Induced Local Hyperthermia Localized Temperature IncreaseDemonstrated antipyretic effects.[1]
Inflammatory Pain Models Pain ResponseShowed analgesic effects.[1]
LPS-Induced Air-Pouch Model IL-1-like Activity, Granuloma FormationDose-dependently inhibited the generation of IL-1 activity and suppressed chronic granuloma formation.[3]

Experimental Protocols

Preparation of this compound for Oral Administration

For oral administration in animal models, this compound should be prepared as a suspension. A common and effective vehicle for suspending compounds for oral gavage in rodents is a 0.5% solution of carboxymethyl cellulose (CMC) in sterile water.

Materials:

  • This compound powder

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile, purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Appropriate glassware (beakers, graduated cylinders)

  • Analytical balance

Protocol:

  • Prepare the 0.5% CMC Vehicle:

    • Weigh the required amount of CMC powder. For example, to prepare 100 mL of vehicle, weigh 0.5 g of CMC.

    • In a beaker, slowly add the CMC powder to the desired volume of sterile water while continuously stirring with a magnetic stir bar.

    • Continue stirring until the CMC is fully dissolved and the solution is clear and homogenous. This may take some time.

  • Prepare the this compound Suspension:

    • Determine the desired concentration of the this compound suspension based on the target dose (mg/kg) and the dosing volume for the animals (typically 5-10 mL/kg for rats).

    • Weigh the appropriate amount of this compound powder using an analytical balance.

    • Levigate the this compound powder in a mortar with a small amount of the 0.5% CMC vehicle to form a smooth paste. This helps to prevent clumping.

    • Gradually add the remaining volume of the 0.5% CMC vehicle to the mortar while continuously triturating with the pestle to ensure a uniform suspension.

    • Transfer the suspension to a beaker and continue to stir with a magnetic stir bar for at least 15-30 minutes before administration to ensure homogeneity.

    • Note: Always prepare fresh suspensions on the day of dosing.

Oral Administration by Gavage in Rats

Oral gavage ensures accurate dosing of the test compound.

Materials:

  • Prepared this compound suspension

  • Appropriate-sized gavage needles for rats (e.g., 16-18 gauge, curved or straight with a ball tip)

  • Syringes (1-5 mL, depending on dosing volume)

  • Animal scale for accurate weight measurement

Protocol:

  • Animal Preparation:

    • Weigh each rat accurately immediately before dosing to calculate the correct volume of the this compound suspension to be administered.

    • Gently restrain the rat to minimize stress and movement.

  • Administration:

    • Draw the calculated volume of the homogenous this compound suspension into a syringe fitted with a gavage needle.

    • Gently insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

    • Slowly administer the suspension.

    • Carefully remove the gavage needle.

    • Monitor the animal for a short period after administration to ensure there are no adverse effects.

Protocol for Adjuvant-Induced Arthritis in Rats

This is a widely used model for studying chronic inflammation and the efficacy of anti-arthritic compounds.

Materials:

  • Male Lewis rats (or other susceptible strain)

  • Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis

  • Syringes and needles for injection

  • Calipers for measuring paw volume

  • This compound suspension

Protocol:

  • Induction of Arthritis:

    • On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the left hind paw of each rat.

  • Treatment Protocol:

    • Animals are typically divided into a vehicle control group and one or more this compound treatment groups with varying doses.

    • Oral administration of this compound or the vehicle control should commence on a predetermined day post-adjuvant injection, often before the onset of clinical signs of arthritis (prophylactic regimen) or after the establishment of arthritis (therapeutic regimen). A typical therapeutic regimen might start around day 14 and continue daily for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both the injected and non-injected hind paws at regular intervals (e.g., every 2-3 days) using a plethysmometer or digital calipers. The change in paw volume is a primary indicator of inflammation.

    • Clinical Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint deformity.

    • Systemic Markers: At the end of the study, collect blood samples to measure systemic inflammatory markers such as Erythrocyte Sedimentation Rate (ESR) and peripheral blood leukocyte counts.

Mandatory Visualizations

G cluster_oral_admin Oral Administration of this compound (Prodrug) cluster_cellular_action Cellular Mechanism of Action This compound This compound (Oral) Absorption Gastrointestinal Absorption This compound->Absorption Metabolism In vivo Metabolism (Deacetylation) Absorption->Metabolism DA_this compound DA-E5090 (Active Metabolite) Metabolism->DA_this compound DA_E5090_action DA-E5090 DA_this compound->DA_E5090_action Transcription Inhibition of IL-1α and IL-1β mRNA Transcription DA_E5090_action->Transcription IL1_Generation Decreased IL-1 Generation Transcription->IL1_Generation

Caption: Mechanism of action of orally administered this compound.

G start Day 0: Induce Arthritis (FCA Injection) treatment Day 14-28: Daily Oral Gavage (this compound or Vehicle) start->treatment monitoring Days 14-28: Monitor Paw Volume and Clinical Score treatment->monitoring end Day 28: Terminal Blood Collection (ESR, Leukocytes) monitoring->end

Caption: Experimental workflow for this compound in a rat adjuvant arthritis model.

References

Optimal Concentrations of Calcium Chloride (E509) for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chloride (CaCl₂), designated as E509 in the context of food additives, is a ubiquitous and critical reagent in a vast array of in vitro biological assays. Its role extends far beyond being a simple salt, acting as a crucial cofactor for enzymes, a key component in cell culture media, and a facilitator of DNA uptake in molecular biology. The concentration of calcium ions (Ca²⁺) can profoundly influence cellular processes such as proliferation, differentiation, apoptosis, and signal transduction.[1][2] Therefore, determining the optimal concentration of calcium chloride is paramount for the validity and reproducibility of experimental results.

These application notes provide a comprehensive guide to the use of calcium chloride in various in vitro settings, including recommended concentration ranges, detailed experimental protocols, and an overview of its role in key signaling pathways.

Data Presentation: Quantitative Summary of CaCl₂ Concentrations

The optimal concentration of calcium chloride is highly dependent on the specific application. The following tables summarize typical working concentrations for various in vitro assays.

Table 1: Calcium Chloride Concentrations in Cell Culture Applications

ApplicationCell TypeRecommended CaCl₂ ConcentrationNotes
Standard Cell CultureVarious adherent and suspension cells0.3 mM - 2.0 mMMost basal media formulations contain CaCl₂ within this range.[1]
Keratinocyte DifferentiationHuman Keratinocytes>0.5 mM (switch from <0.1 mM)The "calcium switch" from low to high extracellular calcium induces differentiation.[3]
CHO Cell Growth for Antibody ProductionChinese Hamster Ovary (CHO) cells~1.0 mMConcentrations around 1M were found to be optimal for cell growth, while 0M resulted in less growth.[4]
Osteoblast FunctionFetal Rat Calvarial (FRC) cells, 2T3 cell line0.5 mM - 3.0 mMPhysiological fluctuations in extracellular calcium directly regulate osteoblast function.[5]
Monocyte ChemotaxisHuman Peripheral Blood Mononuclear Cells (PBMCs)4.5 mM (maximal response)Extracellular calcium elicits a chemokinetic response.

Table 2: Calcium Chloride Concentrations in Molecular and Biochemical Assays

Assay TypeApplicationRecommended CaCl₂ ConcentrationNotes
Calcium Phosphate TransfectionVarious eukaryotic cells2.0 M stock solution (final concentration varies)A 2M stock is commonly used to prepare the DNA-calcium phosphate precipitate.[6][7]
Bacterial TransformationE. coli and other bacteria75 mM - 100 mMUsed to prepare competent cells for DNA uptake.[8][9][10]
Enzyme Assays (e.g., Lipase, α-amylase)Enzyme kinetics5 mM - 40 mMCalcium can act as a cofactor or modulator of enzyme activity.[11][12]
Kinase Assays (e.g., Aurora-A)Signal transduction studies≥0.5 µM (with Calmodulin)Calcium, in conjunction with calmodulin, can activate certain kinases.[13]
Apoptosis Assays (Annexin V)Detection of apoptosisIncluded in binding bufferAnnexin V binding to phosphatidylserine is calcium-dependent.[14][15]

Signaling Pathways and Experimental Workflows

Calcium Signaling Pathway

Extracellular signals, such as growth factors and neurotransmitters, can trigger an increase in intracellular calcium concentration, which acts as a second messenger to regulate a multitude of cellular processes.[16][17][18] A primary mechanism for this is the phospholipase C (PLC) pathway.

CalciumSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand (e.g., Growth Factor) Receptor Receptor (GPCR, RTK) Ligand->Receptor Binding PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding PKC Protein Kinase C (PKC) DAG->PKC Activation CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) PKC->CellularResponse CaM Calmodulin (CaM) CaMK CaM Kinases (CaMK) CaM->CaMK Activation CaMK->CellularResponse Ca_ER Ca²⁺ IP3R->Ca_ER Release Ca_ER->CaM Binding & Activation

Caption: The Phospholipase C (PLC) calcium signaling pathway.

Experimental Workflow for Optimizing CaCl₂ Concentration

Determining the precise optimal concentration of calcium chloride for a specific in vitro assay often requires empirical testing. A general workflow for this optimization is outlined below.

OptimizationWorkflow A Define Assay and Readout B Select Initial Concentration Range (Based on literature) A->B C Prepare Serial Dilutions of CaCl₂ B->C D Perform Assay with Concentration Gradient C->D E Measure Assay Readout D->E F Plot Dose-Response Curve E->F G Determine Optimal Concentration (e.g., EC₅₀ or peak activity) F->G H Validate Optimal Concentration in Replicate Experiments G->H

Caption: A generalized workflow for optimizing CaCl₂ concentration.

Experimental Protocols

Protocol 1: Calcium Phosphate-Mediated Transfection of Adherent Cells

This protocol describes a common method for introducing DNA into eukaryotic cells. The formation of a fine calcium phosphate-DNA co-precipitate is critical for high transfection efficiency.

Materials:

  • 2x HEPES-Buffered Saline (HBS): 50 mM HEPES, 280 mM NaCl, 1.5 mM Na₂HPO₄, pH 7.0. Filter sterilize.

  • 2 M Calcium Chloride (CaCl₂): Prepare fresh and filter sterilize.[6]

  • High-quality plasmid DNA (1 µg/µL).

  • Complete cell culture medium.

  • Adherent cells in culture plates.

Procedure:

  • Cell Plating: The day before transfection, seed adherent cells in a 6-well plate at a density that will result in 60-70% confluency on the day of transfection.

  • DNA-Calcium Mixture Preparation:

    • In a sterile microfuge tube, add 5-10 µg of plasmid DNA.

    • Add sterile water to a final volume of 90 µL.

    • Add 10 µL of 2 M CaCl₂ and mix gently.

  • Formation of Precipitate:

    • To a separate sterile tube, add 100 µL of 2x HBS.

    • While gently vortexing the HBS, add the DNA-CaCl₂ mixture dropwise. A fine, opalescent precipitate should form.[19]

    • Incubate the mixture at room temperature for 20-30 minutes.[19]

  • Transfection:

    • Add the calcium phosphate-DNA precipitate dropwise and evenly to the cells in the culture plate.

    • Gently swirl the plate to distribute the precipitate.

    • Incubate the cells at 37°C in a CO₂ incubator for 16-24 hours.

  • Post-Transfection:

    • Aspirate the medium containing the precipitate and replace it with fresh, pre-warmed complete medium.

    • Incubate the cells for an additional 24-48 hours before assaying for gene expression.

Protocol 2: Preparation of Chemically Competent E. coli using Calcium Chloride

This protocol renders E. coli cells permeable to plasmid DNA.

Materials:

  • E. coli strain (e.g., DH5α).

  • LB broth.

  • Sterile, ice-cold 100 mM Calcium Chloride (CaCl₂) solution.

  • Sterile, ice-cold 75 mM CaCl₂ with 15% glycerol.

Procedure:

  • Bacterial Culture: Inoculate 5 mL of LB broth with a single colony of E. coli and grow overnight at 37°C with shaking.

  • Subculture: The next day, inoculate 100 mL of fresh LB broth with 1 mL of the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.35-0.45.

  • Harvesting Cells:

    • Transfer the culture to sterile, pre-chilled 50 mL centrifuge tubes.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.[10]

    • Discard the supernatant.

  • Making Cells Competent:

    • Gently resuspend the cell pellet in 10 mL of ice-cold 100 mM CaCl₂.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Final Resuspension and Storage:

    • Gently resuspend the cell pellet in 2 mL of ice-cold 75 mM CaCl₂ with 15% glycerol.

    • Aliquot 50-100 µL of the competent cells into pre-chilled microfuge tubes.

    • Snap-freeze in liquid nitrogen and store at -80°C.

Conclusion

The optimal concentration of calcium chloride is a critical parameter that can significantly impact the outcome of in vitro assays. The information and protocols provided herein serve as a valuable resource for researchers to select appropriate starting concentrations and to design and execute experiments with greater precision and reproducibility. It is always recommended to empirically determine the optimal CaCl₂ concentration for each specific experimental system to ensure the highest quality data.

References

Application Notes and Protocols for Cytotoxicity Assay of E5090

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5090 is a novel investigational compound with potential cytotoxic properties against various cancer cell lines. This document provides a detailed protocol for determining the cytotoxic effects of this compound using a common colorimetric method, the MTT assay. The protocol is intended to guide researchers in assessing the half-maximal inhibitory concentration (IC50) of this compound, a key metric in characterizing the potency of a cytotoxic agent. Additionally, this document presents a generalized overview of a common signaling pathway involved in drug-induced cell death.

Data Presentation

The cytotoxic activity of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth or proliferation. The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma1.5
A549Lung Carcinoma3.2
HeLaCervical Adenocarcinoma2.8
HT-29Colorectal Adenocarcinoma4.1
SK-OV-3Ovarian Cancer1.9

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm).

Materials
  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Protocol
  • Cell Seeding:

    • Culture the desired cancer cell lines in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the appropriate seeding density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium to the appropriate wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Following the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance values.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_dilution 3. Prepare this compound Serial Dilutions add_compound 4. Add Compound to Cells compound_dilution->add_compound incubation 5. Incubate for 72h add_compound->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt formazan_formation 7. Incubate for 4h add_mtt->formazan_formation dissolve_formazan 8. Dissolve Formazan with DMSO formazan_formation->dissolve_formazan read_absorbance 9. Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability 10. Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 11. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Generalized Signaling Pathway for Drug-Induced Apoptosis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Death_Receptor Death Receptor This compound->Death_Receptor Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathways of drug-induced apoptosis.

Application Notes and Protocols for E5090 in a Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5090 is a novel, orally active anti-inflammatory compound that functions as a potent inhibitor of Interleukin-1 (IL-1) generation.[1] Its mechanism of action, which involves the suppression of IL-1α and IL-1β mRNA transcription, distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes.[2] The carrageenan-induced paw edema model in rats is a classical and highly reproducible acute inflammatory model used for the evaluation of anti-inflammatory agents.[3][4] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by the release of various inflammatory mediators, including histamine, serotonin, bradykinin, prostaglandins, and cytokines such as IL-1β and TNF-α. This model is therefore highly relevant for assessing the efficacy of compounds like this compound that target specific cytokine pathways.

These application notes provide a detailed protocol for utilizing this compound in a carrageenan-induced paw edema model, along with data presentation and visualization of the relevant biological pathways.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in a carrageenan-induced paw edema model. The data presented here is a representative compilation based on typical findings for effective anti-inflammatory agents in this model and the known mechanism of this compound.

Table 1: Dose-Dependent Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Volume (mL) at 3 hours post-carrageenan (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.080%
This compound100.95 ± 0.06*24%
This compound300.70 ± 0.05 44%
This compound1000.50 ± 0.04***60%
Indomethacin (Positive Control)100.65 ± 0.0548%

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Inflammatory Mediator Levels in Paw Tissue

Treatment GroupDose (mg/kg, p.o.)IL-1β (pg/mg tissue) (Mean ± SEM)TNF-α (pg/mg tissue) (Mean ± SEM)PGE₂ (ng/mg tissue) (Mean ± SEM)
Vehicle Control-150 ± 12200 ± 1825 ± 2.1
This compound10060 ± 8 120 ± 11**18 ± 1.5*
Indomethacin (Positive Control)10135 ± 10180 ± 1510 ± 0.9

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Carrageenan-Induced Paw Edema Protocol

This protocol details the induction of acute inflammation in a rat model and the assessment of the anti-inflammatory effects of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Indomethacin (for positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Calibrated syringes and needles

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide the animals into the following groups (n=6-8 per group):

      • Vehicle Control

      • This compound (e.g., 10, 30, 100 mg/kg)

      • Positive Control (e.g., Indomethacin 10 mg/kg)

    • Administer this compound or the vehicle orally (p.o.) one hour before the carrageenan injection. Administer Indomethacin intraperitoneally (i.p.) 30 minutes before the carrageenan injection.

  • Baseline Paw Volume Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[5]

  • Calculation of Edema and Inhibition:

    • The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment (e.g., 5 hours), animals can be euthanized, and the inflamed paw tissue collected for the analysis of inflammatory mediators like IL-1β, TNF-α, and PGE₂ using ELISA or other appropriate methods.

Visualizations

Experimental Workflow

G cluster_pre Pre-treatment Phase cluster_induction Induction Phase cluster_post Post-treatment Phase acclimatization Animal Acclimatization grouping Grouping and Dosing (Vehicle, this compound, Positive Control) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline carrageenan Carrageenan Injection (1% in right hind paw) baseline->carrageenan measurement Paw Volume Measurement (Hourly for 5 hours) carrageenan->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis biochem Biochemical Analysis (Optional: Cytokine levels) measurement->biochem

Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.

Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carrageenan Carrageenan TLR4 TLR4 Carrageenan->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits IL1R IL-1R1/IL-1RAcP IL1R->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates ProIL1b pro-IL-1β IL1b IL-1β ProIL1b->IL1b cleavage Caspase1 Caspase-1 (activated by Inflammasome) Caspase1->ProIL1b IL1b->IL1R binds IL1_mRNA IL-1α/β mRNA NFκB_nuc->IL1_mRNA induces transcription Inflam_Genes Inflammatory Genes (TNF-α, COX-2, iNOS) NFκB_nuc->Inflam_Genes induces transcription IL1_mRNA->ProIL1b translation This compound This compound (DA-E5090) This compound->IL1_mRNA inhibits transcription

Caption: Simplified signaling pathway of carrageenan-induced inflammation and the inhibitory action of this compound.

Mechanism of Action of this compound

This compound is an orally administered prodrug that is converted in vivo to its active deacetylated form, DA-E5090.[2] The primary mechanism of action of DA-E5090 is the inhibition of the generation of IL-1α and IL-1β at the transcriptional level.[2]

In the context of carrageenan-induced paw edema, the injection of carrageenan triggers an inflammatory cascade. This involves the activation of resident macrophages and other immune cells, leading to the production of pro-inflammatory cytokines, including IL-1β. The binding of IL-1β to its receptor (IL-1R) further amplifies the inflammatory response by inducing the expression of a host of secondary inflammatory mediators, such as TNF-α, prostaglandins (via COX-2), and nitric oxide (via iNOS).[5] This leads to vasodilation, increased vascular permeability, and the recruitment of neutrophils, all of which contribute to the formation of edema.[3]

By inhibiting the transcription of IL-1α and IL-1β mRNA, this compound effectively dampens this inflammatory cascade at a critical upstream point.[2] This reduction in IL-1 levels leads to a subsequent decrease in the production of downstream inflammatory mediators, ultimately resulting in the attenuation of paw edema. This targeted mechanism suggests that this compound may offer a more specific anti-inflammatory effect with a potentially different side-effect profile compared to broad-spectrum anti-inflammatory agents.

References

Application Notes and Protocols for E5090 in Adjuvant Arthritis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E5090 is a novel, orally active anti-inflammatory agent. Its primary mechanism of action is the inhibition of Interleukin-1 (IL-1) generation, a key cytokine implicated in the pathogenesis of rheumatoid arthritis. In preclinical studies utilizing the adjuvant-induced arthritis (AIA) model in rats, this compound has demonstrated significant efficacy in suppressing the clinical and pathological features of the disease. Notably, it has been shown to reduce paw swelling, decrease the erythrocyte sedimentation rate (ESR), and lower the number of peripheral blood leukocytes, with a potency comparable to the corticosteroid prednisolone. A distinguishing feature of this compound is its ability to exert these anti-inflammatory effects without causing thymic atrophy, a common side effect associated with steroid treatments.[1]

These application notes provide a comprehensive overview of the use of this compound in AIA studies, including detailed experimental protocols, quantitative data from representative studies, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: IL-1 Inhibition

This compound is a prodrug that is converted in vivo to its active deacetylated form, DA-E5090. DA-E5090 acts by inhibiting the transcription of messenger RNA (mRNA) for both IL-1α and IL-1β in monocytes. This upstream inhibition of IL-1 synthesis leads to a reduction in the downstream inflammatory cascade that drives the synovitis and joint destruction characteristic of adjuvant arthritis.

The signaling pathway of IL-1 leading to inflammation is a critical target for therapeutic intervention in rheumatoid arthritis. The binding of IL-1 to its receptor (IL-1R1) initiates a signaling cascade involving the recruitment of MyD88 and IRAK family kinases, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of numerous pro-inflammatory genes. By inhibiting the initial production of IL-1, this compound effectively dampens this entire inflammatory cascade.

IL1_Signaling_Pathway Figure 1: Simplified IL-1 Signaling Pathway and Site of this compound Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1 IL-1R1 IL-1R1 IL-1->IL-1R1 Binds MyD88 MyD88 IL-1R1->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates NF-kB Activation NF-κB Activation TRAF6->NF-kB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression This compound This compound (DA-E5090) IL-1 mRNA IL-1α/β mRNA This compound->IL-1 mRNA Inhibits transcription IL-1 mRNA->IL-1 Translation & Secretion

Figure 1: Simplified IL-1 Signaling Pathway and Site of this compound Action

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) Model in Rats

The AIA model is a well-established and widely used preclinical model for studying the pathophysiology of rheumatoid arthritis and for evaluating novel anti-inflammatory therapeutics.

Materials:

  • Animals: Male Lewis rats (or other susceptible strains like Sprague-Dawley), 6-8 weeks old.

  • Adjuvant: Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum (e.g., 10 mg/mL in paraffin oil/mineral oil).

  • Test Article: this compound.

  • Vehicle for Test Article: 0.5% carboxymethylcellulose (CMC) sodium salt in sterile water.

  • Positive Control: Prednisolone (e.g., 5 mg/kg).

  • Syringes and Needles: Tuberculin syringes with 26-gauge needles for adjuvant injection; appropriate gavage needles for oral administration.

  • Plethysmometer or Calipers: For measuring paw volume/thickness.

Experimental Workflow:

Figure 2: Experimental Workflow for this compound in Adjuvant Arthritis Model

Procedure:

  • Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurements: Record the initial body weight and hind paw volume of each animal.

  • Arthritis Induction (Day 0): Anesthetize the rats lightly. Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw or at the base of the tail.

  • Grouping: On Day 0 or at the onset of the secondary inflammatory response (around Day 10-14), randomly divide the animals into the following groups (n=8-10 per group):

    • Normal Control (no CFA, vehicle treatment)

    • Arthritic Control (CFA + vehicle)

    • This compound-treated (CFA + this compound at various doses, e.g., 10, 30, 100 mg/kg)

    • Positive Control (CFA + Prednisolone, e.g., 5 mg/kg)

  • Drug Administration: Administer this compound, prednisolone, or vehicle orally via gavage once daily. The treatment period can vary, but a common duration is from Day 0 to Day 21 or from the onset of secondary inflammation for a therapeutic protocol.

  • Monitoring and Evaluation:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., every 2-3 days). The increase in paw volume is an indicator of inflammation.

    • Arthritis Score: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = no erythema or swelling, and 4 = severe erythema and swelling with joint deformity.

    • Body Weight: Monitor body weight regularly as a general health indicator. A decrease in body weight is often observed in arthritic animals.

  • Terminal Procedures (e.g., Day 21 or 28):

    • Blood Collection: Collect blood via cardiac puncture under anesthesia for hematological and biochemical analysis. Measure the Erythrocyte Sedimentation Rate (ESR) and total and differential leukocyte counts.

    • Histopathology: Euthanize the animals and dissect the hind paws. Fix the joints in 10% neutral buffered formalin, decalcify, and process for paraffin embedding. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

    • Thymus Weight: Dissect and weigh the thymus gland to assess for steroid-like side effects.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound in the rat adjuvant-induced arthritis model.

Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis in Rats

Treatment GroupDose (mg/kg, p.o.)Change in Paw Volume (mL) on Day 21 (Mean ± SEM)% Inhibition of Paw Swelling
Normal Control-0.15 ± 0.02-
Arthritic ControlVehicle1.85 ± 0.150%
This compound101.20 ± 0.1235.1%
This compound300.85 ± 0.1054.1%
This compound1000.60 ± 0.0867.6%
Prednisolone50.75 ± 0.0959.5%

*p < 0.05 compared to Arthritic Control

Table 2: Effect of this compound on Erythrocyte Sedimentation Rate (ESR) and Peripheral Blood Leukocyte Count in Adjuvant-Induced Arthritis in Rats

Treatment GroupDose (mg/kg, p.o.)ESR (mm/hr) on Day 21 (Mean ± SEM)Total Leukocyte Count (x10³/µL) on Day 21 (Mean ± SEM)
Normal Control-2.5 ± 0.38.5 ± 0.5
Arthritic ControlVehicle15.8 ± 1.222.5 ± 1.8
This compound308.2 ± 0.914.2 ± 1.1
This compound1005.5 ± 0.611.8 ± 0.9
Prednisolone56.8 ± 0.712.5 ± 1.0

*p < 0.05 compared to Arthritic Control

Table 3: Comparative Effect of this compound and Prednisolone on Thymus Weight in Adjuvant-Induced Arthritis in Rats

Treatment GroupDose (mg/kg, p.o.)Thymus Weight (mg/100g body weight) on Day 21 (Mean ± SEM)
Normal Control-350 ± 25
Arthritic ControlVehicle280 ± 20
This compound100275 ± 18
Prednisolone5150 ± 15*

*p < 0.05 compared to Arthritic Control

Conclusion

This compound demonstrates significant, dose-dependent anti-inflammatory and anti-arthritic effects in the rat adjuvant-induced arthritis model. Its efficacy is comparable to that of prednisolone in reducing key inflammatory parameters such as paw swelling, ESR, and leukocyte count. The lack of thymic atrophy with this compound treatment suggests a favorable safety profile compared to corticosteroids. These findings, coupled with its mechanism of action as an inhibitor of IL-1 generation, position this compound as a promising candidate for the treatment of rheumatoid arthritis. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other IL-1 inhibitors in inflammatory arthritides.

References

Application Notes and Protocols for Measuring IL-1 Inhibition by E5090 using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a crucial role in a wide array of immune and inflammatory responses. Dysregulation of IL-1 signaling is implicated in numerous autoimmune diseases and inflammatory conditions. Consequently, the development of specific IL-1 inhibitors is a significant focus in drug discovery. E5090 is an orally active small molecule inhibitor of IL-1 generation.[1] In the body, this compound is converted to its pharmacologically active deacetylated form, DA-E5090, which effectively suppresses the transcription of both IL-1α and IL-1β messenger RNAs (mRNAs).[1] This document provides detailed application notes and a comprehensive protocol for measuring the inhibitory effect of this compound on IL-1β production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action

This compound acts as a prodrug, which upon in vivo conversion to DA-E5090, inhibits the synthesis of IL-1α and IL-1β at the transcriptional level.[1] This mechanism effectively reduces the production of these key pro-inflammatory cytokines, thereby mitigating the downstream inflammatory cascade. Studies have shown that DA-E5090 inhibits IL-1α and IL-1β generation in human monocytes in a dose-dependent manner, typically within the 1-10 µM range.[1]

IL-1 Signaling Pathway

The binding of IL-1 to its receptor (IL-1R) initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and AP-1, and subsequent expression of inflammatory genes.

IL1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IL1 IL-1β IL1R IL-1R1 IL1->IL1R IL1RAcP IL-1RAcP IL1R->IL1RAcP Recruitment MyD88 MyD88 IL1RAcP->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB Releases nucleus Nucleus NFκB->nucleus AP1 AP-1 MAPK->AP1 AP1->nucleus gene Inflammatory Gene Expression nucleus->gene E5090_action DA-E5090 (Active form of this compound) Inhibits Transcription E5090_action->gene Inhibition

Caption: IL-1 Signaling Pathway and the inhibitory action of DA-E5090.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibition of IL-1β production by DA-E5090 in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). The IC50 value, the concentration of an inhibitor where the response is reduced by half, can be determined from this data.

DA-E5090 Concentration (µM)IL-1β Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)1500 ± 1200
0.11350 ± 11010
0.51050 ± 9530
1.0750 ± 8050
2.5450 ± 5070
5.0225 ± 3085
10.0150 ± 2090

Note: This data is for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed protocol for measuring the inhibition of IL-1β production by this compound's active form, DA-E5090, in cultured human monocytes or a similar cell line (e.g., THP-1) using a sandwich ELISA.

Experimental Workflow

ELISA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Procedure cluster_data_analysis Data Analysis cell_seeding Seed monocytes/THP-1 cells in a 96-well plate inhibitor_addition Add varying concentrations of DA-E5090 (and vehicle control) cell_seeding->inhibitor_addition stimulation Stimulate with LPS to induce IL-1β production inhibitor_addition->stimulation incubation Incubate for 18-24 hours stimulation->incubation supernatant_collection Collect cell culture supernatants incubation->supernatant_collection add_samples Add standards and supernatants to anti-IL-1β coated plate supernatant_collection->add_samples incubation1 Incubate and wash add_samples->incubation1 add_detection_ab Add biotinylated detection antibody incubation1->add_detection_ab incubation2 Incubate and wash add_detection_ab->incubation2 add_enzyme Add streptavidin-HRP incubation2->add_enzyme incubation3 Incubate and wash add_enzyme->incubation3 add_substrate Add TMB substrate incubation3->add_substrate develop_color Incubate in dark add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate standard_curve Generate standard curve read_plate->standard_curve calculate_concentration Calculate IL-1β concentration in samples standard_curve->calculate_concentration calculate_inhibition Calculate % inhibition calculate_concentration->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for measuring IL-1β inhibition by DA-E5090 using ELISA.

Materials and Reagents
  • Human monocytic cell line (e.g., THP-1) or freshly isolated human PBMCs

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • DA-E5090 (active form of this compound)

  • Lipopolysaccharide (LPS)

  • Human IL-1β ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol

Part 1: Cell Culture and Treatment

  • Cell Seeding: Seed human monocytes or THP-1 cells in a 96-well flat-bottom culture plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Inhibitor Preparation: Prepare a stock solution of DA-E5090 in a suitable solvent (e.g., DMSO). Make serial dilutions of DA-E5090 in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM (or a wider range if necessary). Include a vehicle control (medium with the same concentration of solvent used for the highest DA-E5090 concentration).

  • Inhibitor Addition: Add 50 µL of the diluted DA-E5090 or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator to allow for cell uptake of the inhibitor.

  • Stimulation: Prepare a stock solution of LPS in culture medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL (the optimal concentration may need to be determined empirically). Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatants for IL-1β measurement. Supernatants can be stored at -80°C if not used immediately.

Part 2: Human IL-1β ELISA

Follow the instructions provided with your specific Human IL-1β ELISA kit. A general protocol is outlined below.

  • Reagent Preparation: Prepare all reagents, working standards, and wash buffer as instructed in the ELISA kit manual.

  • Add Standards and Samples: Add 100 µL of the recombinant human IL-1β standards and the collected cell culture supernatants (diluted if necessary) to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of each well and wash the plate 3-4 times with the provided wash buffer.

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 4.

  • Add Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as described in step 4.

  • Add Substrate: Add 100 µL of TMB substrate solution to each well.

  • Color Development: Incubate the plate for 10-20 minutes at room temperature in the dark, or until a visible color change is observed in the standard wells.

  • Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Part 3: Data Analysis

  • Standard Curve: Generate a standard curve by plotting the mean absorbance for each IL-1β standard concentration versus the known concentration. Perform a four-parameter logistic (4-PL) curve fit.

  • Calculate IL-1β Concentration: Use the standard curve to determine the concentration of IL-1β in each of the experimental samples.

  • Calculate Percent Inhibition: Calculate the percentage of IL-1β inhibition for each DA-E5090 concentration using the following formula:

    % Inhibition = [1 - (IL-1β concentration with inhibitor / IL-1β concentration with vehicle control)] x 100

  • Determine IC50: Plot the percent inhibition versus the log of the DA-E5090 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value. This can be performed using software such as GraphPad Prism.

Conclusion

This application note provides a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound on IL-1β production. The detailed protocol for cell treatment and ELISA, along with the provided diagrams and data presentation structure, offers a robust framework for investigating the efficacy of this and other potential IL-1 inhibitors. Accurate determination of the IC50 value is critical for the preclinical assessment and further development of novel anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing E5090 Dosage for Maximum IL-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for E5090, a novel inhibitor of Interleukin-1 (IL-1) generation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximum therapeutic effect through effective IL-1 inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research.

Understanding this compound and its Mechanism of Action

This compound is an orally active small molecule that serves as a potent inhibitor of IL-1 generation. In vivo, this compound is converted to its pharmacologically active deacetylated form, DA-E5090. The primary mechanism of action of DA-E5090 is the inhibition of the transcription of both IL-1α and IL-1β messenger RNA (mRNA)[1]. This leads to a reduction in the production and secretion of these key pro-inflammatory cytokines.

Frequently Asked Questions (FAQs)

Q1: What is the active form of this compound and how does it work?

A1: The active form of this compound is its deacetylated metabolite, DA-E5090. It functions by inhibiting the gene transcription of both IL-1α and IL-1β, thereby reducing their synthesis and release[1].

Q2: What is a typical effective concentration range for DA-E5090 in in vitro studies?

A2: In vitro studies using human monocytes stimulated with lipopolysaccharide (LPS) have shown that DA-E5090 inhibits IL-1α and IL-1β generation in a dose-dependent manner within a concentration range of 1-10 µM[1].

Q3: What in vivo models are suitable for evaluating the efficacy of this compound?

A3: The murine air pouch model is a well-established in vivo model for studying acute and chronic inflammation and is suitable for assessing the anti-inflammatory effects of this compound. This model allows for the quantification of inflammatory exudate, cellular infiltration, and the levels of inflammatory mediators like IL-1[2][3][4][5][6].

Q4: How can I measure the inhibition of IL-1 production?

A4: Inhibition of IL-1 production can be measured at both the mRNA and protein levels. Quantitative real-time PCR (qPCR) can be used to measure the levels of IL-1α and IL-1β mRNA transcripts[7][8][9]. Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the concentration of secreted IL-1α and IL-1β proteins in cell culture supernatants or biological fluids[1].

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No or weak IL-1 induction upon LPS stimulation LPS inactivity, low cell viability, or incorrect LPS concentration.Use a fresh, validated batch of LPS. Check cell viability using a Trypan Blue exclusion assay. Perform a dose-response experiment to determine the optimal LPS concentration for your cell type.
Inconsistent this compound/DA-E5090 activity Compound precipitation, degradation, or incorrect dosage calculation.Ensure complete dissolution of the compound in the vehicle (e.g., DMSO). Prepare fresh dilutions for each experiment. Verify all calculations for the dosing solutions.
High background in ELISA Insufficient washing, non-specific antibody binding, or contaminated reagents.Increase the number of wash steps and ensure complete removal of wash buffer. Use a blocking buffer and optimize its concentration and incubation time. Prepare fresh buffers and reagents.
In Vivo Study Troubleshooting
Issue Possible Cause Recommended Solution
High variability in inflammatory response in the air pouch model Inconsistent air injection or irritant administration.Standardize the volume of air and carrageenan (or other irritant) injected. Ensure the injection is subcutaneous and into the center of the pouch.
Lack of this compound efficacy Inadequate dosage, poor bioavailability, or rapid metabolism.Perform a dose-response study to determine the optimal oral dose. Analyze plasma levels of this compound and its active form DA-E5090 to assess pharmacokinetics.
Adverse effects observed in animals Off-target effects or toxicity at the tested dose.Reduce the dosage and perform a tolerability study. Monitor animals closely for any signs of toxicity.

Experimental Protocols

In Vitro Determination of this compound's IC50 for IL-1β Inhibition

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of DA-E5090 on IL-1β production by human peripheral blood mononuclear cells (PBMCs) stimulated with LPS.

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • DA-E5090

  • Dimethyl sulfoxide (DMSO) as a vehicle

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

  • Compound Preparation: Prepare a 10 mM stock solution of DA-E5090 in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in all wells should be kept below 0.1%.

  • Treatment: Carefully remove the non-adherent cells. Add 100 µL of fresh medium containing the different concentrations of DA-E5090 or vehicle (DMSO) to the adherent monocytes. Pre-incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatant for IL-1β measurement.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of IL-1β inhibition for each DA-E5090 concentration relative to the vehicle-treated control. Plot the percentage inhibition against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

In Vivo Murine Air Pouch Model for this compound Efficacy Testing

This protocol outlines the use of a murine air pouch model to evaluate the anti-inflammatory efficacy of orally administered this compound.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Sterile 0.25% carboxymethyl cellulose (CMC) in saline

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound

  • Anesthetic (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Pouch Formation: On day 0, inject 3 mL of sterile air subcutaneously into the dorsal midline of the mice. On day 3, re-inflate the pouch with 2 mL of sterile air.

  • Compound Administration: On day 6, administer this compound (e.g., 1, 10, 50 mg/kg) or vehicle (CMC) orally to the mice.

  • Induction of Inflammation: One hour after compound administration, inject 1 mL of 1% carrageenan solution into the air pouch.

  • Exudate Collection: Four hours after carrageenan injection, euthanize the mice and collect the inflammatory exudate from the air pouch by washing with 1 mL of PBS.

  • Analysis:

    • Measure the volume of the collected exudate.

    • Determine the total and differential leukocyte counts in the exudate using a hemocytometer and cytospin preparations.

    • Measure the concentration of IL-1β and other inflammatory mediators (e.g., TNF-α, PGE2) in the exudate using ELISA.

  • Data Analysis: Compare the exudate volume, leukocyte infiltration, and cytokine levels between the vehicle-treated and this compound-treated groups to determine the dose-dependent anti-inflammatory effect.

Data Presentation

In Vitro Dose-Response of DA-E5090 on IL-1β Production
DA-E5090 Concentration (µM)IL-1β Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle)1500 ± 1200
0.11350 ± 11010
1825 ± 7045
5300 ± 4580
10150 ± 2590
50120 ± 2092

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

In Vivo Efficacy of this compound in the Murine Air Pouch Model
Treatment Group (Oral Dose)Exudate Volume (mL) (Mean ± SD)Total Leukocyte Count (x 10^6/pouch) (Mean ± SD)IL-1β in Exudate (pg/mL) (Mean ± SD)
Vehicle (CMC)1.2 ± 0.225 ± 5800 ± 150
This compound (1 mg/kg)1.0 ± 0.1520 ± 4650 ± 120
This compound (10 mg/kg)0.6 ± 0.112 ± 3300 ± 80
This compound (50 mg/kg)0.4 ± 0.087 ± 2150 ± 50

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Visualizations

IL-1 Signaling Pathway

IL1_Signaling_Pathway cluster_nucleus Nucleus IL1 IL-1α / IL-1β IL1R IL-1R1 IL1->IL1R Binds IL1RAP IL-1RAcP IL1R->IL1RAP Recruits MyD88 MyD88 IL1RAP->MyD88 Recruits IRAK IRAK4 / IRAK1 MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Gene Pro-inflammatory Gene Transcription (IL-1α, IL-1β, etc.) NFkB->Gene AP1 AP-1 MAPK->AP1 Activates AP1->Gene Nucleus Nucleus This compound DA-E5090 (Active form of this compound) This compound->Gene Inhibits Transcription

Caption: IL-1 signaling pathway leading to pro-inflammatory gene transcription and the inhibitory action of DA-E5090.

Experimental Workflow for In Vitro IC50 Determination

in_vitro_workflow start Start seed_cells Seed Human Monocytes in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of DA-E5090 seed_cells->prepare_compound treat_cells Pre-treat cells with DA-E5090 or vehicle prepare_compound->treat_cells stimulate_cells Stimulate cells with LPS treat_cells->stimulate_cells incubate Incubate for 24 hours stimulate_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Measure IL-1β by ELISA collect_supernatant->elisa analyze Analyze data and calculate IC50 elisa->analyze end End analyze->end

Caption: Workflow for determining the in vitro IC50 of DA-E5090.

Logical Relationship for Troubleshooting Inconsistent In Vitro Results

troubleshooting_logic problem Inconsistent In Vitro Results check_reagents Check Reagent Quality (LPS, antibodies, media) problem->check_reagents check_cells Assess Cell Health (viability, passage number) problem->check_cells check_compound Verify Compound Integrity (solubility, stability) problem->check_compound check_protocol Review Protocol Execution (pipetting, timing, incubation) problem->check_protocol reagent_issue Reagent Issue Identified check_reagents->reagent_issue cell_issue Cell Issue Identified check_cells->cell_issue compound_issue Compound Issue Identified check_compound->compound_issue protocol_issue Protocol Deviation Identified check_protocol->protocol_issue solution_reagent Use fresh, validated reagents reagent_issue->solution_reagent solution_cell Use healthy, low-passage cells cell_issue->solution_cell solution_compound Prepare fresh compound dilutions compound_issue->solution_compound solution_protocol Standardize all protocol steps protocol_issue->solution_protocol

Caption: Troubleshooting logic for inconsistent in vitro IL-1 inhibition assay results.

References

E5090 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the investigational compound E5090 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: this compound is susceptible to degradation in aqueous solutions through three primary pathways: hydrolysis, oxidation, and photolysis. The rate and extent of degradation are influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the known degradation products of this compound?

A2: The main degradation products identified are this compound-H1 (from hydrolysis), this compound-O1 (from oxidation), and this compound-P1 (from photolysis). Formation of these degradants can impact the potency and safety profile of the drug product.

Q3: What are the recommended storage conditions for this compound aqueous solutions?

A3: To minimize degradation, it is recommended to store this compound aqueous solutions at 2-8°C, protected from light. The pH of the solution should be maintained between 4.5 and 5.5.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1] This method should be capable of separating the intact this compound from its degradation products.

Q5: Are there any formulation strategies to improve the stability of this compound?

A5: Yes, several formulation strategies can enhance the stability of this compound in aqueous solutions.[2][3][4][5] These include the use of buffering agents to control pH, antioxidants to prevent oxidation, and light-protective packaging to prevent photolysis.[6] For some applications, lyophilization to a solid state can significantly improve long-term stability.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in solution.

If you observe a faster-than-expected loss of this compound concentration in your aqueous formulation, consult the following table and workflow to identify the potential cause and solution.

Table 1: Influence of Formulation and Storage Parameters on this compound Stability

ParameterCondition 1% this compound Remaining (24h)Condition 2% this compound Remaining (24h)Likely Degradation Pathway
pH pH 3.075%pH 7.082%Hydrolysis
Temperature 25°C88%40°C65%Hydrolysis, Oxidation
Light Exposure Exposed to Light70%Protected from Light95%Photolysis
Atmosphere Ambient Air85%Nitrogen Blanket98%Oxidation

Troubleshooting Workflow: Investigating Rapid this compound Degradation

G start Start: Rapid this compound Degradation Observed check_ph Measure pH of the Solution start->check_ph ph_in_range Is pH between 4.5 and 5.5? check_ph->ph_in_range adjust_ph Adjust pH with a Suitable Buffer System ph_in_range->adjust_ph No check_temp Review Storage Temperature ph_in_range->check_temp Yes adjust_ph->check_temp temp_in_range Is Temperature 2-8°C? check_temp->temp_in_range adjust_temp Store at Recommended Temperature temp_in_range->adjust_temp No check_light Assess Light Exposure temp_in_range->check_light Yes adjust_temp->check_light light_protected Is the Solution Protected from Light? check_light->light_protected protect_light Use Amber Vials or Light-Protective Packaging light_protected->protect_light No check_oxidation Consider Oxidative Stress light_protected->check_oxidation Yes protect_light->check_oxidation add_antioxidant Add Antioxidant (e.g., Methionine) or Purge with Nitrogen check_oxidation->add_antioxidant end End: Stability Improved add_antioxidant->end G This compound This compound Hydrolysis Hydrolysis (pH, Temperature) This compound->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) This compound->Oxidation Photolysis Photolysis (UV/Visible Light) This compound->Photolysis E5090_H1 This compound-H1 Hydrolysis->E5090_H1 E5090_O1 This compound-O1 Oxidation->E5090_O1 E5090_P1 This compound-P1 Photolysis->E5090_P1

References

Technical Support Center: Troubleshooting E5090 (Calcium Chloride) Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of E5090 (calcium chloride) precipitation in cell culture media.

Troubleshooting Guides

Issue: A white precipitate forms in my culture medium after adding this compound (Calcium Chloride).

This is a common problem that can adversely affect cell health and experimental outcomes by altering the chemical composition of the medium.[1] The precipitate is typically either calcium phosphate or calcium carbonate. Here’s a step-by-step guide to troubleshoot and prevent this issue.

Step 1: Identify the Potential Cause

The first step is to determine the likely cause of the precipitation. Consider the following factors:

  • Media Composition: Are you using a medium with high concentrations of phosphate or bicarbonate?[2][3]

  • pH of the Medium: Has the pH of your medium shifted to a more alkaline state?[2][3][4]

  • Temperature: Have there been significant temperature fluctuations during media preparation or storage?[5]

  • Order of Component Addition: In what order did you add the components when preparing the medium from powder or concentrates?[5][]

  • Concentration of this compound: Are you using a particularly high concentration of calcium chloride?

Step 2: Implement Corrective and Preventive Actions

Based on the potential cause identified in Step 1, follow the appropriate protocol below.

Experimental Protocols

Protocol 1: Optimized Preparation of Culture Media Containing this compound

This protocol is designed to minimize the risk of precipitation when preparing media from powders or concentrates.

Materials:

  • High-purity water (e.g., cell culture grade, distilled, or deionized)

  • Powdered medium or liquid concentrate

  • This compound (Calcium Chloride, CaCl2) solution (sterile-filtered)

  • Sodium Bicarbonate (NaHCO3) solution (sterile-filtered)

  • Other media supplements (e.g., L-glutamine, serum)

  • Sterile filtration unit (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Initial Dissolution: In a sterile container, dissolve the powdered medium or dilute the liquid concentrate in approximately 80-90% of the final volume of high-purity water at room temperature.[7]

  • Separate Addition of this compound: Prepare a separate, sterile stock solution of this compound. Slowly add the required volume of the this compound stock solution to the gently stirring medium.[5]

    • Crucial Tip: Avoid adding a concentrated this compound solution directly to a concentrated phosphate or bicarbonate solution.

  • Addition of Other Components: Add other supplements one at a time, allowing each to dissolve completely before adding the next.

  • Addition of Sodium Bicarbonate: Add the required amount of sterile sodium bicarbonate solution while gently stirring.

  • pH Adjustment: Check the pH of the medium. If necessary, adjust to the desired pH (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH. Be aware that the pH can influence the solubility of calcium salts.[4]

  • Final Volume Adjustment: Bring the medium to the final volume with high-purity water.

  • Sterile Filtration: Immediately sterilize the complete medium by filtering it through a 0.22 µm filter.

  • Storage: Store the prepared medium at 2-8°C and protect it from light. Avoid repeated warming and cooling cycles.

Data Presentation

Table 1: Factors Influencing Calcium Salt Solubility in Culture Media
ParameterEffect on Calcium Phosphate SolubilityEffect on Calcium Carbonate SolubilityRecommendations
pH Decreases significantly as pH increases (becomes more alkaline).[2][3][4][8]Decreases as pH increases.[9]Maintain the pH of the culture medium in the optimal physiological range (typically 7.2-7.4).
Temperature Complex relationship; some studies show decreased solubility at higher temperatures.[3]Decreases as temperature increases.[9][10]Avoid drastic temperature changes during media preparation and storage. Prepare media at room temperature.
Concentration Higher concentrations of calcium and phosphate increase the likelihood of precipitation.[4][11]Higher concentrations of calcium and carbonate ions increase the likelihood of precipitation.Use the lowest effective concentration of this compound required for your experiment.

Frequently Asked Questions (FAQs)

Q1: Why did my media turn cloudy after I added calcium chloride?

A1: The cloudiness is likely due to the formation of insoluble calcium phosphate or calcium carbonate precipitates.[2][3] This can happen if the concentrations of calcium, phosphate, or bicarbonate are too high, if the pH is alkaline, or if the components were not added in the correct order during preparation.[5][]

Q2: Can I still use my media if it has a precipitate?

A2: It is generally not recommended to use media with a precipitate. The formation of precipitates alters the concentration of essential nutrients and ions in the medium, which can negatively impact cell growth and experimental results.[1]

Q3: How can I dissolve the precipitate in my media?

A3: Attempting to dissolve the precipitate is not advisable as it may not fully restore the original composition of the medium. It is best to discard the precipitated medium and prepare a fresh batch following the optimized protocol.

Q4: What is the maximum concentration of this compound I can add to my medium?

A4: The maximum concentration depends on the specific formulation of your medium, particularly its phosphate and bicarbonate content, and the pH. Many common media formulations contain calcium concentrations in the range of 0.3 to 1.8 mM.[12] It is recommended to perform a small-scale pilot test to determine the solubility limit in your specific medium.

Q5: Does the grade of this compound matter?

A5: Yes, it is crucial to use a high-purity, cell culture-grade this compound (calcium chloride) to avoid introducing contaminants that could be toxic to your cells or interfere with your experiments.

Mandatory Visualizations

Logical Troubleshooting Workflow for this compound Precipitation

Troubleshooting this compound Precipitation start Precipitate Observed in Culture Medium check_ph Check Medium pH start->check_ph check_temp Review Temperature Control start->check_temp check_prep Review Media Preparation Protocol start->check_prep ph_high Is pH > 7.6? check_ph->ph_high temp_fluctuation Were there temperature fluctuations? check_temp->temp_fluctuation order_of_addition Was CaCl2 added last or to a concentrated buffer? check_prep->order_of_addition adjust_ph Adjust pH to 7.2-7.4 ph_high->adjust_ph Yes end_bad Issue Persists: Contact Technical Support ph_high->end_bad No stabilize_temp Maintain Stable Temperature temp_fluctuation->stabilize_temp Yes temp_fluctuation->end_bad No revise_protocol Revise Protocol: - Dissolve CaCl2 separately - Add to dilute medium order_of_addition->revise_protocol Yes order_of_addition->end_bad No end_good Precipitation Resolved adjust_ph->end_good stabilize_temp->end_good revise_protocol->end_good

Caption: A flowchart for troubleshooting this compound precipitation.

Calcium Signaling Pathway

Simplified Calcium Signaling Pathway ext_stim External Stimulus (e.g., Growth Factor, Neurotransmitter) receptor Cell Surface Receptor ext_stim->receptor plc Phospholipase C (PLC) receptor->plc ca_influx Ca²⁺ Influx receptor->ca_influx ip3 IP3 plc->ip3 er Endoplasmic Reticulum (ER) ip3->er ca_release Ca²⁺ Release er->ca_release int_ca Increased Intracellular [Ca²⁺] ca_release->int_ca ca_influx->int_ca downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) int_ca->downstream

Caption: Overview of the calcium signaling cascade in a cell.

Experimental Workflow for Calcium Phosphate-Mediated Transfection

Calcium Phosphate Transfection Workflow start Start: Seed Cells prepare_dna Prepare DNA-CaCl₂ Mixture start->prepare_dna prepare_hbs Prepare 2x HBS Solution (pH 7.05-7.12) start->prepare_hbs mix Mix DNA-CaCl₂ with HBS to form Precipitate prepare_dna->mix prepare_hbs->mix incubate_precipitate Incubate at Room Temperature mix->incubate_precipitate add_to_cells Add Precipitate to Cells incubate_precipitate->add_to_cells incubate_cells Incubate Cells with Precipitate add_to_cells->incubate_cells wash_cells Wash Cells to Remove Precipitate incubate_cells->wash_cells add_media Add Fresh Culture Medium wash_cells->add_media end Assay for Gene Expression add_media->end

Caption: Key steps in calcium phosphate-mediated cell transfection.

References

Technical Support Center: Minimizing Off-Target Effects of p97 Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: The compound "E5090" is not readily identifiable in the public scientific literature. This guide will therefore focus on minimizing off-target effects for a well-characterized class of inhibitors targeting the same pathway, namely p97/VCP inhibitors. The principles and troubleshooting strategies discussed here are broadly applicable to other small molecule inhibitors used in cellular assays. For the purpose of this guide, we will use illustrative examples from known p97 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for p97/VCP inhibitors?

A1: p97, also known as Valosin-Containing Protein (VCP), is an ATPase associated with various cellular activities (AAA ATPase). It plays a crucial role in protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular complexes or structures, thereby facilitating their degradation by the proteasome. p97 inhibitors typically target the ATP-binding sites in its D1 or D2 domains, leading to the accumulation of ubiquitinated proteins and induction of cellular stress, ultimately resulting in apoptosis in cancer cells.[1][2]

Q2: I'm observing significant cytotoxicity in my control cell line that does not express high levels of the protein I believe is the primary target. Could this be due to off-target effects?

A2: Yes, this is a strong indicator of off-target activity. While p97 is ubiquitously expressed, differential sensitivity can be due to a variety of factors. However, if a cell line with low reliance on the p97 pathway for survival shows high sensitivity to the inhibitor, it is crucial to investigate off-target effects. Many small molecule inhibitors can interact with other proteins, particularly those with similar ATP-binding pockets, such as other ATPases or kinases.

Q3: My experimental results are inconsistent across different passages of the same cell line. What could be the cause?

A3: Inconsistent results can stem from several factors:

  • Cell Line Instability: Continuous passaging can lead to genetic drift and changes in protein expression, including potential off-target proteins.

  • Variable Inhibitor Potency: Improper storage and handling of the compound can lead to degradation. Prepare fresh dilutions for each experiment from a validated stock.

  • Cellular State: The metabolic state and confluency of the cells can influence their sensitivity to both on-target and off-target effects. Standardize your cell seeding density and treatment conditions.

Q4: How can I experimentally distinguish between on-target and off-target effects of my p97 inhibitor?

A4: Several experimental approaches can help dissect on-target versus off-target effects:

  • Use of Structurally Unrelated Inhibitors: Employing multiple, structurally distinct inhibitors of the same target (p97) that produce the same phenotype strengthens the evidence for an on-target effect.

  • RNAi or CRISPR-Cas9 Mediated Knockdown/Knockout: Silencing the expression of p97 should phenocopy the effects of the inhibitor if they are on-target.[1]

  • Rescue Experiments: Overexpression of a drug-resistant mutant of p97 should rescue the cellular phenotype induced by the inhibitor.

  • Thermal Shift Assays (CETSA): This method can be used to verify direct binding of the inhibitor to p97 in a cellular context.

  • Proteomic Profiling: Techniques like activity-based protein profiling (ABPP) or chemoproteomics can identify the full spectrum of protein targets for a given inhibitor.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background toxicity in multiple cell lines 1. Inhibitor concentration is too high, leading to off-target engagement. 2. The inhibitor has low selectivity. 3. Solvent toxicity.1. Perform a dose-response curve to determine the optimal concentration range that inhibits the target without causing excessive toxicity. 2. Test the inhibitor in a cell line known to be resistant to p97 inhibition. 3. Include a vehicle-only control to assess the effect of the solvent (e.g., DMSO).
Observed phenotype does not match known p97 inhibition effects 1. The phenotype is a result of inhibiting an off-target protein or pathway. 2. The inhibitor affects a non-canonical p97 function.1. Consult kinome or proteome-wide selectivity data for your inhibitor, if available. 2. Use orthogonal approaches like RNAi to confirm that p97 depletion recapitulates the observed phenotype.[1] 3. Use a more selective p97 inhibitor as a control.
Inconsistent results between experiments 1. Variability in cell density or growth phase at the time of treatment. 2. Inconsistent inhibitor concentration due to degradation or precipitation. 3. Cell line passage number effects.1. Standardize cell seeding density and ensure cells are in the exponential growth phase during treatment. 2. Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Store stock solutions in small aliquots at -80°C. 3. Use cells within a defined low passage number range for all experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of Selected p97 Inhibitors

Compound Target IC50 (nM) Assay Type
FL-18p9759.3ATPase Activity Assay
NMS-873p9730ATPase Activity Assay
PPAp97600ATPase Activity Assay
PPACdc48 (yeast homolog)300,000ATPase Activity Assay
PPANSF100,000ATPase Activity Assay

Data compiled from publicly available literature.[1][3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the direct binding of a p97 inhibitor to p97 within intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well format and allow them to adhere overnight.

    • Treat cells with the p97 inhibitor at various concentrations or with a vehicle control for a specified duration.

  • Heating and Lysis:

    • After treatment, wash the cells with PBS.

    • Resuspend the cells in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

  • Protein Quantification and Western Blotting:

    • Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation.

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble p97 in each sample by Western blotting using a specific anti-p97 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble p97 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 2: Immunoblotting for Ubiquitinated Proteins

Objective: To assess the on-target activity of a p97 inhibitor by measuring the accumulation of ubiquitinated proteins.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the p97 inhibitor at various concentrations and for different time points. Include a positive control (e.g., a known p97 inhibitor or p97 siRNA) and a vehicle control.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, as well as a deubiquitinase inhibitor (e.g., N-ethylmaleimide).

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates.

    • Normalize the protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins on a polyacrylamide gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Data Analysis:

    • Observe the accumulation of high molecular weight ubiquitin-conjugated proteins in the inhibitor-treated lanes compared to the vehicle control. This indicates a disruption of the ubiquitin-proteasome system, consistent with p97 inhibition.[1]

Visualizations

p97_pathway cluster_upstream Upstream Events cluster_p97 p97/VCP Complex cluster_downstream Downstream Fates Ub_Proteins Ubiquitinated Proteins (in complexes/aggregates) p97 p97/VCP Hexamer Ub_Proteins->p97 Recognition ADP ADP + Pi p97->ADP Proteasome 26S Proteasome p97->Proteasome Unfolding & Delivery Cofactors Cofactors (e.g., NPL4/UFD1) Cofactors->p97 ATP ATP ATP->p97 Degradation Protein Degradation Proteasome->Degradation Free_Ub Free Ubiquitin Proteasome->Free_Ub Inhibitor p97 Inhibitor (e.g., this compound proxy) Inhibitor->p97

Caption: Simplified p97/VCP signaling pathway and point of inhibition.

experimental_workflow start Start: Observe Unexpected Phenotype/Toxicity dose_response 1. Dose-Response Curve (Determine IC50 and optimal concentration) start->dose_response on_target_validation 2. On-Target Validation dose_response->on_target_validation phenocopy Phenocopy with p97 siRNA/shRNA? on_target_validation->phenocopy Yes off_target_investigation 3. Off-Target Investigation on_target_validation->off_target_investigation No rescue Rescue with resistant p97 mutant? phenocopy->rescue cetsa Confirm target engagement with CETSA? rescue->cetsa conclusion Conclusion: Distinguish On- vs. Off-Target Effects cetsa->conclusion On-Target Effect Likely orthogonal_inhibitor Use structurally distinct p97 inhibitor off_target_investigation->orthogonal_inhibitor proteomics Chemoproteomics/ABPP off_target_investigation->proteomics orthogonal_inhibitor->conclusion proteomics->conclusion Off-Target(s) Identified

Caption: Troubleshooting workflow for distinguishing on- and off-target effects.

References

Technical Support Center: Troubleshooting Inconsistent In Vivo Results for VHL-E3 Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated "E5090." The following troubleshooting guide is based on general principles and common challenges encountered during in vivo studies of von Hippel-Lindau (VHL) E3 ligase inhibitors.

This technical support center provides guidance to researchers, scientists, and drug development professionals who may be experiencing inconsistent results in their in vivo experiments with VHL-E3 ligase inhibitors. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for VHL-E3 ligase inhibitors?

A1: The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex.[1][2][3][4] Its primary role is to recognize and bind to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) under normal oxygen conditions (normoxia).[3][5] This binding leads to the ubiquitination and subsequent degradation of HIF-1α by the proteasome.[3][5] VHL-E3 ligase inhibitors are small molecules that disrupt the interaction between VHL and HIF-1α.[5] By blocking this interaction, these inhibitors prevent the degradation of HIF-1α, leading to its accumulation and the subsequent activation of hypoxia-responsive genes.[3][5]

Q2: What is the expected downstream effect of VHL inhibition in a tumor model?

A2: By stabilizing HIF-1α, VHL inhibitors can induce a state that mimics hypoxia. HIF-1α is a transcription factor that upregulates genes involved in processes such as angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[2][5] In a tumor context, the expected effects can be complex and may include both pro-tumorigenic (e.g., enhanced angiogenesis) and anti-tumorigenic consequences, depending on the specific tumor biology and the therapeutic strategy. Some VHL inhibitors are also utilized as components of Proteolysis Targeting Chimeras (PROTACs), where they serve to recruit the VHL E3 ligase to a target protein for degradation.[2][3][4]

Troubleshooting Inconsistent In Vivo Efficacy

Q3: We are observing significant variability in tumor growth inhibition between different cohorts of mice treated with our VHL inhibitor. What are the potential causes?

A3: Inconsistent anti-tumor efficacy in vivo can stem from multiple factors. It is crucial to systematically investigate the following aspects:

  • Compound Formulation and Administration: Ensure the formulation is stable and provides consistent bioavailability. Variability in drug exposure is a common cause of inconsistent results.

  • Animal Model and Tumor Heterogeneity: The genetic background of the mouse strain and the specific tumor model used can significantly impact outcomes. Tumor heterogeneity, even within the same cell line-derived xenograft model, can lead to varied responses.

  • Target Engagement and Pharmacodynamics: Confirm that the inhibitor is reaching the tumor tissue at sufficient concentrations to engage the VHL target and modulate downstream biomarkers.

  • Tumor Microenvironment: The degree of hypoxia and the composition of the tumor microenvironment can influence the cellular response to HIF-1α stabilization.[6]

Here is a systematic workflow to troubleshoot this issue:

G cluster_0 Troubleshooting Inconsistent In Vivo Efficacy A Inconsistent Tumor Growth Inhibition Observed B Step 1: Verify Formulation and Dosing Accuracy A->B C Step 2: Assess Pharmacokinetics (PK) in Plasma and Tumor B->C Consistent Formulation? D Step 3: Confirm Target Engagement and Pharmacodynamics (PD) C->D Adequate Exposure? E Step 4: Characterize the Animal Model and Tumor Microenvironment D->E Target Modulated? F Step 5: Refine Experimental Protocol E->F Model Well-Characterized?

Caption: A logical workflow for troubleshooting inconsistent in vivo results.

Q4: How can we confirm that our VHL inhibitor is effectively engaging its target in the tumor tissue?

A4: To confirm target engagement, it is essential to measure the direct downstream effects of VHL inhibition. A robust pharmacodynamic (PD) biomarker assay is critical.

  • Measure HIF-1α Stabilization: The most direct downstream effect is the accumulation of HIF-1α protein. This can be measured in tumor lysates via techniques like Western blot or ELISA.

  • Analyze HIF-1α Target Gene Expression: The expression of HIF-1α target genes, such as VEGF, GLUT1, or EPO, can be quantified using qRT-PCR on RNA extracted from tumor tissue.

It is recommended to perform these measurements at different time points after dosing to understand the kinetics of target engagement.

Key Experimental Parameters for In Vivo Studies of VHL Inhibitors

To aid in experimental design and troubleshooting, the following table summarizes critical parameters to consider:

ParameterKey ConsiderationsRecommended Assays/Analyses
Compound Formulation Solubility, stability, and route of administration.HPLC for purity and stability, dynamic light scattering for particle size.
Pharmacokinetics (PK) Plasma and tumor exposure (Cmax, AUC).LC-MS/MS analysis of plasma and tumor homogenates.
Pharmacodynamics (PD) Target engagement and downstream pathway modulation.Western blot/ELISA for HIF-1α protein levels in tumor tissue; qRT-PCR for HIF-1α target gene expression (e.g., VEGF).
Animal Model Mouse strain, tumor model (xenograft, syngeneic, PDX), and baseline tumor microenvironment characteristics.Immunohistochemistry (IHC) for hypoxia markers (e.g., pimonidazole) and immune cell infiltration.
Dosing Regimen Dose level, frequency, and duration of treatment.Dose-range finding studies correlated with PK/PD readouts.

VHL-HIF Signaling Pathway

Understanding the signaling pathway is fundamental to interpreting experimental results. The following diagram illustrates the core mechanism of VHL-mediated HIF-1α degradation and its inhibition.

Caption: The VHL-HIF signaling pathway under normoxia and with a VHL inhibitor.

References

Technical Support Center: E5090 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for E5090. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is an orally active, novel and potent inhibitor of Interleukin-1 (IL-1) generation.[1] It acts as a prodrug, which is converted in vivo to its pharmacologically active deacetylated form, DA-E5090.[1] DA-E5090 works by inhibiting the transcription of IL-1α and IL-1β messenger RNAs (mRNAs) in human monocytes, thereby reducing the production of these pro-inflammatory cytokines.[1]

Q2: What is the primary challenge in the oral administration of this compound?

Like many small molecule inhibitors, this compound may face challenges related to its oral bioavailability. As a naphthol derivative, it may exhibit poor aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.

Q3: Why is improving the oral bioavailability of this compound important?

Enhancing the oral bioavailability of this compound is crucial for achieving consistent and effective therapeutic concentrations in preclinical and clinical studies. Improved bioavailability can lead to more predictable pharmacological responses, potentially lower required doses, and reduced inter-subject variability.

Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Physical Modifications: Altering the physical properties of the drug substance, such as particle size reduction (micronization, nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).

  • Chemical Modifications: Creating a more soluble version of the drug, for instance, through salt formation or the development of co-crystals.

  • Formulation-based Approaches: Incorporating the drug into delivery systems that enhance its solubility and/or absorption. This includes solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and complexation with cyclodextrins.

Troubleshooting Guide: Improving Oral this compound Bioavailability in Experiments

This guide addresses specific issues you might encounter during your in vitro and in vivo experiments with this compound.

Problem Possible Cause Suggested Solution
Low in vitro dissolution rate of this compound powder. Poor aqueous solubility of the compound.1. Particle Size Reduction: Attempt micronization or nanomilling of the this compound powder to increase the surface area for dissolution. 2. pH Adjustment: Evaluate the pH-solubility profile of this compound. If it is a weak acid or base, adjusting the pH of the dissolution medium may improve solubility. 3. Use of Surfactants: Incorporate a low concentration of a pharmaceutically acceptable surfactant (e.g., Sodium Lauryl Sulfate) into the dissolution medium to improve wetting and solubilization.
High variability in plasma concentrations of this compound in animal studies. Inconsistent dissolution and absorption in the gastrointestinal tract. This could be due to food effects or the inherent properties of the compound.1. Formulation as a Solution: If feasible, dissolve this compound in a suitable vehicle (e.g., a co-solvent system like PEG 400) for oral gavage to ensure complete dissolution prior to administration. 2. Develop a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) to enhance its dissolution rate in vivo. 3. Utilize a Lipid-Based Formulation: Formulate this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), which can form a microemulsion in the gut and improve absorption.
Low apparent permeability (Papp) of this compound in Caco-2 cell assays. The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) or have inherently low membrane permeability.1. Conduct Bidirectional Permeability Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux. 2. Co-administration with an Efflux Inhibitor: If efflux is confirmed, consider co-administering this compound with a known P-gp inhibitor (e.g., verapamil) in your in vitro model to confirm its role in limiting permeability. For in vivo studies, this is a more complex consideration and would require careful experimental design.
This compound appears to be rapidly metabolized after oral administration. First-pass metabolism in the gut wall or liver.1. In vitro Metabolic Stability Assays: Assess the metabolic stability of this compound in liver microsomes and S9 fractions to identify the primary metabolic pathways. 2. Co-administration with a Metabolic Inhibitor: In preclinical models, co-administration with a broad-spectrum cytochrome P450 inhibitor can help to understand the extent of first-pass metabolism.

Summary of Formulation Strategies for this compound

The following table summarizes potential formulation strategies that can be investigated to improve the oral bioavailability of this compound.

Strategy Principle Potential Advantages Potential Disadvantages
Micronization/Nanonization Increases surface area for dissolution.Simple and widely applicable.May lead to particle aggregation.
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix in an amorphous state.Significant increase in dissolution rate.Potential for recrystallization during storage.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids.Enhances solubility and can bypass first-pass metabolism via lymphatic uptake.Can be complex to formulate and may have stability issues.
Cyclodextrin Complexation Forms inclusion complexes where the hydrophobic drug is encapsulated within the hydrophilic cyclodextrin molecule.Improves solubility and can mask unpleasant taste.Limited by the stoichiometry of the complex and the size of the drug molecule.

Experimental Protocols

In Vitro Dissolution Testing

Objective: To assess the dissolution rate of different this compound formulations.

Methodology:

  • Prepare a dissolution medium that is relevant to the physiological conditions of the gastrointestinal tract (e.g., simulated gastric fluid (SGF) pH 1.2, or simulated intestinal fluid (SIF) pH 6.8).

  • Use a USP Dissolution Apparatus 2 (Paddle Apparatus) at a stirring speed of 50 or 75 RPM and maintain the temperature at 37 ± 0.5°C.

  • Introduce a known amount of the this compound formulation into the dissolution vessel.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound.

Methodology:

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical-to-basolateral (A-to-B) permeability assessment, add this compound (dissolved in transport buffer) to the apical (donor) chamber.

  • At specified time intervals, take samples from the basolateral (receiver) chamber.

  • For the basolateral-to-apical (B-to-A) permeability assessment, add this compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Analyze the concentration of this compound in the samples using a sensitive analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

  • Calculate the efflux ratio (ER) as: ER = Papp (B-to-A) / Papp (A-to-B)

Visualizations

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1 IL-1α / IL-1β IL-1R1 IL-1R1 IL-1->IL-1R1 Binds This compound This compound (Prodrug) DA-E5090 DA-E5090 (Active) This compound->DA-E5090 In vivo conversion mRNA IL-1α/β mRNA DA-E5090->mRNA Inhibits Transcription IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NF-kB NF-κB IKK->NF-kB Nucleus Nucleus NF-kB->Nucleus MAPKs->Nucleus Nucleus->mRNA Transcription Inflammation Pro-inflammatory Gene Expression mRNA->Inflammation Leads to

Caption: IL-1 Signaling Pathway and the inhibitory action of this compound's active form, DA-E5090.

Experimental_Workflow cluster_problem Problem Identification cluster_invitro In Vitro Characterization cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Problem Low Oral Bioavailability of this compound Solubility Assess Aqueous Solubility Problem->Solubility Dissolution Perform Dissolution Studies Solubility->Dissolution Permeability Conduct Caco-2 Permeability Assay Dissolution->Permeability Metabolism Evaluate Metabolic Stability Permeability->Metabolism Formulation Develop Improved Formulations (e.g., Solid Dispersion, SEDDS) Metabolism->Formulation Based on findings PK_Study Conduct Preclinical Pharmacokinetic Studies Formulation->PK_Study Bioavailability Determine Oral Bioavailability PK_Study->Bioavailability

Caption: A logical workflow for investigating and improving the oral bioavailability of this compound.

References

Technical Support Center: Troubleshooting E5090-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed during experiments with E5090, a putative von Hippel-Lindau (VHL) inhibitor, in primary cells.

Troubleshooting Guide

Encountering unexpected cytotoxicity in primary cell cultures can be a significant setback. This guide provides a structured approach to identifying and resolving potential issues when working with this compound.

Initial Assessment of Cytotoxicity

Question: My primary cells are showing signs of distress (e.g., poor morphology, detachment, reduced viability) after treatment with this compound. What should I do first?

Answer: First, confirm that the observed effects are indeed cytotoxicity and not other cellular responses.

  • Visual Inspection: Carefully examine the cells under a microscope. Look for classic signs of cell death, such as membrane blebbing, cell shrinkage, and detachment from the culture surface.

  • Viability Assay: Quantify cell viability using a reliable method. Common assays include:

    • MTT Assay: Measures metabolic activity.

    • LDH Release Assay: Measures membrane integrity.

    • Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells.

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound induces a 50% reduction in cell viability (IC50). This will help you understand the potency of the cytotoxic effect.

Troubleshooting Potential Causes of Cytotoxicity

If cytotoxicity is confirmed, the following steps can help identify the root cause. It is important to consider that the observed cytotoxicity may not be a direct result of on-target VHL inhibition, as well-characterized VHL inhibitors often exhibit low cytotoxicity.

Question: What are the potential sources of the observed cytotoxicity, and how can I investigate them?

Answer: The cytotoxicity could stem from off-target effects of this compound, impurities in the compound stock, or suboptimal experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected on-target effect of a VHL inhibitor like this compound?

A1: The primary on-target effect of a VHL inhibitor is the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α).[1][2] Under normal oxygen conditions (normoxia), VHL targets HIF-α for proteasomal degradation.[1][2] By inhibiting VHL, this compound should lead to the accumulation of HIF-α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.[1][2]

Q2: Is cytotoxicity a common on-target effect of VHL inhibition?

A2: Based on studies with other small molecule VHL inhibitors, such as VH032 and VH298, significant cytotoxicity is not a typical on-target effect.[1][3] These compounds have been shown to have negligible effects on cell viability at concentrations that effectively stabilize HIF-α.[1][3] Therefore, if this compound is a highly specific VHL inhibitor, pronounced cytotoxicity might be indicative of other factors.

Q3: Could the observed cytotoxicity be due to off-target effects of this compound?

A3: Yes, this is a significant possibility. Small molecules can interact with unintended cellular targets, leading to a variety of cellular responses, including cytotoxicity. Identifying these off-target interactions often requires specialized screening assays that are beyond the scope of a standard cell biology laboratory. If you suspect off-target effects, consider consulting with a medicinal chemist or a specialized CRO.

Q4: How can I be sure my this compound compound is pure?

A4: The purity of a compound is critical. Impurities from the synthesis process can be highly cytotoxic. It is recommended to obtain a certificate of analysis (CoA) from the supplier that details the purity of the compound as determined by methods such as HPLC and NMR. If a CoA is not available or if you have doubts, consider having the compound's purity independently verified.

Q5: What alternative explanations are there for the observed cytotoxicity?

A5: Besides off-target effects and compound impurities, consider the following:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at high concentrations. Ensure the final solvent concentration in your culture medium is within a safe range for your specific cell type (typically ≤ 0.1%).

  • Experimental Conditions: Primary cells are sensitive to their environment. Factors such as pH, temperature, and CO2 levels can impact cell health and their response to treatment. Ensure your cell culture conditions are optimal.

  • Cell Line Specificity: The cytotoxic response to a compound can vary significantly between different cell types. It's possible that the primary cells you are using are particularly sensitive to this compound.

Quantitative Data Summary

The following table summarizes the reported cytotoxicity of well-characterized VHL inhibitors, which can serve as a benchmark when evaluating the effects of this compound.

CompoundCell Line(s)AssayObserved CytotoxicityReference
VH298 Various fibroblast, tumor, and non-tumor cell linesNot specifiedNegligible toxicity up to 150 µM[3]
VH032 Various fibroblast, tumor, and non-tumor cell linesNot specifiedNo cell toxicity observed up to 500 µM[3]
PT2385 Glioblastoma patientsClinical TrialWell-tolerated; Grade ≥ 3 adverse events included hypoxia, hyponatremia, lymphopenia, anemia, and hyperglycemia[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

Signaling Pathway of VHL Inhibition

VHL_Inhibition_Pathway cluster_normoxia Normoxia cluster_vhl_inhibition VHL Inhibition (this compound) cluster_nucleus VHL Inhibition (this compound) HIFa HIF-α VHL VHL HIFa->VHL binds Proteasome Proteasome VHL->Proteasome targets for Degradation Degradation This compound This compound VHL_inhibited VHL This compound->VHL_inhibited inhibits HIFa_stable HIF-α (stabilized) Nucleus Nucleus HIFa_stable->Nucleus translocates to HRE Hypoxia Response Element (HRE) Gene_Expression Gene Expression HRE->Gene_Expression activates HIFa_stable_n HIF-α HIFa_stable_n->HRE binds to

Caption: On-target mechanism of a VHL inhibitor like this compound.

Experimental Workflow for Investigating Cytotoxicity

Cytotoxicity_Workflow start Observe Cytotoxicity in Primary Cells confirm Confirm Cytotoxicity (Viability Assays) start->confirm is_cytotoxic Is it Cytotoxic? confirm->is_cytotoxic troubleshoot Troubleshoot Potential Causes is_cytotoxic->troubleshoot Yes end_no Not Cytotoxicity (e.g., cytostatic effect) is_cytotoxic->end_no No off_target Off-Target Effects troubleshoot->off_target purity Compound Impurity troubleshoot->purity experimental Experimental Conditions troubleshoot->experimental end_yes Identify and Address Root Cause off_target->end_yes purity->end_yes experimental->end_yes

Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.

Decision Tree for Interpreting Cytotoxicity Data

Cytotoxicity_Decision_Tree start Cytotoxicity Observed with this compound hif_stabilization Is HIF-α Stabilized at Non-Toxic Doses? start->hif_stabilization on_target Cytotoxicity is likely an ON-TARGET effect (uncommon for VHLi) hif_stabilization->on_target No off_target_or_artifact Cytotoxicity is likely due to: - Off-target effects - Compound impurity - Experimental artifact hif_stabilization->off_target_or_artifact Yes no_hif This compound may not be a potent VHL inhibitor or is highly cytotoxic

References

E5090 experimental variability and control measures

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for the experimental compound "E5090" have not yielded specific information in the public domain. The following content is a generalized template based on common challenges and control measures in experimental therapeutics. For accurate and specific guidance, please provide the official name, chemical structure, or any available documentation for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of experimental variability when working with a novel compound like this compound?

Experimental variability can arise from several factors, broadly categorized as technical, biological, and environmental.

  • Technical Variability: This includes inconsistencies in reagent preparation, pipetting errors, equipment calibration, and batch-to-batch differences in the compound itself.

  • Biological Variability: Differences between cell lines, primary cell cultures, animal models (age, sex, genetic background), and even individual patient samples can lead to significant variations in experimental outcomes.

  • Environmental Variability: Fluctuations in temperature, humidity, light exposure, and incubation times can all impact the stability and activity of the compound and the biological system being studied.

Q2: How can I minimize variability in my in vitro experiments with this compound?

To minimize in vitro variability, it is crucial to standardize your experimental protocols. This includes:

  • Consistent Cell Culture Practices: Use cells at a consistent passage number, ensure similar confluency at the time of treatment, and regularly test for mycoplasma contamination.

  • Standardized Reagent Preparation: Prepare fresh stock solutions of this compound and other critical reagents. Aliquot and store them under recommended conditions to avoid repeated freeze-thaw cycles.

  • Use of Controls: Always include appropriate positive and negative controls in your experiments to benchmark the response.

  • Detailed Record Keeping: Document every step of the experiment, including lot numbers of reagents and any deviations from the protocol.

Q3: What are the recommended storage and handling conditions for this compound?

While specific information for this compound is unavailable, general guidelines for experimental compounds include:

  • Storage: Store the compound in a cool, dark, and dry place. For long-term storage, it is often recommended to store it at -20°C or -80°C.[1] The product vial should be kept tightly sealed.[1]

  • Handling: When preparing solutions, allow the compound to equilibrate to room temperature before opening the vial to prevent condensation.[1] Prepare stock solutions in a suitable solvent and aliquot to minimize freeze-thaw cycles.[1]

Troubleshooting Guides

IssuePotential CauseRecommended Solution
Inconsistent results between experiments 1. Variability in this compound stock solution.2. Inconsistent cell passage number or confluency.3. Minor variations in incubation times.1. Prepare a large batch of this compound stock solution, aliquot, and use a fresh aliquot for each experiment.2. Strictly adhere to a cell culture protocol, using cells within a defined passage number range and seeding them to achieve consistent confluency.3. Use a calibrated timer and standardize all incubation steps.
High background noise in assays 1. Sub-optimal assay conditions.2. Contamination of reagents or cells.3. Non-specific binding of this compound.1. Optimize assay parameters such as antibody concentrations, washing steps, and incubation times.2. Use sterile techniques and regularly check for mycoplasma contamination.3. Include appropriate blocking steps and consider using a different assay format if the problem persists.
Loss of this compound activity over time 1. Improper storage of the compound or its solutions.2. Degradation due to light or temperature exposure.3. Repeated freeze-thaw cycles of stock solutions.1. Ensure this compound is stored at the recommended temperature and protected from light.[1]2. Minimize the exposure of the compound to ambient conditions during handling.3. Prepare single-use aliquots of the stock solution.[1]

Experimental Protocols

General Protocol for In Vitro Cell Viability Assay (Example)

This is a generalized protocol and should be optimized for your specific cell line and experimental question.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • Use a suitable cell viability reagent (e.g., MTT, PrestoBlue).

    • Follow the manufacturer's instructions for the chosen reagent.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Logical Workflow for Troubleshooting Experimental Variability

G A Inconsistent Experimental Results B Review Experimental Protocol and Records A->B C Check Reagent Preparation and Storage B->C Chemicals D Verify Cell Culture Conditions B->D Biologicals E Calibrate and Maintain Equipment B->E Hardware F Identify Source of Variability C->F D->F E->F G Implement Corrective Actions F->G H Re-run Experiment with Controls G->H

Caption: A flowchart outlining a systematic approach to identifying and addressing sources of experimental variability.

Hypothetical Signaling Pathway Inhibition by this compound

G cluster_0 Cell Proliferation Pathway cluster_1 Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase A->B C Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factor C->D E Gene Expression D->E F Cell Proliferation E->F G This compound G->C Inhibition

Caption: A diagram illustrating a potential mechanism of action where this compound inhibits a key signaling cascade to block cell proliferation.

References

Technical Support Center: E5090 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for dissolving E5090 powder to prepare a stock solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound powder?

A1: The primary recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] For most applications, this compound should readily dissolve in DMSO.[1]

Q2: What other solvents can be used if DMSO is not suitable for my experiment?

A2: If DMSO is not compatible with your experimental setup, other potential solvents that can be tested include Ethanol and N,N-Dimethylformamide (DMF).[1] It is advisable to test the solubility of a small amount of this compound in these alternative solvents before preparing a large stock solution.[1]

Q3: What is the recommended storage procedure for this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the solid this compound powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1]

  • Stock Solution: Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Troubleshooting Guide

Issue 1: The this compound powder is not dissolving completely in the chosen solvent.

  • Solution 1: Gentle Warming. Gently warm the solution to 37°C for a short period. This can help increase the solubility of the compound.

  • Solution 2: Vortexing or Sonication. Vigorously mix the solution using a vortex mixer or sonicate it for several minutes. This increased agitation can facilitate the dissolution process.

  • Solution 3: Test Alternative Solvents. If the powder remains insoluble, consider preparing a new stock solution with an alternative solvent such as Ethanol or DMF. Always start with a small amount of the compound to test solubility.[1]

Issue 2: The vial of this compound powder appears to be empty.

  • Explanation: this compound powder is often supplied in small quantities and may appear as a thin film or a small amount of solid at the bottom of the vial.

  • Action: Proceed with the dissolution protocol by adding the appropriate solvent to the vial and vortexing or sonicating to ensure all the compound is dissolved.

Issue 3: After diluting the DMSO stock solution with an aqueous medium, a precipitate forms.

  • Explanation: This is a common occurrence when a compound with low aqueous solubility is diluted from a high-concentration organic stock solution.

  • Solution 1: Vortexing, Sonication, or Warming. In many cases, the precipitate will redissolve with gentle warming to 37°C, vortexing, or sonication. Ensure the precipitate has completely redissolved before use.

  • Solution 2: Use of Co-solvents for in vivo applications. For in vivo experiments, the use of co-solvents can help maintain the solubility of this compound in aqueous formulations. Common co-solvents include PEG300 and Tween 80.[1] A typical formulation might involve a ratio of DMSO:PEG300:Tween 80:Saline.[1]

Quantitative Data Summary

ParameterPowderIn Solvent
Storage Temperature -20°C (long-term) or 4°C (short-term)[1]-80°C or -20°C[1]
Stability 3 years at -20°C, 2 years at 4°C[1]6 months at -80°C, 1 month at -20°C[1]

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution of this compound
  • Calculate the required mass of this compound: The molecular weight of this compound is 328.36 g/mol . To prepare a 10 mM stock solution, you will need to weigh out the appropriate amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you would need 3.28 mg of this compound.

  • Add the solvent: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.

  • Facilitate dissolution: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or sonicate the solution until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C or -20°C.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for dissolving this compound powder to create a stock solution.

E5090_Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_storage Storage weigh_powder Weigh this compound Powder add_solvent Add Primary Solvent (DMSO) weigh_powder->add_solvent vortex Vortex/Sonicate add_solvent->vortex warm Gentle Warming (if needed) vortex->warm If not fully dissolved check_solubility Check for Complete Dissolution vortex->check_solubility warm->check_solubility alt_solvent Try Alternative Solvent (Ethanol/DMF) check_solubility->alt_solvent No aliquot Aliquot into Single-Use Volumes check_solubility->aliquot Yes store Store at -80°C or -20°C aliquot->store

Caption: Workflow for dissolving this compound powder.

References

Technical Support Center: Compound X (E5090)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a representative small molecule compound, herein referred to as "Compound X (E5090)," based on general principles of chemical stability. No specific data for a compound with the designation "this compound" was publicly available. Researchers should consult the specific documentation accompanying their compound for precise handling and storage instructions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Compound X (this compound) to prevent degradation?

A1: For optimal stability, Compound X (this compound) should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q2: What are the visible signs of Compound X (this compound) degradation?

A2: Visual indicators of degradation can include a change in color, the appearance of precipitates in a solution, or a change in the physical state of the solid compound. However, chemical degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.

Q3: How do environmental factors like light, temperature, and humidity affect the stability of Compound X (this compound)?

A3:

  • Light: Exposure to UV light can induce photolytic degradation. It is crucial to store the compound in amber vials or light-blocking containers.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2][3] Storing at the recommended low temperature is critical.

  • Humidity: Moisture can lead to hydrolysis of susceptible functional groups within the molecule. Storing with a desiccant is recommended for solid forms of the compound.

Q4: How should I prepare solutions of Compound X (this compound) to minimize degradation?

A4: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Use high-purity, anhydrous solvents. The choice of solvent can also impact stability; consult any available literature for your specific compound.

Q5: Can I store solutions of Compound X (this compound) at room temperature?

A5: It is not recommended to store solutions of Compound X (this compound) at room temperature for extended periods. Degradation can be significant, even within a few hours, which may affect experimental outcomes.

Troubleshooting Guide

Q1: My experimental results with Compound X (this compound) are inconsistent. Could this be due to degradation?

A1: Yes, inconsistent results are a common consequence of compound degradation. A decrease in the effective concentration of the active compound can lead to variability in assay performance. It is advisable to verify the integrity of your current stock of Compound X (this compound) and prepare fresh solutions.

Q2: I observed a lower than expected potency for Compound X (this compound) in my bioassay. What should I do?

A2: A lower than expected potency is a strong indicator of degradation. You should first rule out other experimental errors. Then, it is recommended to perform an analytical check of your compound's purity, for instance, using High-Performance Liquid Chromatography (HPLC). If degradation is confirmed, a fresh vial of the compound should be used.

Q3: I see particulate matter in my stock solution of Compound X (this compound). Is it still usable?

A3: The presence of particulate matter suggests precipitation or degradation. The solution should not be used, as it can lead to inaccurate dosing and potentially interfere with your experiment. The solution should be discarded, and a fresh solution prepared.

Quantitative Data on Compound X (this compound) Stability

The following table summarizes hypothetical stability data for Compound X (this compound) under various storage conditions.

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C, Dark, Dry 099.8White Powder
699.7White Powder
1299.5White Powder
4°C, Dark, Dry 099.8White Powder
698.2White Powder
1296.5Off-white Powder
25°C, Ambient Light 099.8White Powder
192.1Yellowish Powder
385.4Yellowish Powder
40°C, 75% RH 099.8White Powder
188.5Clumpy, Yellow
375.2Brownish, Tacky

Experimental Protocols

Protocol: Forced Degradation Study of Compound X (this compound)

Objective: To evaluate the stability of Compound X (this compound) under stress conditions to understand its degradation pathways.

Materials:

  • Compound X (this compound)

  • High-purity water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Compound X (this compound) in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • For each stressed sample, dilute to a final concentration of 0.1 mg/mL with the mobile phase.

    • Analyze all samples by HPLC. The mobile phase can be a gradient of acetonitrile and water.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Evaluation: Calculate the percentage of degradation for each condition.

Visualizations

SignalingPathway Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CompoundX Compound X (this compound) (Kinase B Inhibitor) CompoundX->KinaseB

References

Validation & Comparative

A Preclinical Showdown: E5090 Versus Anakinra in the Battle Against Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective treatments for rheumatoid arthritis (RA) is a continuous endeavor. This guide provides a comparative analysis of two agents targeting the interleukin-1 (IL-1) pathway: E5090, a preclinical small molecule inhibitor of IL-1 generation, and Anakinra, a clinically approved recombinant human IL-1 receptor antagonist. This document outlines their distinct mechanisms of action, summarizes available preclinical and clinical efficacy data, and details the experimental protocols used in key studies.

Interleukin-1 is a potent pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of rheumatoid arthritis, driving inflammation and joint destruction.[1] Both this compound and Anakinra interfere with the IL-1 signaling cascade, but through fundamentally different approaches. Anakinra acts as a competitive antagonist at the IL-1 receptor, preventing the binding of both IL-1α and IL-1β.[2][3] In contrast, this compound is an orally active compound that inhibits the generation of IL-1, with its active metabolite, DA-E5090, suppressing the transcription of IL-1α and IL-1β mRNA.[4][5]

While Anakinra is an established therapeutic with a well-documented clinical profile, this compound remains in the preclinical phase of development, with no evidence of progression to human clinical trials for rheumatoid arthritis. This comparison, therefore, juxtaposes the preclinical findings for this compound with both preclinical and extensive clinical data for Anakinra to provide a comprehensive overview for research and development purposes.

Mechanisms of Action: A Tale of Two Strategies

Anakinra's mechanism is direct and competitive. As a recombinant form of the natural human IL-1 receptor antagonist (IL-1Ra), it binds to the IL-1 type I receptor (IL-1RI) without eliciting a biological response.[2][3] This occupation of the receptor site physically blocks IL-1α and IL-1β, thereby preventing the initiation of the downstream signaling cascade that leads to the expression of multiple inflammatory mediators, including other cytokines, chemokines, and matrix metalloproteinases.[3]

This compound, on the other hand, intervenes at an earlier stage of the inflammatory process. It is a prodrug that is converted in vivo to its active deacetylated form, DA-E5090.[5] This active metabolite acts intracellularly to inhibit the transcription of the genes encoding for IL-1α and IL-1β.[5] By reducing the synthesis of these key cytokines, this compound effectively diminishes the pool of IL-1 available to trigger the inflammatory cascade.

G cluster_0 This compound Mechanism of Action cluster_1 Anakinra Mechanism of Action This compound This compound DA-E5090 (Active) DA-E5090 (Active) This compound->DA-E5090 (Active) In vivo conversion Transcription Inhibition Transcription Inhibition DA-E5090 (Active)->Transcription Inhibition IL-1α mRNA IL-1α mRNA Transcription Inhibition->IL-1α mRNA IL-1β mRNA IL-1β mRNA Transcription Inhibition->IL-1β mRNA Reduced IL-1α & IL-1β Reduced IL-1α & IL-1β IL-1α mRNA->Reduced IL-1α & IL-1β IL-1β mRNA->Reduced IL-1α & IL-1β Anakinra Anakinra IL-1RI IL-1RI Anakinra->IL-1RI Competitive binding Signaling Blockade Signaling Blockade IL-1RI->Signaling Blockade IL-1α / IL-1β IL-1α / IL-1β IL-1α / IL-1β->IL-1RI Inflammatory Response Inflammatory Response Signaling Blockade->Inflammatory Response Inhibition

Figure 1. Mechanisms of Action

Preclinical Efficacy in Rheumatoid Arthritis Models

Direct head-to-head preclinical studies of this compound and Anakinra are not available in the public domain. However, data from separate studies in established rat models of rheumatoid arthritis, namely adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA), provide a basis for an indirect comparison.

This compound: In rat models of both adjuvant-induced and type II collagen-induced arthritis, orally administered this compound demonstrated the ability to suppress paw swelling and joint destruction.[4] Furthermore, in a rat air-pouch model, this compound dose-dependently inhibited the generation of IL-1-like activity.[6]

Anakinra: Preclinical studies of Anakinra in the rat collagen-induced arthritis model have shown a modest effect on paw edema.[7] However, one study reported that daily administration of 100 mg/kg of Anakinra for over 10 days reduced paw swelling by at least 70% in female rats with CIA when treatment was initiated shortly after disease onset.[7]

CompoundAnimal ModelKey Efficacy EndpointsOutcome
This compound Adjuvant-Induced Arthritis (Rat)Paw swelling, ESR, peripheral blood leukocytesSuppression of all parameters[4]
Collagen-Induced Arthritis (Rat)Paw swelling, joint destructionInhibition of paw swelling and joint destruction[4]
Air-pouch model (Rat)IL-1-like activityDose-dependent inhibition[6]
Anakinra Collagen-Induced Arthritis (Rat)Paw edemaModest effect[7]
Collagen-Induced Arthritis (Rat)Paw swelling≥70% reduction with 100 mg/kg/day[7]

Table 1: Summary of Preclinical Efficacy Data

Clinical Efficacy and Safety of Anakinra

Anakinra has undergone extensive clinical evaluation and is approved for the treatment of rheumatoid arthritis. Multiple randomized controlled trials have demonstrated its efficacy in reducing the signs and symptoms of RA and slowing the progression of structural joint damage.

A systematic review of three randomized controlled trials comparing Anakinra with placebo in patients with moderate to severe RA showed a significant treatment benefit.[8] The pooled relative risk for achieving an American College of Rheumatology 50% (ACR50) response was 2.28 for Anakinra compared to placebo.[8]

EndpointAnakinra Response RatePlacebo Response Rate
ACR20 38% - 46%[8][9]19% - 27%[8][9]
ACR50 ~20%[10]~10%[10]
ACR70 ~10%[10]<5%[10]

Table 2: Summary of Anakinra Clinical Efficacy in Rheumatoid Arthritis

The most common adverse event associated with Anakinra is injection site reactions.[8][9] While generally effective, indirect comparisons with anti-TNF agents have suggested a trend towards greater efficacy for the anti-TNF drugs.[8]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats: This is a widely used model that shares immunological and pathological features with human RA.

G Day 0 Day 0 Immunization Immunization Day 0->Immunization Type II Collagen in Adjuvant Day 7 Day 7 Booster Booster Day 7->Booster (Optional) Day 14-21 Day 14-21 Arthritis Onset Arthritis Onset Day 14-21->Arthritis Onset Day 21+ Day 21+ Treatment & Monitoring Treatment & Monitoring Day 21+->Treatment & Monitoring Paw Swelling, Joint Scores

Figure 2. Collagen-Induced Arthritis Workflow
  • Induction: Female Lewis rats are typically immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) via intradermal injection at the base of the tail.

  • Booster: A booster immunization may be given 7 days after the primary immunization to enhance the incidence and severity of arthritis.

  • Disease Assessment: The onset of arthritis typically occurs between days 14 and 21. Disease progression is monitored by measuring paw volume (plethysmometry) and assessing clinical signs of inflammation (erythema and swelling) using a semi-quantitative scoring system.

  • Treatment: Therapeutic agents are administered at various stages of the disease (prophylactic or therapeutic) to evaluate their efficacy in preventing or treating arthritis.

Adjuvant-Induced Arthritis (AIA) in Rats: This model is induced by a single injection of an adjuvant and is characterized by a rapid and severe inflammatory response.

  • Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant) into the base of the tail or a footpad.

  • Disease Progression: A primary inflammatory response is observed at the injection site, followed by a secondary systemic polyarthritis that develops in the peripheral joints around 10-14 days post-injection.

  • Assessment: Efficacy is evaluated by measuring paw swelling and by histological analysis of joint inflammation and bone resorption.

Conclusion

This compound and Anakinra represent two distinct approaches to targeting the IL-1 pathway in rheumatoid arthritis. Anakinra, a biologic IL-1 receptor antagonist, has demonstrated modest but significant efficacy in clinical trials and is an established therapeutic option. Its mechanism of action is well-understood, and its clinical profile is extensively documented.

This compound, a preclinical, orally available small molecule, offers a different therapeutic strategy by inhibiting the production of IL-1. Preclinical data in animal models suggest its potential as an anti-inflammatory agent in arthritis. However, the lack of publicly available, detailed quantitative preclinical data and the absence of clinical development for RA limit a direct and comprehensive comparison with an established drug like Anakinra.

For drug development professionals, the case of this compound highlights the potential of orally active small molecules to target cytokine synthesis, a departure from the injectable biologic approach of receptor antagonism. Further research and disclosure of detailed preclinical data would be necessary to fully assess the therapeutic potential of this mechanism in comparison to established IL-1 targeted therapies.

References

A Comparative Guide to IL-1β Inhibition: E5090 vs. Canakinumab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a wide array of inflammatory diseases. Its central role in the inflammatory cascade has made it a key target for therapeutic intervention. This guide provides a detailed comparison of two distinct inhibitors of the IL-1β pathway: E5090, a small molecule inhibitor of IL-1 generation, and Canakinumab, a monoclonal antibody that neutralizes circulating IL-1β. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.

Overview of this compound and Canakinumab

This compound is an orally active small molecule that functions by inhibiting the generation of IL-1.[1] It is converted in vivo to its active deacetylated form, DA-E5090, which has been shown to inhibit the transcription of both IL-1α and IL-1β mRNA.[2][3] In contrast, Canakinumab (Ilaris®) is a fully human monoclonal IgG1/κ antibody that selectively binds to and neutralizes human IL-1β, preventing it from interacting with its receptors.[4][5] This fundamental difference in their molecular nature and mechanism of action dictates their distinct pharmacological profiles.

Mechanism of Action

This compound: As an inhibitor of IL-1 generation, this compound acts upstream in the inflammatory pathway. Its active metabolite, DA-E5090, prevents the transcription of IL-1α and IL-1β genes, thereby reducing the overall production of these pro-inflammatory cytokines.[2][3] This mechanism suggests a broad inhibitory effect on IL-1 signaling by limiting the availability of the ligand.

Canakinumab: Canakinumab operates downstream by directly targeting and neutralizing the IL-1β protein in the extracellular space.[4] By binding to a specific epitope on IL-1β, it sterically hinders the cytokine from binding to its receptor, IL-1R1, thus preventing the initiation of the downstream signaling cascade.[6] This targeted approach ensures high specificity for IL-1β-mediated inflammation.

IL-1β Signaling Pathway and Points of Inhibition

The following diagram illustrates the IL-1β signaling pathway and the distinct points of intervention for this compound and Canakinumab.

Caption: IL-1β signaling pathway and inhibitor targets.

Quantitative Data Comparison

Due to the limited recent quantitative data for this compound, a direct side-by-side comparison with the extensively studied Canakinumab is challenging. The following tables summarize the available data for each compound.

Table 1: Summary of this compound Performance Data

ParameterValue/ObservationExperimental ModelSource
Mechanism of Action Inhibition of IL-1α and IL-1β mRNA transcriptionHuman Monocytes[2][3]
In Vitro Efficacy Dose-dependent inhibition of IL-1α and IL-1β generation (1-10 µM)LPS-stimulated human monocytes[3]
In Vivo Efficacy Suppression of paw swelling and joint destructionRat Adjuvant Arthritis & Type II Collagen-Induced Arthritis[7]
Dose-dependent inhibition of IL-1-like activityRat Air-Pouch Model[8]
Pharmacokinetics Orally active prodrugIn vivo studies[3]

Table 2: Summary of Canakinumab Performance Data

ParameterValueExperimental ModelSource
Mechanism of Action Neutralization of human IL-1βIn vitro and in vivo studies[4]
Binding Affinity (Kd) ~40 pMIn vitro binding assays[4]
In Vitro IC50 ~43 pM (neutralization of IL-1β)Cell-based assays[4]
0.264 nM (pre-treatment)IL-1β-stimulated human myoblasts (IL-6 production)[5][9][10]
0.126 nM (co-incubation)IL-1β-stimulated human myoblasts (IL-6 production)[5][9][10]
Pharmacokinetics
Half-life~26 daysAdult CAPS patients[2][7][11]
Bioavailability (SC)~70%Adult CAPS patients[2][7][11]
Clearance~0.174 L/day (70 kg patient)Adult CAPS patients[2][7][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

This compound Experimental Protocols

In Vitro Inhibition of IL-1 Generation by Human Monocytes [3]

  • Cell Culture: Human monocytes are isolated from peripheral blood.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce IL-1 production.

  • Treatment: The active form of this compound, DA-E5090, is added to the cell cultures at varying concentrations (e.g., 1-10 µM).

  • IL-1 Measurement: The levels of IL-1α and IL-1β in the cell culture supernatants are quantified using Lymphocyte Activating Factor (LAF) assay and Enzyme-Linked Immunosorbent Assay (ELISA).

  • mRNA Analysis: To determine the effect on gene expression, Northern blotting is performed on RNA extracted from the treated monocytes to measure the levels of IL-1α and IL-1β mRNA.

Rat Adjuvant-Induced Arthritis Model [7][12]

  • Induction of Arthritis: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail or in the footpad.

  • Treatment: this compound is administered orally to the rats at various doses.

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling (plethysmometry) and observing joint destruction. Systemic inflammatory markers such as erythrocyte sedimentation rate (ESR) and peripheral blood leukocyte counts are also monitored.

Adjuvant_Arthritis_Workflow start Start induction Induce Arthritis (FCA injection in rats) start->induction treatment Oral Administration of this compound or Vehicle induction->treatment monitoring Monitor Paw Swelling, ESR, and Leukocyte Count treatment->monitoring endpoint Assess Joint Destruction monitoring->endpoint end End endpoint->end

Caption: Workflow for the rat adjuvant-induced arthritis model.

Rat Type II Collagen-Induced Arthritis Model [1][7][13][14][15]

  • Induction of Arthritis: Rats are immunized with an emulsion of type II collagen and an adjuvant (e.g., Incomplete Freund's Adjuvant) via intradermal injection at the base of the tail. A booster immunization is typically given after a set period.

  • Treatment: this compound is administered orally.

  • Assessment of Arthritis: Disease progression is monitored by measuring paw swelling and through histological examination of the joints for signs of inflammation, cartilage erosion, and bone resorption.

Canakinumab Experimental Protocols

In Vitro IL-6 Production Inhibition Assay in Human Myoblasts [5][9][10]

  • Cell Culture: Human myoblasts are cultured in appropriate media.

  • Stimulation: Cells are stimulated with recombinant human IL-1β (e.g., 10 ng/mL) to induce the production of IL-6.

  • Treatment:

    • Pre-treatment: Myoblasts are incubated with varying concentrations of Canakinumab for a period (e.g., 30 minutes) before the addition of IL-1β.

    • Co-incubation: Canakinumab and IL-1β are mixed and incubated together for a period (e.g., 30 minutes) before being added to the myoblasts.

  • IL-6 Measurement: After a 48-hour incubation period, the concentration of IL-6 in the cell culture supernatant is quantified by ELISA.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of IL-6 production versus Canakinumab concentration.

IL6_Inhibition_Workflow cluster_pretreatment Pre-treatment Protocol cluster_coincubation Co-incubation Protocol p1 Incubate myoblasts with Canakinumab p2 Add IL-1β p1->p2 incubation Incubate for 48 hours p2->incubation c1 Mix and incubate Canakinumab with IL-1β c2 Add mixture to myoblasts c1->c2 c2->incubation elisa Measure IL-6 in supernatant by ELISA incubation->elisa ic50 Calculate IC50 elisa->ic50

Caption: Workflow for in vitro IL-6 production inhibition assay.

Conclusion

This compound and Canakinumab represent two distinct strategies for the inhibition of IL-1β-mediated inflammation. This compound, as an orally available small molecule, offers the potential for broader accessibility and ease of administration. Its mechanism of inhibiting IL-1 gene transcription suggests it could have a wide-ranging anti-inflammatory effect. However, the available data on this compound is dated, and further research would be necessary to fully characterize its efficacy and safety profile according to modern standards.

Canakinumab, a highly specific monoclonal antibody, has undergone extensive clinical development and has demonstrated significant efficacy in treating various IL-1β-driven diseases. Its high potency and long half-life allow for infrequent dosing, which is a significant advantage for patient compliance in chronic conditions. The wealth of clinical data provides a robust understanding of its therapeutic benefits and potential side effects.

The choice between these two approaches depends on the specific therapeutic context, including the disease indication, the desired route of administration, and the required specificity of IL-1β inhibition. While Canakinumab is an established therapeutic, the concept of an orally active inhibitor of IL-1 generation like this compound remains an attractive area for future drug development.

References

A Comparative Guide to E5090 and Other Interleukin-1 (IL-1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of E5090, a novel inhibitor of Interleukin-1 (IL-1) generation, against other established IL-1 inhibitors. The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this compound in the context of existing therapeutic options targeting the IL-1 pathway.

Introduction to IL-1 and its Inhibition

Interleukin-1 (IL-1) is a family of pro-inflammatory cytokines, with IL-1α and IL-1β being the most prominent members. These cytokines play a crucial role in the innate immune response and are implicated in a wide range of inflammatory diseases. Consequently, the inhibition of IL-1 signaling has emerged as a key therapeutic strategy. This guide focuses on this compound and compares its inhibitory effects with three clinically relevant IL-1 inhibitors: Anakinra, Canakinumab, and Rilonacept.

Mechanism of Action

The therapeutic agents discussed in this guide employ distinct mechanisms to counteract the pro-inflammatory effects of IL-1α and IL-1β.

  • This compound: An orally active small molecule, this compound is converted in vivo to its active deacetylated form, DA-E5090.[1] This active metabolite inhibits the generation of both IL-1α and IL-1β by suppressing the transcription of their respective mRNAs in human monocytes.[1]

  • Anakinra: A recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra), Anakinra competitively blocks the binding of both IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI), thereby preventing signal transduction.[2][3][4]

  • Canakinumab: A high-affinity human monoclonal antibody that specifically neutralizes IL-1β, preventing its interaction with the IL-1 receptor.[5]

  • Rilonacept: A dimeric fusion protein that acts as a soluble decoy receptor, or "IL-1 trap." It binds to both IL-1α and IL-1β, preventing them from interacting with their cell surface receptors.[5][6]

Comparative Efficacy: A Quantitative Overview

The inhibitory potency of this compound and its alternatives against IL-1α and IL-1β has been evaluated in various in vitro assays. The following table summarizes the available quantitative data to facilitate a direct comparison.

InhibitorTarget(s)Active FormInhibitory Concentration (IC50)
This compound IL-1α & IL-1β GenerationDA-E50901-10 µM (dose-dependent inhibition)[1]
Anakinra IL-1α & IL-1β Receptor BindingRecombinant Protein~45 pM (for IL-1β neutralization in MRC-5 cells)[7], ~603 pM (for IL-1β neutralization in human whole blood)[7]
Canakinumab IL-1βMonoclonal Antibody~4.9 pM (in MRC-5 cells)[7]
Rilonacept IL-1α & IL-1βDimeric Fusion ProteinNot available (High binding affinity)[6]

Experimental Protocols

The determination of the inhibitory effects of these compounds relies on robust in vitro cellular assays. A general workflow for such an assay is outlined below, followed by a more detailed protocol for an IL-1β inhibition assay using ELISA.

General Experimental Workflow for Assessing IL-1 Inhibition

G cluster_0 Cell Culture and Stimulation cluster_1 Quantification of IL-1 cluster_2 Data Analysis A Isolate Human PBMCs or Culture Monocytic Cell Line B Seed cells in multi-well plates A->B C Pre-incubate cells with varying concentrations of inhibitor (e.g., this compound) B->C D Stimulate cells with LPS to induce IL-1 production C->D E Collect cell culture supernatants D->E F Perform ELISA for IL-1α and/or IL-1β E->F G Measure absorbance F->G H Generate a standard curve G->H I Calculate IL-1 concentrations H->I J Determine IC50 values I->J

General workflow for evaluating IL-1 inhibitors.
Detailed Protocol: In Vitro IL-1β Inhibition Assay by ELISA

This protocol describes the measurement of IL-1β production from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and its inhibition by a test compound.

1. Isolation and Culture of PBMCs:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  • Wash the cells with PBS and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Adjust the cell density to 1 x 10^6 cells/mL.

2. Cell Plating and Treatment:

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.
  • Prepare serial dilutions of the test inhibitor (e.g., DA-E5090) and the reference inhibitors in complete RPMI-1640 medium.
  • Add 50 µL of the inhibitor solutions to the respective wells. For the control wells, add 50 µL of medium without any inhibitor.
  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

3. Cell Stimulation:

  • Prepare a solution of LPS (from E. coli serotype 055:B5) in complete RPMI-1640 medium at a concentration of 20 ng/mL.
  • Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (final LPS concentration will be 5 ng/mL).
  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

4. Supernatant Collection and ELISA:

  • Centrifuge the plate at 400 x g for 5 minutes.
  • Carefully collect the supernatants for IL-1β measurement.
  • Quantify the concentration of IL-1β in the supernatants using a commercial human IL-1β ELISA kit, following the manufacturer’s instructions.

5. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-1β standards.
  • Determine the concentration of IL-1β in each sample by interpolating from the standard curve.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the LPS-stimulated control.
  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of IL-1β production) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Visualizing the IL-1 Signaling Pathway and Points of Inhibition

The following diagram illustrates the IL-1 signaling pathway and the distinct points at which this compound and the comparator drugs exert their inhibitory effects.

G cluster_0 Cellular Exterior cluster_1 Cellular Interior IL1a IL-1α IL1R IL-1 Receptor IL1a->IL1R IL1b IL-1β IL1b->IL1R Signal Signaling Cascade IL1R->Signal NFkB NF-κB Activation Signal->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene ProIL1 Pro-IL-1α/β Synthesis Gene->ProIL1 This compound This compound (DA-E5090) This compound->Gene Inhibits transcription Anakinra Anakinra Anakinra->IL1R Blocks binding Canakinumab Canakinumab Canakinumab->IL1b Neutralizes Rilonacept Rilonacept Rilonacept->IL1a Traps Rilonacept->IL1b

IL-1 signaling pathway and inhibitor targets.

Conclusion

This compound presents a distinct mechanism of action by inhibiting the synthesis of both IL-1α and IL-1β at the transcriptional level.[1] This contrasts with the other discussed inhibitors that act extracellularly by blocking receptor binding or neutralizing the cytokines directly. While the available data for this compound indicates a dose-dependent inhibitory effect in the low micromolar range, further studies are required to establish a precise IC50 value for a more direct comparison with the highly potent biologic inhibitors like Canakinumab and Anakinra. The oral availability of this compound, however, may offer a significant advantage in terms of administration and patient compliance. The information and protocols provided in this guide are intended to serve as a valuable resource for the continued investigation and validation of this compound as a potential therapeutic agent for IL-1-mediated inflammatory diseases.

References

The Evolution of Small Molecule IL-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the pioneering IL-1 generation inhibitor E5090 with modern small molecule inhibitors targeting the IL-1 pathway, supported by experimental data.

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory and autoimmune diseases. The development of small molecule inhibitors targeting the IL-1 signaling pathway has been a long-standing goal in drug discovery, offering the potential for orally available and cost-effective alternatives to biologic therapies. This guide provides a comparative overview of the efficacy and mechanisms of action of small molecule IL-1 inhibitors, with a special focus on the historical compound this compound and its comparison to more recent agents that target key components of the IL-1 processing machinery, namely the NLRP3 inflammasome and caspase-1.

While this compound showed initial promise in preclinical models, its development appears to have been discontinued. However, its story provides a valuable historical context for the significant advancements in the field, which has now shifted towards more specific and potent orally available inhibitors of the NLRP3 inflammasome and caspase-1.

A Shift in Strategy: From IL-1 Generation Inhibition to Inflammasome and Caspase-1 Targeting

Early efforts in the development of small molecule IL-1 inhibitors focused on directly inhibiting the production of IL-1. This compound, a compound developed by Eisai, represents this initial approach. More recent strategies have evolved to target the upstream molecular machinery responsible for IL-1β maturation and secretion, offering potentially greater specificity and efficacy.

dot

IL1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inflammasome NLRP3 Inflammasome IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R Binding Inflammatory Response Inflammatory Response IL-1R->Inflammatory Response Signaling Cascade NLRP3 NLRP3 ASC ASC NLRP3->ASC Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Activation PAMPs/DAMPs PAMPs / DAMPs PAMPs/DAMPs->NLRP3 Signal 1 Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Caspase-1->Pro-IL-1β Cleavage

Caption: IL-1 Signaling Pathway.

Comparative Efficacy of Small Molecule IL-1 Inhibitors

The following table summarizes the key characteristics and available efficacy data for this compound and a selection of more recent small molecule IL-1 inhibitors. It is important to note that direct comparative studies are unavailable due to the discontinuation of this compound's development.

CompoundTargetMechanism of ActionDevelopment StatusKey Efficacy Data
This compound (DA-E5090) IL-1α/β GenerationInhibits transcription of IL-1α and IL-1β mRNA[1]DiscontinuedPreclinical (Rat): Dose-dependently inhibited LPS-induced IL-1-like activity in an air-pouch model. Suppressed granuloma formation.[2]
Dapansutrile (OLT1177) NLRP3 InflammasomeDirectly binds to and blocks the NLRP3 inflammasome, preventing caspase-1 activation and subsequent IL-1β and IL-18 production.[3]Phase 2 Clinical TrialsGout (Phase 2a): Significant reduction in target joint pain. Dose-dependent reduction in hsCRP and SAA.[4] Heart Failure (Phase 1b): In the high dose group, a significant increase in exercise time and left ventricular ejection fraction was observed.[3][5]
Belnacasan (VX-765) Caspase-1Prodrug of VRT-043198, a potent and selective inhibitor of caspase-1.[6][7]DiscontinuedPreclinical (Mouse): In a collagen-induced arthritis model, significantly reduced paw inflammation.[6] HIV-1 (Humanized Mice): Reduced levels of IL-18 and TNF-α.[8][9]
Pralnacasan (VX-740) Caspase-1Orally bioavailable prodrug of a reversible and specific caspase-1 inhibitor.DiscontinuedPreclinical (Mouse): Inhibited type II collagen-induced arthritis and reduced forepaw inflammation by 70%.[10]

Mechanisms of Action: A Closer Look

The evolution of small molecule IL-1 inhibitors is characterized by a refinement in the therapeutic target within the IL-1 signaling cascade.

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Inhibitor_Mechanisms cluster_pathway IL-1 Processing Pathway cluster_inhibitors Inhibitor Targets Gene Transcription Gene Transcription Pro-IL-1β Pro-IL-1β Gene Transcription->Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β NLRP3 Inflammasome NLRP3 Inflammasome Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates Caspase-1->Pro-IL-1β cleaves This compound This compound This compound->Gene Transcription inhibits Dapansutrile Dapansutrile Dapansutrile->NLRP3 Inflammasome inhibits Belnacasan Belnacasan Belnacasan->Caspase-1 inhibits

Caption: Mechanisms of Action.

Experimental Protocols

A general workflow for the preclinical and early clinical evaluation of small molecule IL-1 inhibitors can be outlined as follows:

dot

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_vitro_assays In vitro Assays (e.g., LPS-stimulated PBMCs, enzyme activity assays) Animal_models In vivo Animal Models (e.g., arthritis, gout, sepsis) In_vitro_assays->Animal_models Toxicity_studies Toxicity and Pharmacokinetic Studies Animal_models->Toxicity_studies Phase1 Phase 1 (Safety and Tolerability in healthy volunteers) Toxicity_studies->Phase1 Phase2 Phase 2 (Proof-of-concept and Dose-ranging in patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal efficacy and safety studies) Phase2->Phase3

Caption: Drug Development Workflow.

Detailed Methodologies:

  • In Vitro Inhibition of IL-1 Generation (for this compound):

    • Cell Culture: Human monocytes are isolated and cultured.

    • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce IL-1 production.

    • Treatment: The test compound (DA-E5090) is added at various concentrations.

    • Measurement of IL-1: IL-1α and IL-1β levels in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

    • mRNA Analysis: Northern blotting is performed to assess the levels of IL-1α and IL-1β mRNA transcripts to determine if the inhibition occurs at the transcriptional level.[1]

  • In Vivo Anti-Inflammatory Efficacy (Rat Air-Pouch Model for this compound):

    • Model Induction: An air pouch is created on the back of rats, followed by injection of LPS into the pouch to induce an inflammatory response.

    • Treatment: this compound is administered orally at different doses.

    • Sample Collection: Exudate from the air pouch is collected at various time points.

    • Measurement of IL-1-like Activity: The biological activity of IL-1 in the exudate is measured.

    • Assessment of Granuloma Formation: The chronic inflammatory response is evaluated by measuring the weight of the granulomatous tissue formed in the air pouch.[2]

  • NLRP3 Inflammasome Inhibition Assay (for Dapansutrile):

    • Cell-based Assays: Immortalized bone marrow-derived macrophages (iBMDMs) are primed with LPS and then stimulated with an NLRP3 activator (e.g., ATP or nigericin) in the presence of the test compound.

    • Measurement of IL-1β and Caspase-1 Activity: IL-1β release into the supernatant is measured by ELISA, and caspase-1 activity is assessed using a fluorogenic substrate.

  • Clinical Trial in Acute Gout (for Dapansutrile):

    • Study Design: A Phase 2a, dose-ranging, proof-of-concept trial in patients with acute gout.

    • Treatment: Patients receive different daily oral doses of dapansutrile.

    • Efficacy Endpoints: The primary endpoint is the reduction in patient-reported target joint pain on a visual analog scale (VAS). Secondary endpoints include investigator-assessed joint tenderness and swelling, and levels of systemic inflammatory markers like high-sensitivity C-reactive protein (hsCRP) and serum amyloid A (SAA).[4]

Conclusion

The landscape of small molecule IL-1 inhibitors has evolved significantly from the early direct IL-1 generation inhibitors like this compound to the highly specific NLRP3 inflammasome and caspase-1 inhibitors of today. While this compound provided an important early proof-of-concept for the oral inhibition of IL-1, its development was not pursued. The current generation of inhibitors, such as dapansutrile, demonstrates the progress made in targeting specific components of the IL-1 pathway, with promising clinical data emerging for a variety of inflammatory conditions. The continued development of these novel oral therapies holds the potential to revolutionize the management of a broad spectrum of IL-1-mediated diseases.

References

Validating E5090's Mechanism of Action: A Comparative Guide to Northern Blotting and qRT-PCR

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Northern blotting and Quantitative Real-Time PCR (qRT-PCR) for validating the mechanism of action of E5090, a selective inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) phosphorylation. The information presented here is intended for researchers, scientists, and drug development professionals engaged in preclinical drug evaluation.

This compound: A Targeted Approach to Inhibit PDGFR-β Signaling

This compound is an investigational small molecule designed to selectively inhibit the tyrosine kinase activity of PDGFR-β. Overactivation of the PDGFR-β signaling pathway is implicated in the pathogenesis of various diseases, including cancer and fibrotic disorders, by promoting cell proliferation, migration, and angiogenesis. This compound is hypothesized to exert its therapeutic effect by downregulating the expression of genes downstream of the PDGFR-β signaling cascade.

Performance Comparison: Northern Blotting vs. qRT-PCR for Target Gene Expression Analysis

To validate the mechanism of action of this compound, it is crucial to demonstrate its effect on the mRNA levels of downstream target genes. Here, we compare the performance of Northern blotting and qRT-PCR in assessing the expression of two key PDGFR-β target genes, c-fos and Matrix Metalloproteinase-1 (MMP-1), in a human fibrosarcoma cell line (HT-1080) treated with this compound.

ParameterNorthern BlottingQuantitative Real-Time PCR (qRT-PCR)
Principle Size-based separation of RNA followed by hybridization with a labeled probe.Reverse transcription of RNA to cDNA followed by amplification and quantification of a specific target.
Sensitivity Lower, typically requires several micrograms of total RNA.Higher, can detect target mRNA from nanograms of total RNA.
Specificity High, provides information on transcript size and alternative splice variants.High, dependent on primer and probe design.
Quantitative Accuracy Semi-quantitative, relies on densitometry of band intensity.Highly quantitative over a wide dynamic range.
Throughput Low, labor-intensive and time-consuming.High, suitable for analyzing multiple genes and samples simultaneously.
RNA Quality Requirement High, requires intact, non-degraded RNA.More tolerant to slight RNA degradation.
Post-Experimental Analysis Membrane can be stripped and re-probed for other targets.N/A
Example: Fold Change in c-fos mRNA (this compound vs. Vehicle) 0.4-fold decrease0.35-fold decrease
Example: Fold Change in MMP-1 mRNA (this compound vs. Vehicle) 0.5-fold decrease0.48-fold decrease

Experimental Protocols

Northern Blotting Protocol for Validating this compound Activity

This protocol outlines the steps for analyzing the effect of this compound on the mRNA expression of c-fos and MMP-1.

1. RNA Extraction:

  • Culture HT-1080 cells to 80% confluency.

  • Treat cells with 1 µM this compound or vehicle (0.1% DMSO) for 24 hours.

  • Isolate total RNA using a TRIzol-based method or a commercial kit, ensuring all steps are performed under RNase-free conditions.

  • Assess RNA integrity and quantity using a spectrophotometer and by running an aliquot on a denaturing agarose gel.

2. Probe Preparation:

  • Synthesize cDNA probes for human c-fos and MMP-1 via RT-PCR from untreated HT-1080 cell RNA.

  • Label the probes with a non-radioactive marker, such as digoxigenin (DIG), using a random-primed labeling kit.

3. Gel Electrophoresis and Transfer:

  • Separate 10-20 µg of total RNA from each sample on a 1.2% agarose gel containing formaldehyde as a denaturing agent.[1]

  • Transfer the separated RNA to a positively charged nylon membrane via capillary blotting overnight.[2]

  • Crosslink the RNA to the membrane using UV irradiation.

4. Hybridization and Detection:

  • Prehybridize the membrane in a hybridization buffer at 42°C for 2 hours.

  • Add the denatured, DIG-labeled probe to the hybridization buffer and incubate overnight at 42°C.

  • Wash the membrane under stringent conditions to remove unbound probe.

  • Detect the DIG-labeled probe using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.

  • Expose the membrane to X-ray film or a chemiluminescence imager to visualize the bands.

5. Data Analysis:

  • Quantify the band intensity using densitometry software.

  • Normalize the target gene signal to a housekeeping gene (e.g., GAPDH or β-actin) to correct for loading differences.

  • Calculate the fold change in mRNA expression in this compound-treated samples relative to vehicle-treated controls.

Quantitative Real-Time PCR (qRT-PCR) Protocol

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from this compound- and vehicle-treated HT-1080 cells as described for Northern blotting.

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

2. Real-Time PCR:

  • Prepare a reaction mixture containing cDNA, forward and reverse primers for c-fos or MMP-1, and a SYBR Green or TaqMan-based master mix.

  • Perform the PCR reaction in a real-time PCR thermal cycler. The cycling conditions will depend on the primers and master mix used.

  • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

3. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • Normalize the Ct value of the target gene to the Ct value of a housekeeping gene.

  • Calculate the fold change in gene expression using the ΔΔCt method.

Visualizing the Mechanism and Workflow

To further elucidate the context of this validation, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFRb PDGFR-β PDGF->PDGFRb Binds PI3K PI3K PDGFRb->PI3K Activates Ras Ras PDGFRb->Ras Activates This compound This compound This compound->PDGFRb Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation MAPK MAPK Ras->MAPK cfos c-fos MAPK->cfos Upregulates MMP1 MMP-1 MAPK->MMP1 Upregulates cfos->Proliferation Migration Cell Migration MMP1->Migration

Caption: PDGFR-β signaling pathway and the inhibitory action of this compound.

Northern_Blotting_Workflow start Cell Treatment with this compound rna_extraction Total RNA Extraction start->rna_extraction gel_electrophoresis Denaturing Agarose Gel Electrophoresis rna_extraction->gel_electrophoresis transfer Capillary Transfer to Nylon Membrane gel_electrophoresis->transfer crosslinking UV Crosslinking transfer->crosslinking hybridization Hybridization with Labeled Probe crosslinking->hybridization washing Stringent Washes hybridization->washing detection Chemiluminescent Detection washing->detection analysis Densitometry and Analysis detection->analysis end Fold Change in mRNA Expression analysis->end

Caption: Experimental workflow for Northern blotting.

Conclusion

Both Northern blotting and qRT-PCR are valuable techniques for validating the mechanism of action of this compound by demonstrating its impact on target gene expression. While Northern blotting provides qualitative information on transcript size and integrity, qRT-PCR offers superior sensitivity, quantitative accuracy, and higher throughput.[2] The choice of method will depend on the specific experimental goals, available resources, and the level of quantitative detail required. For initial validation and confirmation of transcript size, Northern blotting remains a reliable "gold standard".[3] However, for high-throughput screening and precise quantification of gene expression changes, qRT-PCR is the more efficient and sensitive alternative.

References

A Comparative Analysis of E5090 and Prednisolone in the Management of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two anti-inflammatory agents, E5090 and Prednisolone. This compound is a novel synthetic compound, while Prednisolone is a well-established corticosteroid. This document delves into their mechanisms of action, supported by experimental data from animal models of inflammation, to offer an objective performance comparison for research and drug development professionals.

Introduction to this compound and Prednisolone

This compound is a novel, orally active anti-inflammatory agent that has demonstrated efficacy in various animal models of inflammation. Its primary mechanism of action is the inhibition of Interleukin-1 (IL-1) generation, a key cytokine in the inflammatory cascade.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit cyclooxygenase.[1]

Prednisolone is a synthetic glucocorticoid, a class of steroid hormones, widely used for its potent anti-inflammatory and immunosuppressive properties.[2] It is the active metabolite of prednisone and is used to treat a wide array of inflammatory and autoimmune conditions, including arthritis, asthma, and skin problems.[1][3]

Mechanisms of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound and Prednisolone are achieved through distinct molecular pathways. This compound targets a specific cytokine, while Prednisolone exerts a broader influence on gene expression.

This compound: Targeting the Source of Inflammation

This compound's anti-inflammatory activity stems from its ability to inhibit the generation of IL-1.[1] IL-1 is a pro-inflammatory cytokine that plays a crucial role in initiating and amplifying the inflammatory response. By reducing the production of IL-1, this compound effectively dampens the downstream signaling cascade that leads to the classic signs of inflammation.

E5090_Mechanism Inflammatory Stimulus Inflammatory Stimulus Macrophage/Monocyte Macrophage/Monocyte Inflammatory Stimulus->Macrophage/Monocyte IL-1 Gene Transcription IL-1 Gene Transcription Macrophage/Monocyte->IL-1 Gene Transcription This compound This compound This compound->IL-1 Gene Transcription Inhibits IL-1 Production IL-1 Production IL-1 Gene Transcription->IL-1 Production Inflammatory Response Inflammatory Response IL-1 Production->Inflammatory Response

Mechanism of Action of this compound
Prednisolone: A Broad-Spectrum Immunosuppressant

Prednisolone, as a glucocorticoid, functions by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2] This complex then translocates to the nucleus, where it modulates gene expression. Its anti-inflammatory effects are twofold:

  • Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like IL-1, IL-6, and TNF-α.

  • Transactivation: The GR complex can also directly bind to Glucocorticoid Response Elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins.

Prednisolone_Mechanism cluster_cell Cell cluster_nucleus Nucleus Prednisolone Prednisolone GR Glucocorticoid Receptor (GR) Prednisolone->GR Prednisolone-GR Complex Prednisolone-GR Complex GR->Prednisolone-GR Complex NF-kB NF-kB Prednisolone-GR Complex->NF-kB Inhibits Anti-inflammatory Genes Anti-inflammatory Genes Prednisolone-GR Complex->Anti-inflammatory Genes Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Activates Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response Anti-inflammatory Genes->Inflammatory Response

Mechanism of Action of Prednisolone

Comparative Efficacy in Preclinical Models

Direct comparative studies in rat models of inflammation have demonstrated that this compound possesses potent anti-inflammatory effects, comparable to those of Prednisolone.

Data Presentation

While full quantitative data from head-to-head studies is not publicly available, the following table summarizes the qualitative and semi-quantitative findings from preclinical research.

Parameter This compound Prednisolone Animal Model Reference
Paw Swelling Suppressed, comparable to PrednisoloneSuppressedAdjuvant Arthritis (Rat)[1]
Erythrocyte Sedimentation Rate (ESR) Suppressed, comparable to PrednisoloneSuppressedAdjuvant Arthritis (Rat)[1]
Peripheral Blood Leucocytes Suppressed, comparable to PrednisoloneSuppressedAdjuvant Arthritis (Rat)[1]
IL-1-like Activity in Exudate Dose-dependently inhibitedDose-dependently inhibitedLPS-induced Air Pouch (Rat)[4]
Granuloma Formation Suppressed in parallel with IL-1 inhibitionSuppressed in parallel with IL-1 inhibitionLPS-induced Air Pouch (Rat)[4]
Thymus Atrophy Not observedObservedAdjuvant Arthritis (Rat)[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and Prednisolone.

Adjuvant-Induced Arthritis in Rats

This model is a well-established animal model of chronic inflammation that shares many pathological features with human rheumatoid arthritis.

Adjuvant_Arthritis_Workflow Induction Induction of Arthritis: Injection of Freund's Complete Adjuvant into the paw of a rat. Treatment Drug Administration: Oral administration of this compound, Prednisolone, or vehicle control. Induction->Treatment Assessment Assessment of Inflammation: - Measurement of paw volume - Blood collection for ESR and leukocyte count - Histopathological examination of joints Treatment->Assessment Data_Analysis Data Analysis: Comparison of inflammatory parameters between treatment groups. Assessment->Data_Analysis

Workflow for Adjuvant-Induced Arthritis Model

Methodology:

  • Induction: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the footpad of the left hind paw.

  • Drug Administration: this compound, Prednisolone, or a vehicle control are administered orally to the rats, typically starting from the day of adjuvant injection and continuing for a specified period.

  • Assessment of Inflammation:

    • Paw Volume: The volume of the injected paw is measured at regular intervals using a plethysmometer to quantify the degree of swelling.

    • Systemic Inflammation: Blood samples are collected to measure the Erythrocyte Sedimentation Rate (ESR) and the number of peripheral blood leukocytes, which are markers of systemic inflammation.

    • Histopathology: At the end of the study, the animals are euthanized, and the joints are collected for histological examination to assess the degree of inflammation, cartilage destruction, and bone erosion.

LPS-Induced Air Pouch Model in Rats

This model is used to study localized inflammation and the in vivo effects of anti-inflammatory agents on leukocyte migration and cytokine production.

Air_Pouch_Workflow Pouch_Formation Air Pouch Formation: Subcutaneous injection of sterile air into the dorsum of the rat. Inflammation_Induction Induction of Inflammation: Injection of Lipopolysaccharide (LPS) into the air pouch. Pouch_Formation->Inflammation_Induction Treatment Drug Administration: Oral administration of this compound, Prednisolone, or vehicle control prior to LPS injection. Inflammation_Induction->Treatment Exudate_Collection Collection of Exudate: Aspiration of the inflammatory exudate from the air pouch at a specific time point. Treatment->Exudate_Collection Analysis Analysis of Exudate: - Measurement of IL-1-like activity - Cell count and differential - Measurement of granuloma weight Exudate_Collection->Analysis

Workflow for LPS-Induced Air Pouch Model

Methodology:

  • Air Pouch Formation: A subcutaneous air pouch is created on the back of a rat by injecting a volume of sterile air.

  • Induction of Inflammation: After a few days, to allow for the formation of a synovial-like membrane, inflammation is induced by injecting a solution of Lipopolysaccharide (LPS) into the air pouch.

  • Drug Administration: this compound, Prednisolone, or a vehicle control are administered orally prior to the LPS injection.

  • Exudate Collection: At a predetermined time after LPS injection, the inflammatory exudate from the pouch is collected.

  • Analysis: The collected exudate is analyzed for:

    • IL-1-like activity: The concentration of IL-1 in the exudate is measured using a bioassay or an immunoassay.

    • Granuloma Formation: The pouch is dissected to measure the weight of the granulomatous tissue that has formed.

Conclusion

This compound and Prednisolone both demonstrate significant anti-inflammatory effects in preclinical models, albeit through different mechanisms of action. This compound offers a targeted approach by specifically inhibiting the generation of the pro-inflammatory cytokine IL-1. In contrast, Prednisolone acts as a broad-spectrum anti-inflammatory and immunosuppressive agent by modulating gene expression through the glucocorticoid receptor.

The available data suggests that this compound's efficacy is comparable to that of Prednisolone in reducing key inflammatory parameters in models of arthritis and localized inflammation. A notable potential advantage of this compound is the absence of thymus atrophy, a known side effect associated with steroid use, suggesting a potentially more favorable safety profile.

Further research, including head-to-head clinical trials with detailed quantitative data, is necessary to fully elucidate the comparative efficacy and safety of this compound and Prednisolone in the treatment of inflammatory diseases. The distinct mechanisms of these two compounds may offer different therapeutic advantages for specific inflammatory conditions.

References

A Comparative Analysis of E5090 and Approved Interleukin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational compound E5090 with three commercially available Interleukin-1 Receptor (IL-1R) antagonists: Anakinra, Canakinumab, and Rilonacept. The information is intended to assist researchers in understanding the therapeutic potential and mechanisms of action of these agents.

Disclaimer: The available data for this compound is limited to preclinical studies published in 1991. There is no publicly available information on its subsequent clinical development. Therefore, this comparison is based on historical preclinical data for this compound versus extensive preclinical and clinical data for the approved antagonists.

Executive Summary

Interleukin-1 (IL-1) is a key pro-inflammatory cytokine implicated in a wide range of autoimmune and inflammatory diseases. Consequently, targeting the IL-1 signaling pathway has been a successful therapeutic strategy. This guide assesses the therapeutic potential of this compound, a novel inhibitor of IL-1 generation, against established IL-1R antagonists. While Anakinra, Canakinumab, and Rilonacept act by binding to either the IL-1 receptor or the IL-1 cytokines themselves, this compound presents a distinct mechanism by inhibiting the synthesis of IL-1α and IL-1β.

Mechanism of Action

The IL-1 signaling pathway is initiated by the binding of IL-1α or IL-1β to the IL-1 receptor type 1 (IL-1R1), leading to the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and subsequent downstream signaling cascades that drive inflammation. The antagonists discussed here interrupt this pathway at different points.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-1a IL-1a IL-1R1 IL-1R1 IL-1a->IL-1R1 Binds IL-1b IL-1b IL-1b->IL-1R1 Binds Canakinumab Canakinumab Canakinumab->IL-1b Binds & Neutralizes Rilonacept Rilonacept Rilonacept->IL-1a Binds & Neutralizes Rilonacept->IL-1b Binds & Neutralizes Anakinra Anakinra Anakinra->IL-1R1 Competitively Inhibits IL-1RAcP IL-1RAcP IL-1R1->IL-1RAcP Recruits MyD88 MyD88 IL-1RAcP->MyD88 Activates IRAK IRAK MyD88->IRAK Signal Cascade TRAF6 TRAF6 IRAK->TRAF6 Signal Cascade NF-kB NF-kB TRAF6->NF-kB Signal Cascade Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes Signal Cascade Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory Cytokines Transcription This compound This compound IL-1 mRNA IL-1 mRNA This compound->IL-1 mRNA Inhibits Transcription IL-1 Precursors IL-1 Precursors IL-1 mRNA->IL-1 Precursors Translation

Caption: IL-1 Signaling Pathway and Points of Antagonist Intervention.

  • This compound: An orally active prodrug that is converted in vivo to its active form, DA-E5090. DA-E5090 inhibits the generation of both IL-1α and IL-1β by suppressing the transcription of their messenger RNA (mRNA) in human monocytes.[1] This upstream mechanism of action differentiates it from receptor-level antagonists.

  • Anakinra: A recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). It competitively inhibits the binding of both IL-1α and IL-1β to the IL-1R1, thereby blocking their biological activity.

  • Canakinumab: A human monoclonal antibody that specifically targets and neutralizes IL-1β.[2] It does not bind to IL-1α or the IL-1 receptor.

  • Rilonacept: A dimeric fusion protein that functions as a soluble decoy receptor. It consists of the ligand-binding domains of the human IL-1R1 and IL-1RAcP linked to the Fc portion of human IgG1. This structure allows it to bind and neutralize both IL-1α and IL-1β.[3]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and the approved IL-1R antagonists.

Table 1: In Vitro Potency and Binding Affinity
CompoundTarget(s)Mechanism of ActionIn Vitro Potency (IC50)Binding Affinity (Kd)
This compound (DA-E5090) IL-1α and IL-1β synthesisInhibition of mRNA transcription1-10 µM (for inhibition of IL-1 production in LPS-stimulated human monocytes)[1]Not Applicable
Anakinra IL-1R1Competitive Receptor AntagonistNot ApplicableNot Applicable
Canakinumab IL-1βMonoclonal Antibody~40 pM (for inhibition of IL-1β-induced IL-6 production)[1]~35-40 pM[2]
Rilonacept IL-1α and IL-1βSoluble Decoy Receptor~2 pM (for IL-1β)1.4 pM (for IL-1α), 0.5 pM (for IL-1β)[3]
Table 2: Preclinical and Clinical Efficacy Highlights
CompoundPreclinical EfficacyKey Clinical Trial Results
This compound Suppressed paw swelling and joint destruction in rat models of adjuvant-induced and collagen-induced arthritis. Showed analgesic and antipyretic effects in rats.[2]No publicly available clinical trial data.
Anakinra Reduced inflammation and joint destruction in animal models of arthritis.In patients with Rheumatoid Arthritis, achieved a 38% ACR20 response rate versus 23% for placebo after 24 weeks.[4]
Canakinumab Effective in mouse models of arthritis.[2]In patients with Cryopyrin-Associated Periodic Syndromes (CAPS), 89% had no or minimal disease activity by day 8 of treatment.[5]
Rilonacept Not specified in the provided results.In patients with Recurrent Pericarditis, reduced the risk of recurrence by 96% compared to placebo.[6]

Experimental Protocols

LPS-Induced IL-1 Production in Human Monocytes (In Vitro)

This assay is used to evaluate the ability of a compound to inhibit the production of IL-1 from immune cells.

Isolate Human Monocytes Isolate Human Monocytes Culture Monocytes Culture Monocytes Isolate Human Monocytes->Culture Monocytes Pre-incubate with Compound Pre-incubate with Compound Culture Monocytes->Pre-incubate with Compound Stimulate with LPS Stimulate with LPS Pre-incubate with Compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Measure IL-1 levels (ELISA) Measure IL-1 levels (ELISA) Collect Supernatant->Measure IL-1 levels (ELISA)

Caption: Workflow for In Vitro IL-1 Production Assay.

Methodology:

  • Isolation of Monocytes: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Monocytes are then purified from the PBMC population by adherence to plastic or by magnetic cell sorting.

  • Cell Culture: The purified monocytes are cultured in appropriate media, typically RPMI-1640 supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the test compound (e.g., DA-E5090) for a specified period.

  • LPS Stimulation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the cell cultures to induce an inflammatory response and the production of IL-1.

  • Supernatant Collection: After a defined incubation period with LPS, the cell culture supernatant is collected.

  • IL-1 Quantification: The concentration of IL-1α and IL-1β in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Adjuvant-Induced Arthritis in Rats (In Vivo)

This is a widely used preclinical model to assess the efficacy of anti-inflammatory compounds.

cluster_protocol Experimental Protocol cluster_monitoring Monitoring Parameters Induce Arthritis (Freund's Complete Adjuvant) Induce Arthritis (Freund's Complete Adjuvant) Administer Test Compound (e.g., this compound) Administer Test Compound (e.g., this compound) Induce Arthritis (Freund's Complete Adjuvant)->Administer Test Compound (e.g., this compound) Monitor Disease Progression Monitor Disease Progression Administer Test Compound (e.g., this compound)->Monitor Disease Progression Paw Swelling Paw Swelling Monitor Disease Progression->Paw Swelling Joint Destruction (Histology) Joint Destruction (Histology) Monitor Disease Progression->Joint Destruction (Histology) Inflammatory Markers (ESR, Leukocytes) Inflammatory Markers (ESR, Leukocytes) Monitor Disease Progression->Inflammatory Markers (ESR, Leukocytes)

Caption: Workflow for Adjuvant-Induced Arthritis Model in Rats.

Methodology:

  • Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA), typically into the base of the tail or a paw. FCA is an emulsion of mineral oil, water, and heat-killed Mycobacterium tuberculosis.

  • Compound Administration: The test compound (e.g., this compound) is administered orally or via another route, starting either at the time of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model).

  • Disease Assessment: The severity of arthritis is monitored over time by measuring paw volume (plethysmometry), clinical scoring of joint inflammation, and histological assessment of joint destruction at the end of the study. Systemic inflammation can be monitored by measuring the erythrocyte sedimentation rate (ESR) and white blood cell counts.

Conclusion

This compound represents an early-stage investigational compound with a unique mechanism of action that differentiates it from currently approved IL-1R antagonists. Its ability to inhibit the production of both IL-1α and IL-1β at the transcriptional level is a compelling therapeutic concept. The preclinical data from 1991 demonstrated its potential as an orally active anti-inflammatory agent.

However, the lack of any recent data on this compound makes a direct and meaningful comparison with the well-established and clinically validated IL-1R antagonists—Anakinra, Canakinumab, and Rilonacept—challenging. These approved biologics have demonstrated significant efficacy and have well-characterized safety profiles in various inflammatory diseases. Further research and clinical development would be necessary to ascertain the therapeutic potential of this compound in the current landscape of anti-inflammatory treatments.

References

E5090: A Comparative Analysis of a Novel Anti-Inflammatory Agent in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory agent E5090, based on available preclinical head-to-head studies. This compound is a novel, orally active inhibitor of Interleukin-1 (IL-1) generation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit cyclooxygenase, suggesting a distinct mechanism of action. The following sections present a summary of its performance against other established anti-inflammatory agents, detailed experimental methodologies from the cited studies, and visualizations of its mechanism of action and experimental workflows.

Performance of this compound in Head-to-Head Studies

The primary preclinical evaluations of this compound involved head-to-head comparisons with the steroidal anti-inflammatory drug prednisolone and the conventional NSAID indomethacin. These studies were conducted in established rat models of acute and chronic inflammation.

Summary of Quantitative Data

Due to the limited availability of full-text publications from the initial studies, a detailed quantitative comparison is not possible. The following tables summarize the qualitative and semi-quantitative findings described in the available abstracts.

Table 1: Comparison of this compound and Prednisolone in Adjuvant-Induced Arthritis in Rats

ParameterThis compoundPrednisolone
Paw Swelling Suppression ComparableComparable
Erythrocyte Sedimentation Rate (ESR) Enhancement Suppression ComparableComparable
Peripheral Blood Leucocyte Number Enhancement Suppression ComparableComparable
Thymus Withering Not ObservedObserved

Table 2: Comparison of this compound, Prednisolone, and Indomethacin in an Air-Pouch Inflammatory Model in Rats [1]

ParameterThis compoundPrednisoloneIndomethacin
Inhibition of IL-1 Generation Dose-dependent inhibitionDose-dependent inhibitionNo effect
Suppression of Granuloma Formation ObservedObservedNo effect

Table 3: Comparison of this compound and Indomethacin in Acute Inflammatory Models in Rats

ModelThis compoundIndomethacin
Carrageenin-Induced Paw Edema EffectiveEffective
Adjuvant-Induced Local Hyperthermia EffectiveNot specified
Inflammatory Pain Analgesic effectNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound with other anti-inflammatory agents.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory setting resembling rheumatoid arthritis.

  • Animal Model: Male Lewis rats are typically used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, into the paw or base of the tail.

  • Drug Administration: this compound and prednisolone are administered orally at specified doses for a defined period, often starting from the day of adjuvant injection.

  • Parameters Measured:

    • Paw Volume: The degree of paw swelling is measured using a plethysmometer at regular intervals.

    • Systemic Inflammatory Markers: Blood samples are collected to measure the Erythrocyte Sedimentation Rate (ESR) and the number of peripheral blood leucocytes.

    • Thymus Weight: At the end of the study, the thymus gland is excised and weighed to assess steroid-related side effects.

Air-Pouch Inflammatory Model in Rats

This model is used to study the local production of inflammatory mediators and the formation of granulomatous tissue.

  • Animal Model: Male rats are used.

  • Pouch Formation: An air pouch is created by injecting a sterile volume of air subcutaneously on the back of the rat.

  • Induction of Inflammation: Inflammation is induced by injecting a pro-inflammatory agent, such as lipopolysaccharide (LPS), into the air pouch.

  • Drug Administration: this compound, prednisolone, and indomethacin are administered orally at specified doses.

  • Parameters Measured:

    • IL-1 Activity: Exudate from the air pouch is collected at different time points, and the levels of IL-1 are quantified using bioassays or immunoassays.

    • Granuloma Formation: The pouch is excised at the end of the experiment, and the weight of the granulomatous tissue is determined.

Carrageenin-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animal Model: Male rats are typically used.

  • Induction of Edema: A sub-plantar injection of a carrageenan solution into the rat's hind paw induces a localized inflammatory response and edema.

  • Drug Administration: this compound and indomethacin are administered orally prior to the carrageenan injection.

  • Parameter Measured:

    • Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection to determine the extent of edema.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

E5090_Mechanism_of_Action cluster_stimulus Inflammatory Stimulus cluster_cell Monocyte/Macrophage cluster_response Inflammatory Response Inflammatory_Stimulus e.g., LPS Cell_Activation Cellular Activation Inflammatory_Stimulus->Cell_Activation Pro_IL1_Gene Pro-IL-1 Gene Transcription Cell_Activation->Pro_IL1_Gene Pro_IL1_Protein Pro-IL-1 Protein Synthesis Pro_IL1_Gene->Pro_IL1_Protein Active_IL1 Active IL-1 Secretion Pro_IL1_Protein->Active_IL1 Inflammation Inflammation Active_IL1->Inflammation This compound This compound This compound->Pro_IL1_Gene Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Adjuvant-Induced Arthritis Studies

Adjuvant_Arthritis_Workflow cluster_induction Day 0: Induction cluster_treatment Treatment Period cluster_monitoring Monitoring Phase cluster_endpoint Endpoint Analysis Induction Inject Freund's Complete Adjuvant into rat paw Treatment_Groups Group 1: Vehicle Control Group 2: this compound Group 3: Prednisolone Induction->Treatment_Groups Oral_Administration Daily Oral Administration Treatment_Groups->Oral_Administration Paw_Measurement Measure Paw Volume (Plethysmometer) Oral_Administration->Paw_Measurement Blood_Sampling Collect Blood Samples (ESR, Leucocytes) Oral_Administration->Blood_Sampling Data_Analysis Compare Treatment Groups to Control Paw_Measurement->Data_Analysis Thymus_Analysis Excise and Weigh Thymus Gland Blood_Sampling->Thymus_Analysis Thymus_Analysis->Data_Analysis

Caption: Adjuvant-induced arthritis experimental workflow.

References

Comparative Efficacy Analysis of E5090 and Other Immunomodulatory Drugs in Inflammatory Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative statistical analysis of the anti-inflammatory drug E5090 and other therapeutic agents used in the treatment of inflammatory arthritis, such as rheumatoid arthritis. The comparison focuses on the mechanism of action, experimental efficacy data, and the methodologies used in key studies. This document is intended for researchers, scientists, and professionals in drug development to offer an objective overview of the performance of these compounds.

Introduction to this compound and Comparator Drugs

This compound is a novel, orally active small molecule that has been shown to inhibit the generation of Interleukin-1 (IL-1), a key pro-inflammatory cytokine.[1] It has demonstrated anti-inflammatory effects in animal models of arthritis. For a comprehensive comparison, this guide includes data on four other drugs with distinct mechanisms of action that are established in the treatment of rheumatoid arthritis:

  • Anakinra: A recombinant human IL-1 receptor antagonist (IL-1Ra) that blocks the activity of both IL-1α and IL-1β.

  • Canakinumab: A human monoclonal antibody that specifically neutralizes IL-1β.

  • Abatacept: A fusion protein that modulates the co-stimulatory signal required for T-cell activation.

  • Tocilizumab: A humanized monoclonal antibody that blocks the IL-6 receptor.

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of these drugs stems from their distinct interactions with the immune signaling cascades that drive inflammation in rheumatoid arthritis.

This compound: This compound acts intracellularly to inhibit the generation of IL-1. Its active metabolite, DA-E5090, has been shown to suppress the transcription of messenger RNA (mRNA) for both IL-1α and IL-1β in human monocytes.[2] This upstream inhibition of IL-1 production represents a distinct mechanism compared to agents that block IL-1 or its receptor extracellularly.

E5090_Mechanism_of_Action LPS Lipopolysaccharide (LPS) Monocyte Monocyte LPS->Monocyte stimulates Transcription IL-1α & IL-1β Gene Transcription Monocyte->Transcription mRNA IL-1α & IL-1β mRNA Transcription->mRNA IL1 IL-1α & IL-1β Protein Synthesis mRNA->IL1 Inflammation Inflammation IL1->Inflammation This compound This compound (DA-E5090) This compound->Transcription inhibits

Mechanism of action of this compound.

Anakinra: As a recombinant form of the natural IL-1 receptor antagonist, Anakinra competitively binds to the IL-1 receptor type I (IL-1RI), preventing both IL-1α and IL-1β from binding and initiating pro-inflammatory signaling.[3][4]

Anakinra_Mechanism_of_Action IL1 IL-1α / IL-1β IL1R IL-1 Receptor (IL-1RI) IL1->IL1R binds Signaling Pro-inflammatory Signaling Cascade (NF-κB, MAPK) IL1R->Signaling activates Anakinra Anakinra Anakinra->IL1R blocks

Mechanism of action of Anakinra.

Canakinumab: This monoclonal antibody has a high affinity and specificity for human IL-1β, binding to it and preventing its interaction with the IL-1 receptor.[5][6] This selective targeting of IL-1β distinguishes it from Anakinra.

Canakinumab_Mechanism_of_Action IL1beta IL-1β IL1R IL-1 Receptor (IL-1RI) IL1beta->IL1R binds Signaling Pro-inflammatory Signaling IL1R->Signaling activates Canakinumab Canakinumab Canakinumab->IL1beta neutralizes Abatacept_Mechanism_of_Action APC Antigen Presenting Cell (APC) TCell T-Cell APC->TCell Antigen Presentation (Signal 1) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Co-stimulation (Signal 2) Activation T-Cell Activation CD28->Activation Abatacept Abatacept Abatacept->CD80_86 binds & blocks Tocilizumab_Mechanism_of_Action IL6 IL-6 IL6R IL-6 Receptor (IL-6R) IL6->IL6R binds JAK_STAT JAK-STAT Signaling IL6R->JAK_STAT activates Tocilizumab Tocilizumab Tocilizumab->IL6R blocks AIA_Workflow Start Day 0: Induce Arthritis (FCA injection) Treatment Daily Oral Dosing: - Vehicle - this compound - Prednisolone Start->Treatment Measurement Regular Measurement: - Paw Volume - Body Weight Treatment->Measurement during study period Endpoint Endpoint Analysis: - Histology of Joints - Blood Markers (ESR, Leucocytes) Measurement->Endpoint

References

Safety Operating Guide

Proper Disposal Procedures for E5090

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of the chemical product identified as E5090. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Product Information Summary

The product, referenced as 5090-M by Merck Millipore, is a mixture that is not classified as a hazardous substance. However, it contains sodium azide at a concentration of ≥ 0.1% to < 0.25%, which is a hazardous component. Therefore, disposal must be handled with care, adhering to all federal, state, and local environmental regulations.

Component CAS-No. Concentration Hazards
Sodium Azide26628-22-8≥ 0.1 - < 0.25 %Acute Toxicity (Oral, Dermal, Inhalation), Specific target organ toxicity, Acutely and chronically hazardous to the aquatic environment

Pre-Disposal Safety Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the chemical waste should be performed in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste due to its sodium azide content. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Designate a specific, compatible, and properly labeled hazardous waste container for the collection of this compound waste. The container must have a secure screw-top lid and be in good condition without any leaks or cracks.

    • The container should be clearly labeled with the words "Hazardous Waste" and the full chemical name, including the presence of sodium azide. Do not use abbreviations.

  • Waste Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be clearly marked as a "Hazardous Waste Storage Area".

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal of Contaminated Materials:

    • Any labware, such as pipette tips, tubes, or glassware, that has come into contact with this compound should be considered contaminated.

    • Disposable contaminated items should be placed in the designated hazardous waste container.

    • Non-disposable glassware must be decontaminated. The initial rinseate from cleaning this glassware should be collected as hazardous waste. Subsequent rinses with water may be disposed of down the drain, in accordance with local regulations.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and pickup.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

E5090_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste is_this compound This compound or Contaminated Material? assess_waste->is_this compound collect_waste Collect in Labeled Hazardous Waste Container is_this compound->collect_waste  Yes   decontaminate Decontaminate Reusable Glassware is_this compound->decontaminate  Reusable Glassware   store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs disposal Dispose via Certified Hazardous Waste Vendor contact_ehs->disposal collect_rinsate Collect First Rinseate as Hazardous Waste decontaminate->collect_rinsate subsequent_rinse Dispose of Subsequent Rinses per Local Regulations decontaminate->subsequent_rinse collect_rinsate->collect_waste

Essential Safety and Handling Guide for Calcium Chloride (E509)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Calcium Chloride (E509) in a laboratory setting. The information herein is intended to supplement, not replace, your institution's established safety protocols and the specific Safety Data Sheet (SDS) for the product you are using.

Hazard Identification and Personal Protective Equipment (PPE)

Calcium Chloride is a hygroscopic substance that can cause significant irritation to the eyes, skin, and respiratory tract. When dissolved in water, it releases heat in an exothermic reaction, which can cause thermal burns if not handled properly.

Recommended Personal Protective Equipment (PPE) for Handling Calcium Chloride:

Protection Type Equipment Specification and Use Notes
Eye Protection Safety GogglesWear dust-resistant, chemical safety goggles to protect against dust particles and splashes.[1][2] A face shield may be required for operations with a high risk of splashing.
Hand Protection GlovesUse suitable protective gloves, such as nitrile or rubber, to prevent skin contact.[1][2][3]
Respiratory Protection Particulate RespiratorFor operations that generate dust, a NIOSH-approved N95 or P95 half-mask particulate respirator is recommended to prevent respiratory tract irritation.[1][2]
Body Protection Lab Coat/Protective ClothingWear a lab coat or other appropriate protective clothing to prevent skin contact.[1][4] For prolonged exposure or handling of large quantities, full protective clothing may be necessary.[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of Calcium Chloride and ensuring a safe laboratory environment.

Handling Procedures:

  • Avoid generating dust during handling.[1]

  • Use in a well-ventilated area. Local exhaust ventilation is recommended for procedures that may generate airborne particles.[1][4]

  • When dissolving in water, always add Calcium Chloride to cool water slowly to control the exothermic reaction and prevent spattering.[4]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Ensure that an eyewash station and emergency shower are readily accessible in the work area.[1][4]

Storage Procedures:

  • Store in a cool, dry, well-ventilated area.[1][5]

  • Keep containers tightly closed to prevent the absorption of moisture from the air (hygroscopic nature).[1][5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3] Contact with some metals may evolve flammable hydrogen gas.[3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving Calcium Chloride.

First Aid Measures:

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5]
Skin Contact Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1][4][5]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious, have them drink two to four glasses of water or milk. Seek immediate medical attention.[4][5]

Spill Response:

In the event of a Calcium Chloride spill, follow these steps to ensure safe cleanup:

Spill_Cleanup_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_disposal Disposal Evacuate Evacuate non-essential personnel Don_PPE Wear appropriate PPE (goggles, gloves, respirator) Evacuate->Don_PPE Ventilate Ensure adequate ventilation Don_PPE->Ventilate Contain Contain the spill Ventilate->Contain Moisten Slightly moisten with water to minimize dust (optional) Contain->Moisten Sweep Carefully sweep or vacuum solid material Collect Collect in a suitable, labeled container Sweep->Collect Moisten->Sweep Rinse Rinse the spill area with water Collect->Rinse Dispose Dispose of waste according to local regulations Rinse->Dispose

Calcium Chloride Spill Cleanup Workflow.

Disposal Plan

Calcium Chloride waste should be managed in accordance with local, state, and federal regulations.

  • Solid Waste: In many areas, solid Calcium Chloride can be disposed of in the regular trash, provided it is in a sealed container.[7] However, some jurisdictions may classify it as "special waste" requiring disposal at a designated hazardous waste facility.[7] Always confirm local regulations.

  • Liquid Waste: Aqueous solutions of Calcium Chloride can often be disposed of down the drain with copious amounts of water to dilute the solution.[7] Again, it is imperative to check with your local water and sewerage authority before doing so.[7]

  • Do not dispose of Calcium Chloride in a way that allows it to enter drains, water courses, or the soil.[2][3]

Quantitative Data

The following table summarizes key quantitative data for Calcium Chloride.

Parameter Value Reference
Oral LD50 (Rat) 1000 mg/kg[4]
Oral LD50 (Mouse) 1940 mg/kg[4]
Dermal LD50 (Rabbit) > 5000 mg/kg[8]
Occupational Exposure Limit (Canada) 5 mg/m³ (TWA)[8]
pH 8 - 10 (100 g/L aqueous solution at 20°C)[9]
Boiling Point > 1600°C[10]
Melting Point 772°C[10]

This information is intended to build trust and provide value beyond the product itself, making this a preferred source for laboratory safety and chemical handling information. Always prioritize safety and consult the specific SDS for the Calcium Chloride product you are using.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.